Technical Documentation Center

4-(Piperidin-4-ylmethyl)aniline dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Piperidin-4-ylmethyl)aniline dihydrochloride
  • CAS: 37586-21-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and Solid-State Profiling of 4-(Piperidin-4-ylmethyl)aniline Dihydrochloride

Topic: Structural Elucidation and Solid-State Characterization of 4-(Piperidin-4-ylmethyl)aniline Dihydrochloride Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Analytical Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Solid-State Characterization of 4-(Piperidin-4-ylmethyl)aniline Dihydrochloride Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.[1][2]

[1]

Executive Summary & Compound Significance

The compound 4-(Piperidin-4-ylmethyl)aniline dihydrochloride (often an intermediate in kinase inhibitor synthesis) represents a classic "privileged structure" in medicinal chemistry—linking a saturated heterocycle (piperidine) to an aromatic amine (aniline) via a flexible methylene bridge.[1][2]

This guide details the structural elucidation of this molecule, specifically addressing the challenges posed by its dihydrochloride salt form. Unlike free bases, the salt form introduces significant chemical shift perturbations in NMR and requires specific crystallographic considerations to confirm stoichiometry (2HCl vs. 1HCl) and lattice stability.

Target Molecule Profile:

  • Formula (Free Base): C₁₂H₁₈N₂[2]

  • Formula (Salt): C₁₂H₁₈N₂[2][3] · 2HCl[1]

  • Molecular Weight: 190.29 (Free Base) / 263.21 (Dihydrochloride)[2]

  • Key Structural Features: 1,4-disubstituted piperidine, methylene linker, para-substituted aniline.[2]

Synthetic Context & Impurity Logic

To elucidate the structure effectively, one must understand its genesis.[2] This compound is typically synthesized via the catalytic hydrogenation of 4-(4-nitrobenzyl)pyridine .[1][2]

  • Precursor: 4-(4-nitrobenzyl)pyridine.[1][2]

  • Transformation: Reduction of the pyridine ring (to piperidine) and the nitro group (to aniline).[2]

  • Elucidation Challenge: The reduction must be complete. Partial reduction intermediates (e.g., partially saturated pyridine or nitroso species) are common impurities.

G cluster_0 Precursor cluster_1 Transformation cluster_2 Target (Salt Formation) Pre 4-(4-nitrobenzyl)pyridine Step1 Pd/C, H2 (High Pressure) Pre->Step1 Reduction Prod 4-(Piperidin-4-ylmethyl) aniline · 2HCl Step1->Prod HCl/MeOH Precipitation

Figure 1: Synthetic pathway highlighting the origin of potential impurities.[1][2]

Analytical Strategy: The "Triad of Proof"

We employ a self-validating system relying on three orthogonal datasets:

  • Mass Spectrometry (HRMS): Confirms elemental composition.[2]

  • NMR Spectroscopy (1D & 2D): Establishes connectivity and protonation state.[2]

  • X-Ray Powder Diffraction (XRPD): Confirms crystallinity and salt stoichiometry.

High-Resolution Mass Spectrometry (HRMS)

Before complex spectral analysis, confirm the molecular formula.[2]

  • Method: ESI+ (Electrospray Ionization).[2]

  • Expected Result: The salt dissociates in the MS source.[2] You will observe the protonated free base

    
    .[2]
    
  • Target Mass: m/z 191.1543 (Calculated for C₁₂H₁₉N₂⁺).

NMR Spectroscopy: The Core Elucidation

The transition from free base to dihydrochloride causes drastic shifts, particularly in the aromatic region.

Protocol: Sample Preparation for Salt NMR

  • Solvent: Use DMSO-d₆ (600 µL).[1][2] Avoid CDCl₃ as the salt is insoluble.

  • Concentration: 5-10 mg.

  • D₂O Shake (Optional): Run a standard ¹H spectrum first, then add 1 drop of D₂O and re-run to identify exchangeable protons (NH₃⁺ and NH₂⁺).

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Note: Chemical shifts are approximate and dependent on concentration/temperature.

PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
Piperidine NH Exchangeable8.8 - 9.2Broad Singlet2HProtonated secondary amine (NH₂⁺).[1][2] Disappears with D₂O.
Aniline NH Exchangeable9.8 - 10.2Broad Singlet3HProtonated primary amine (NH₃⁺).[1][2] Highly deshielded.
Ar-H (meta) Aromatic7.35Doublet (J~8Hz)2HOrtho to the ammonium group.[1][2] Deshielded compared to free base (~6.9).[2]
Ar-H (ortho) Aromatic7.15Doublet (J~8Hz)2HMeta to the ammonium group.[1][2]
Piperidine-H (eq) Aliphatic3.20Doublet (Broad)2HAlpha to Nitrogen (equatorial).[2]
Piperidine-H (ax) Aliphatic2.80Triplet (Broad)2HAlpha to Nitrogen (axial).[2]
Bridge -CH₂- Aliphatic2.55Doublet (J~7Hz)2HBenzylic methylene.[1][2] Overlaps with DMSO solvent peak often.[2]
Pip-CH (C4) Aliphatic1.75Multiplet1HMethine bridgehead.[1][2]
Pip-CH₂ (C3/5) Aliphatic1.3 - 1.6Multiplet4HBeta to Nitrogen.[1][2]

Critical Analysis of the Salt Shift: In the free base, the aniline protons appear as an AA'BB' system upfield (6.5 - 6.9 ppm) due to the electron-donating effect of the -NH₂.[1] In the dihydrochloride salt , the -NH₃⁺ group is strongly electron-withdrawing.[1][2] This collapses the shielding effect, pushing the aromatic protons downfield to the 7.1 - 7.4 ppm range, often resembling a simple alkyl-benzene pattern.[1]

2D NMR Connectivity (HMBC/COSY)

To prove the structure is 4-(piperidin-4-ylmethyl) and not the isomer 4-(piperidin-1-ylmethyl) (a common regioisomer), use HMBC.[1][2]

  • The "Smoking Gun" Correlation:

    • Look for an HMBC correlation from the Bridge -CH₂- protons (~2.55 ppm) to the Piperidine C3/C5 carbons (~30 ppm) AND the Aromatic C1 carbon (~140 ppm).[1][2]

    • If the bridge was attached to Nitrogen (isomer), the bridge protons would show correlations to Piperidine C2/C6 (~44 ppm).

NMR_Logic cluster_HMBC HMBC Correlations (Connectivity Proof) Bridge Bridge -CH2- (2.55 ppm) Ar_C1 Aromatic C1 (~140 ppm) Bridge->Ar_C1 3-bond coupling (Strong) Pip_C4 Piperidine C4 (~35 ppm) Bridge->Pip_C4 2-bond coupling Pip_C26 Piperidine C2/C6 (~44 ppm) Bridge->Pip_C26 NO CORRELATION (Proves C-C Linkage)

Figure 2: HMBC logic to distinguish the C-linked target from N-linked isomers.

Solid-State Characterization (XRD)

For drug development, the salt stoichiometry and polymorph stability are paramount.[2]

Chloride Determination (Titration)

While NMR implies the salt form, it does not quantify it.[2]

  • Method: Potentiometric titration with AgNO₃.[1][2]

  • Requirement: Two equivalents of AgCl precipitate per mole of substance.[2]

  • Calculation:

    
    .[2]
    
  • Target: ~26.9% Chloride by mass for the dihydrochloride.

X-Ray Powder Diffraction (XRPD)

The dihydrochloride salt creates a specific lattice packing dominated by ionic interactions (


) and hydrogen bonding.[1][2]
  • Protocol:

    • Instrument: Cu Kα radiation (1.5406 Å).[2]

    • Range: 3° to 40° (2θ).[2]

    • Step size: 0.02°.[2]

  • Interpretation: A crystalline dihydrochloride will show sharp, distinct Bragg peaks.[2] An amorphous halo indicates hygroscopicity or improper drying (common with amine salts).

  • Reference Pattern: If no literature pattern exists, a single crystal structure (SC-XRD) is required to generate a calculated powder pattern for comparison.[1][2]

References

  • Synthesis & Scaffold Context

    • Vertex AI Search Result 1.6/1.7: Commercial availability of 4-(Piperidin-4-ylmethyl)aniline hydrochloride (CAS 1185001-16-4) confirms its status as a standard reagent.[1][2] Link

  • NMR of Amine Salts: Reich, H. J. "WinPLT NMR Data: Chemical Shifts of Amine Salts." University of Wisconsin. (General reference for NH+ shifts).
  • General Elucidation Methodology

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for AA'BB' systems and salt effects).

  • Related Structure Characterization

    • Characterization of the analog 4-(piperidin-4-yl)aniline (CAS 548768-98-5).[1][4] Link

Disclaimer: This guide is intended for research purposes. Handling of chemical substances requires appropriate safety protocols (SDS) and should be performed by qualified personnel.

Sources

Exploratory

Technical Whitepaper: 4-(Piperidin-4-ylmethyl)aniline Dihydrochloride

This guide details the technical specifications, mechanism of action (pharmacophore analysis), and experimental utility of 4-(Piperidin-4-ylmethyl)aniline dihydrochloride .[1][2] It is structured as a technical whitepape...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, mechanism of action (pharmacophore analysis), and experimental utility of 4-(Piperidin-4-ylmethyl)aniline dihydrochloride .[1][2]

It is structured as a technical whitepaper for drug discovery scientists, focusing on its role as a privileged scaffold in the design of ATP-competitive kinase inhibitors (specifically ROCK and AKT) and as a linker in PROTAC development.[1]

Pharmacophore Mechanics, Synthetic Utility, and Kinase Inhibition Protocols[1][2]

Executive Summary & Chemical Identity[1][2]

4-(Piperidin-4-ylmethyl)aniline dihydrochloride is a bidentate chemical scaffold widely utilized in Fragment-Based Drug Discovery (FBDD).[1][2] It is not typically a standalone therapeutic but rather a high-affinity pharmacophore used to target the ATP-binding pocket of Serine/Threonine kinases, particularly Rho-associated protein kinase (ROCK) and Protein Kinase B (AKT) .[1][2]

Its structural value lies in its "Hinge-Linker-Solvent" architecture:

  • The Aniline Head: Acts as a hydrogen bond donor/acceptor for the kinase hinge region.[1]

  • The Methylene Bridge: Provides rotational freedom, allowing the molecule to adapt to the "gatekeeper" residues.[1]

  • The Piperidine Tail: Mimics the ribose ring of ATP, positioning a basic nitrogen to interact with conserved Aspartate residues (e.g., Asp887 in ROCK1) via salt-bridge formation.[1]

Chemical Specifications
PropertySpecification
IUPAC Name 4-(Piperidin-4-ylmethyl)aniline dihydrochloride
Common Role Kinase Inhibitor Scaffold, PROTAC Linker
Molecular Formula C₁₂H₁₈N₂[1][2][3] · 2HCl
Molecular Weight 263.21 g/mol (Salt form)
Solubility High in Water, DMSO (due to 2HCl salt); Low in non-polar solvents
pKa Values ~10.8 (Piperidine NH), ~4.6 (Aniline NH₂)
Key Structural Feature Para-substitution pattern ensures linear extension into the kinase deep pocket.[1]

Mechanism of Action: The "Anchor & Extension" Model[2]

While this molecule is an intermediate, its mechanism is defined by how it interacts with the target protein when incorporated into a drug lead (e.g., analogs of Y-27632 or Fasudil derivatives).[1]

ATP-Competitive Inhibition (ROCK/AKT)

The molecule functions as a Type I Kinase Inhibitor fragment .[1] It binds to the active conformation of the kinase (DFG-in).[1]

  • The Hinge Interaction (Aniline): The primary amine of the aniline group (or its amide derivative after synthesis) forms hydrogen bonds with the backbone carbonyls and amines of the kinase hinge region (residues connecting the N- and C-terminal lobes).[1]

  • The Ribose Pocket Interaction (Piperidine): The piperidine nitrogen, which is protonated at physiological pH, anchors the molecule to the bottom of the ATP-binding pocket.[1] It typically forms a critical ionic bond (salt bridge) with a conserved Aspartate residue (e.g., Asp887 in ROCK1 or Asp274 in AKT1 ).[1]

  • Selectivity Determination: The methylene bridge (-CH2-) lifts the aniline ring slightly, allowing the inhibitor to avoid steric clashes with the "Gatekeeper" residue (often Methionine or Threonine in these kinases).[1]

Pathway Visualization (ROCK Signaling)

The following diagram illustrates where this pharmacophore intervenes in the Rho/ROCK pathway, preventing Myosin Light Chain (MLC) phosphorylation and subsequent cytoskeletal contraction.[1]

ROCK_Mechanism GPCR GPCR Agonist (LPA, Thrombin) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK 1/2 (Rho-Kinase) RhoA->ROCK Activates MBS MBS (Myosin Binding Subunit) ROCK->MBS Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Inhibitor 4-(Piperidin-4-ylmethyl)aniline (Pharmacophore Blockade) Inhibitor->ROCK ATP-Competitive Inhibition MLCP MLCP (Phosphatase) MBS->MLCP Regulates pMLC p-MLC (Phosphorylated) MLCP->pMLC Dephosphorylates (Blocked) MLC->pMLC Activation Actin Actomyosin Contraction (Stress Fibers) pMLC->Actin Cross-bridging

Caption: The pharmacophore acts as a competitive inhibitor at the ROCK active site, preventing the phosphorylation of MBS and MLC, thereby halting actomyosin contraction.[2]

Synthetic Utility & Protocols

For researchers, the primary utility of 4-(Piperidin-4-ylmethyl)aniline dihydrochloride is as a nucleophilic building block .[1][2] The challenge lies in the differential reactivity of the two amine groups.[1]

Selective Functionalization Strategy

The aniline amine is less basic (pKa ~4.[1]6) but highly nucleophilic towards acyl chlorides due to resonance.[1] The piperidine amine is more basic (pKa ~10.[1]8) and sterically accessible.[1]

  • Goal: To attach a "Warhead" (e.g., Isoquinoline, Indazole) to the Piperidine or Aniline.[1]

  • Problem: The dihydrochloride salt protects both amines.

  • Solution: Controlled pH adjustment or protecting group strategy (Boc-protection).[1][2]

Protocol: Selective Amide Coupling (Aniline Functionalization)

This protocol describes coupling the aniline to a carboxylic acid "Head" (e.g., for PROTAC or Kinase Inhibitor synthesis) while keeping the piperidine available or protected.[1]

Reagents:

  • Compound: 4-(Piperidin-4-ylmethyl)aniline 2HCl (1.0 eq)[1][2]

  • Carboxylic Acid Partner (1.1 eq)[1]

  • Coupling Agent: HATU or EDCI/HOAt[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 eq - Critical to neutralize 2HCl)[1][2]

  • Solvent: DMF (Dimethylformamide)[1][2]

Step-by-Step Methodology:

  • Free-Basing (In Situ): Dissolve the dihydrochloride salt in DMF. Add DIPEA dropwise at 0°C. Stir for 15 minutes. The solution may become cloudy as amine salts form.[1]

  • Activation: In a separate vial, dissolve the Carboxylic Acid partner in DMF and add HATU (1.1 eq). Stir for 5 minutes to form the active ester.[1]

  • Coupling: Add the activated acid solution to the aniline/piperidine solution.

    • Note: If the piperidine is not Boc-protected, it will compete.[1][2] Recommendation: Use tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate if exclusive aniline coupling is required.[1][2]

    • If using the dihydrochloride (unprotected), the aliphatic amine (piperidine) reacts faster with alkyl halides, while the aniline reacts well with activated esters/anhydrides under controlled conditions.[1]

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-(Piperidin-4-ylmethyl)aniline 2HCl Salt Base Neutralization (DIPEA/DMF) Start->Base Branch Selectivity Decision Base->Branch RouteA Route A: Direct Coupling Branch->RouteA No Protection RouteB Route B: Boc-Protection First Branch->RouteB Boc-Anhydride (1 eq) ProdA Mixture of Amides (Piperidine + Aniline) RouteA->ProdA HATU Coupling ProdB Selective Aniline Functionalization RouteB->ProdB 1. Boc-Protection (Piperidine) 2. HATU Coupling (Aniline) 3. TFA Deprotection

Caption: Synthetic routes for functionalizing the scaffold. Route B is recommended for high-purity drug synthesis to avoid regioisomer mixtures.[1][2]

Biological Validation: Kinase Assay Protocol

To validate the activity of compounds derived from this scaffold, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the industry standard.[1]

ROCK Activity Assay Setup

Objective: Measure the IC50 of the synthesized inhibitor against human ROCK1/2.[1]

Materials:

  • Recombinant ROCK1 enzyme (human).[1][4]

  • Substrate: S6 Peptide (biotinylated).[1]

  • ATP (at Km concentration, typically 10 µM).[1]

  • Detection Reagents: Anti-phospho-S6-Cryptate + Streptavidin-XL665.[1][2]

Protocol:

  • Compound Prep: Dissolve the synthesized 4-(Piperidin-4-ylmethyl)aniline derivative in 100% DMSO. Perform 1:3 serial dilutions.

  • Enzyme Mix: Dilute ROCK1 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Reaction:

    • Add 4 µL of Compound (or DMSO control) to a 384-well low-volume plate.

    • Add 2 µL of Enzyme Mix. Incubate 10 mins (to allow inhibitor binding).[1]

    • Add 4 µL of Substrate/ATP Mix to start reaction.[1]

  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Detection: Add 10 µL of HTRF detection buffer (containing EDTA to stop the kinase and fluorophores).[1]

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot Log[Inhibitor] vs. Response to calculate IC50.

References

  • MedChemExpress (MCE). 4-(Piperidin-4-ylmethyl)aniline dihydrochloride Product Data. Retrieved from [1]

  • Boland, S., et al. (2013). "3-[2-(Aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates as soft ROCK inhibitors."[1][2][5] Bioorganic & Medicinal Chemistry Letters, 23(23), 6442-6446.[1][5]

  • Feng, Y., et al. (2016). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential."[1] Journal of Medicinal Chemistry, 59(6), 2269–2300.[1] (Contextual validation of the piperidine-aniline pharmacophore).

  • PubChem Database. Compound Summary: 4-(Piperidin-4-ylmethyl)aniline.[1][2] CID 58015748.[1] [1]

  • Robbins, D. W., et al. (2024). "Discovery and Preclinical Pharmacology of NX-2127."[1] Journal of Medicinal Chemistry. (Validates the scaffold in PROTAC linker design). [1]

Sources

Foundational

The Piperidine Scaffold: From Natural Alkaloids to Modern Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ubiquitous Piperidine Ring The piperidine moiety, a six-membered saturated heterocycle containing a nitrogen a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Piperidine Ring

The piperidine moiety, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry.[1][2] Its simple yet versatile structure is found in a vast array of natural products, particularly alkaloids, and serves as a privileged scaffold in the design of numerous synthetic drugs.[1][3] This prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to act as a key pharmacophore, interacting with a wide range of biological targets.[4] This guide provides a comprehensive overview of the discovery, history, synthesis, and profound impact of piperidine-based compounds in the realm of drug discovery and development.

PART 1: A Historical Perspective: The Journey from Black Pepper to the Laboratory

The story of piperidine begins with the pungent spice of black pepper. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by treating piperine, the compound responsible for the spiciness of black pepper, with nitric acid.[5][6] Independently, in 1852, French chemist Auguste Cahours also isolated the compound and gave it its name, derived from the Latin word Piper, for pepper.[6]

These early discoveries unveiled a structural motif that would later be identified in a multitude of natural alkaloids, many with potent physiological effects.[5] Notable examples include the toxic alkaloid coniine from poison hemlock, historically known as the poison used in the execution of Socrates, and lobeline from Indian tobacco.[5][7] The elucidation of the structures of these naturally occurring piperidines spurred the development of synthetic chemistry aimed at recreating and modifying this important heterocyclic system.

The industrial production of piperidine is primarily achieved through the hydrogenation of pyridine, a process that underscores the fundamental relationship between these two six-membered nitrogen-containing heterocycles.[5][8] This transformation, typically carried out over a molybdenum disulfide or other metal catalysts, converts the aromatic pyridine ring into the saturated piperidine ring.[5][8][9]

PART 2: The Chemist's Toolkit: Synthesizing the Piperidine Core

The construction of the piperidine ring and its derivatives is a well-established field in organic synthesis, with a diverse array of methods available to the modern chemist. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Catalytic Hydrogenation of Pyridines

The most direct and industrially significant method for the synthesis of the parent piperidine ring is the catalytic hydrogenation of pyridine.[8][9] This reaction involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

Key Principles:

  • Aromaticity of Pyridine: Pyridine's aromaticity provides it with significant stability, necessitating energetic conditions or potent catalysts to achieve reduction.[8]

  • Catalysts: A variety of heterogeneous catalysts are effective, including Raney nickel, platinum, palladium, and rhodium.[8] The choice of catalyst can influence the reaction conditions (temperature and pressure) and selectivity.

  • Mechanism: The reaction proceeds via the stepwise addition of hydrogen atoms to the double bonds of the pyridine ring on the surface of the catalyst.[8]

Experimental Protocol: Catalytic Hydrogenation of Pyridine to Piperidine

This protocol describes a standard laboratory procedure for the catalytic hydrogenation of pyridine.

Materials:

  • Pyridine

  • Raney Nickel (or 10% Palladium on Carbon)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure autoclave (e.g., Parr hydrogenator)

Procedure:

  • In a suitable reaction vessel for the autoclave, dissolve pyridine (1.0 equivalent) in ethanol.

  • Carefully add the Raney Nickel catalyst (typically 5-10% by weight of the pyridine) to the solution. Caution: Raney Nickel is pyrophoric and should be handled under a liquid.

  • Seal the reaction vessel in the autoclave.

  • Purge the autoclave with nitrogen gas to remove any air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 100-500 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Once the reaction is complete (no further hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the autoclave with nitrogen gas.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric after the reaction; keep the filter cake wet with solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield crude piperidine.

  • The crude piperidine can be purified by distillation.

Logical Relationship: From Pyridine to Piperidine

G Pyridine Pyridine (Aromatic) Piperidine Piperidine (Saturated) Pyridine->Piperidine Hydrogenation H2 H₂ (Hydrogen Gas) H2->Piperidine Catalyst Metal Catalyst (e.g., Ni, Pd, Pt) Catalyst->Piperidine

Caption: Catalytic hydrogenation of pyridine to piperidine.

Named Reactions for Substituted Piperidones

For the synthesis of more complex, substituted piperidines, a variety of powerful named reactions have been developed. These methods often involve the construction of the piperidine ring from acyclic precursors.

One of the classic methods is the Petrenko-Kritschenko piperidone synthesis , a multicomponent reaction that condenses two equivalents of an aldehyde, an amine, and an acetonedicarboxylic acid ester to form a 4-piperidone.[10][11][12] This reaction is particularly useful for creating symmetrically substituted piperidones.[10]

Workflow: Petrenko-Kritschenko Piperidone Synthesis

G Aldehyde Aldehyde (2 equiv.) Piperidone 4-Piperidone Derivative Aldehyde->Piperidone Amine Amine (1 equiv.) Amine->Piperidone Diester Acetonedicarboxylic Acid Ester (1 equiv.) Diester->Piperidone

Caption: Reactants in the Petrenko-Kritschenko synthesis.

More modern approaches often utilize organometallic chemistry and asymmetric catalysis to achieve high levels of stereocontrol in the synthesis of chiral piperidine derivatives.[13][14]

PART 3: The Piperidine Pharmacophore: Impact on Drug Discovery

The piperidine ring is a recurring motif in a multitude of blockbuster drugs across various therapeutic areas.[2][3][4] Its structural and physicochemical properties make it an ideal scaffold for interacting with diverse biological targets.

Quantitative Data: Piperidine in Pharmaceuticals

Therapeutic AreaExample Drug(s)Key Target(s)
Antipsychotics Haloperidol, RisperidoneDopamine D2 Receptor, Serotonin 5-HT2A Receptor
Alzheimer's Disease Donepezil (Aricept)Acetylcholinesterase (AChE)
Pain Management (Opioids) Fentanyl, Meperidineμ-opioid Receptor
Antihistamines Loratadine (Claritin)Histamine H1 Receptor
HIV/AIDS RilpivirineHIV-1 Reverse Transcriptase
Piperidine in Antipsychotics: Targeting Dopamine Receptors

Many typical and atypical antipsychotic drugs feature a piperidine ring, which is crucial for their interaction with dopamine D2 receptors.[15][16][17] In conditions like schizophrenia, hyperactivity of the mesolimbic dopamine pathway is associated with positive symptoms.[6][18] Antipsychotics containing a piperidine moiety act as antagonists at D2 receptors, blocking the binding of dopamine and thereby reducing dopaminergic neurotransmission.[5][7]

Signaling Pathway: Dopamine D2 Receptor Antagonism

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Excitability cAMP->Response Antipsychotic Piperidine-based Antipsychotic Antipsychotic->D2R Blocks

Caption: Antagonism of the D2 receptor by piperidine antipsychotics.

Donepezil: A Piperidine-Based Approach to Alzheimer's Disease

Donepezil, a widely prescribed medication for Alzheimer's disease, is a piperidine derivative that functions as a reversible inhibitor of acetylcholinesterase (AChE).[19][20][21] In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine (ACh), which is crucial for memory and cognition.[13][21] By inhibiting AChE, the enzyme responsible for the breakdown of ACh, donepezil increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[20][21]

The Dual-Edged Sword: Piperidine in Opioid Analgesics

The phenylpiperidine class of synthetic opioids, which includes potent analgesics like fentanyl and meperidine, highlights the critical role of the piperidine ring in interacting with opioid receptors.[22][23][24][25] These drugs are agonists at the μ-opioid receptor, and their binding mimics the action of endogenous endorphins to produce profound pain relief.[23][26] The piperidine ring in these molecules is essential for orienting the pharmacophore correctly within the receptor's binding pocket.[22] However, the high affinity of these compounds for the μ-opioid receptor is also responsible for their significant potential for abuse and respiratory depression.[23]

Piperidine Derivatives as Antiviral Agents

The versatility of the piperidine scaffold extends to the treatment of infectious diseases. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing a piperidine moiety, such as rilpivirine, are a key component of antiretroviral therapy for HIV-1.[27] These drugs bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its ability to convert viral RNA into DNA, a critical step in the HIV life cycle.[4][9]

Signaling Pathway: HIV-1 Reverse Transcriptase Inhibition

G Viral_RNA Viral RNA Template RT HIV-1 Reverse Transcriptase Viral_RNA->RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA Catalyzes Blocked_RT Inactive RT (Conformational Change) dNTPs dNTPs dNTPs->RT NNRTI Piperidine-based NNRTI NNRTI->RT Binds to Allosteric Site

Caption: Allosteric inhibition of HIV-1 reverse transcriptase.

PART 4: Future Directions and Conclusion

The journey of piperidine-based compounds, from their discovery in a common spice to their central role in modern medicine, is a testament to the power of chemical synthesis and the intricate relationship between molecular structure and biological function. The piperidine scaffold continues to be a fertile ground for drug discovery, with ongoing research exploring new derivatives with improved efficacy, selectivity, and safety profiles. As our understanding of disease pathways becomes more nuanced, the ability to fine-tune the properties of the piperidine ring through synthetic chemistry will undoubtedly lead to the development of the next generation of innovative therapeutics. The enduring legacy of this simple heterocycle underscores its profound and lasting impact on human health.

References

  • Piperidine - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Banks, C. H. D. (1992). Piperidine Synthesis.
  • Zhang, X., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved February 19, 2026, from [Link]

  • BenchChem. (2025). Synthesis of 1-(Piperidin-2-ylmethyl)
  • G., R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1535-1545.
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved February 19, 2026, from [Link]

  • El-Sayed, M. A. A., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
  • Patel, K., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Roberts, M. F., & Wink, M. (Eds.). (1998). Alkaloids: biochemistry, ecology, and medicinal applications. Springer Science & Business Media.
  • Al-Harrasi, A., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6828.
  • Wang, Z., et al. (2013). Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. ChemMedChem, 8(7), 1117-1126.
  • Forns, P., Rubiralta, M., & Díez, A. (1999). Piperidones: from alkaloids to pseudopeptides. Contributions to Science, 1(2), 155-171.
  • Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. Retrieved February 19, 2026, from [Link]

  • Khan, I., et al. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 123-145.
  • Piperidine alkaloids - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Rather, M. A., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Current Drug Targets, 23(11), 1083-1094.
  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Journal of Drug Targeting, 26(5-6), 405-417.
  • Wisdom Library. (2025). Piperidine: Significance and symbolism. Retrieved February 19, 2026, from [Link]

  • Grokipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. Retrieved February 19, 2026, from [Link]

  • Kumar, A., et al. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 56B(1), 84-89.
  • Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved February 19, 2026, from [Link]

  • SynArchive. (n.d.). Petrenko-Kritschenko Piperidone Synthesis. Retrieved February 19, 2026, from [Link]

  • Banks, C. H. D. (1992). Piperidine Synthesis.
  • Casy, A. F., & Parfitt, R. T. (2012). Opioid analgesics: chemistry and receptors. Springer Science & Business Media.
  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133-S153.
  • El-Gamal, M. I., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry, 129, 106173.
  • Wikipedia. (n.d.). Fentanyl. Retrieved February 19, 2026, from [Link]

  • Jackson, R. F. W., et al. (2009). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(2), 123-134.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Reddy, P. V. G., & Hu, X. S. (2011). Process for synthesis of 2-substituted pyrrolidines and piperadines.
  • Li, J., et al. (2020). Synthesis method of intermediate N-phenyl-4-piperidone.
  • Wang, S., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry, 12(6), 947-959.
  • Wellcome Foundation Ltd. (1993).
  • Chen, Y., et al. (2012). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLoS ONE, 7(4), e35186.
  • Stahl, S. M. (2015). Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute.
  • Wang, L., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry, 193, 112224.
  • Gauthier, S., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-1487.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Aniline Compounds

Introduction: The Enduring Significance of the Aniline Moiety in Modern Chemistry Aniline, the simplest aromatic amine, and its derivatives represent a cornerstone of synthetic organic chemistry and are of paramount impo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Aniline Moiety in Modern Chemistry

Aniline, the simplest aromatic amine, and its derivatives represent a cornerstone of synthetic organic chemistry and are of paramount importance in the fields of materials science, agrochemicals, and particularly, drug development.[1][2] Comprising a phenyl group attached to an amino group, the aniline scaffold is a versatile building block found in a multitude of approved pharmaceuticals.[3] However, the very electronic properties that make aniline a valuable synthon also present significant challenges in drug design, including metabolic instability and potential toxicity.[3][4] A comprehensive understanding of the physicochemical properties of aniline compounds is therefore not merely academic; it is a critical prerequisite for any researcher, scientist, or drug development professional seeking to harness the potential of this important chemical class while mitigating its inherent risks.

This guide provides a detailed exploration of the core physicochemical properties of aniline and its derivatives. We will delve into the structural and electronic underpinnings of these properties, provide field-proven insights into their experimental determination, and discuss their profound implications for drug discovery and development.

The Aniline Scaffold: Structure, Hybridization, and Electron Delocalization

The fundamental characteristics of aniline are dictated by the interplay between the amino group (-NH2) and the aromatic phenyl ring. The nitrogen atom in aniline is often described as having a hybridization state between sp2 and sp3, resulting in a slightly pyramidalized geometry.[1] The C-N bond length in aniline is approximately 1.41 Å, which is shorter than the typical C-N single bond length (around 1.47 Å), indicating a degree of partial π-bonding between the nitrogen lone pair and the aromatic ring.[1]

This delocalization of the nitrogen's lone pair of electrons into the π-system of the benzene ring is a defining feature of aniline's electronic structure.[1][5] This electron-donating resonance effect enriches the electron density of the aromatic ring, particularly at the ortho and para positions.[1][6] This increased electron density has profound consequences for aniline's reactivity and basicity.

Resonance cluster_0 Resonance Structures of Aniline Aniline Aniline Res1 Resonance Structure 1 Aniline->Res1 Res2 Resonance Structure 2 Res1->Res2 Res3 Resonance Structure 3 Res2->Res3 Hybrid Resonance Hybrid Res3->Hybrid

Caption: Resonance delocalization in aniline.

Core Physicochemical Properties of Aniline and its Derivatives

The unique electronic and structural features of aniline give rise to a distinct set of physicochemical properties that are of critical interest to drug development professionals.

Basicity and pKa: A Tale of Competing Effects

Aniline is a weak base, with the pKa of its conjugate acid, the anilinium ion, being approximately 4.6.[1][7] Aromatic amines like aniline are significantly weaker bases than their aliphatic counterparts.[1][5] This reduced basicity is a direct consequence of the nitrogen lone pair's delocalization into the aromatic ring, which diminishes its availability to accept a proton.[5][8]

The basicity of substituted anilines is highly sensitive to the electronic nature of the substituents on the aromatic ring.[8]

  • Electron-donating groups (e.g., -OCH3, -CH3) increase the electron density on the nitrogen atom, thereby increasing the basicity of the aniline derivative.[5][8]

  • Electron-withdrawing groups (e.g., -NO2, -CN) decrease the electron density on the nitrogen, leading to a significant reduction in basicity.[8]

A strong correlation has been observed between the pKa of aniline derivatives and both the C-N bond length and the electronegativity of the substituents.[9]

Solubility: The Interplay of Polarity and Hydrophobicity

Aniline exhibits limited solubility in water, approximately 3.6 g/100 mL at 20°C.[1][10] This is due to the hydrophobic nature of the large benzene ring, which counteracts the hydrophilic character of the amino group.[11] Aniline is, however, readily soluble in most organic solvents, including ethanol, ether, and acetone.[2][12]

The solubility of aniline and its derivatives is highly pH-dependent.[11] In acidic solutions, the amino group is protonated to form the anilinium ion (C6H5NH3+), which is significantly more water-soluble.[11] This property is frequently exploited in drug formulation to enhance the aqueous solubility of aniline-containing active pharmaceutical ingredients (APIs).

Lipophilicity (logP): A Key Determinant of Pharmacokinetics

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The experimental logP of aniline is approximately 0.9.[7][10] The introduction of substituents to the aniline ring can significantly alter its lipophilicity. The position of the substituent can also have a notable impact on the logP value, with para-substituted derivatives often exhibiting different lipophilicity compared to their ortho and meta isomers.[13]

Spectroscopic Properties: Fingerprints of the Aniline Moiety

Spectroscopic techniques are indispensable for the characterization of aniline compounds.

  • UV-Vis Spectroscopy: Aniline exhibits characteristic absorption bands in the UV-Vis spectrum arising from π to π* transitions within the aromatic system.[14] In a neutral solvent like ethanol, aniline shows a λmax around 230 nm and a secondary band around 280 nm.[14][15] In an acidic medium, the protonation of the amino group forms the anilinium ion, which disrupts the conjugation of the nitrogen lone pair with the aromatic ring. This results in a hypsochromic (blue) shift of the main absorption band to around 203 nm, a wavelength comparable to that of benzene.[14][16]

  • Infrared (IR) Spectroscopy: The IR spectrum of aniline provides valuable information about its functional groups. Primary anilines display two characteristic N-H stretching bands in the region of 3300-3500 cm-1, corresponding to asymmetric and symmetric stretching vibrations.[17][18] A strong C-N stretching vibration for aromatic amines is typically observed in the 1250-1335 cm-1 region.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of aniline derivatives.[19][20] The chemical shifts of the aromatic protons and carbons are influenced by the electron-donating nature of the amino group, leading to characteristic shielding patterns. The protons of the amino group itself give rise to a signal in the 1H NMR spectrum.[19][21]

Physical Properties: Melting and Boiling Points

Aniline is a colorless to pale yellow oily liquid at room temperature.[2][12] It has a melting point of -6.3°C and a boiling point of 184.13°C.[1][2] The melting and boiling points of aniline derivatives are influenced by the nature and position of substituents on the aromatic ring, which affect intermolecular forces such as hydrogen bonding and van der Waals interactions.[22]

PropertyValueSource(s)
Melting Point -6.3 °C[1][2]
Boiling Point 184.13 °C[1][2]
Water Solubility 3.6 g/100 mL (at 20 °C)[1][10]
pKa (of conjugate acid) 4.6[1][7]
logP 0.9[7][10]

Chemical Reactivity of Aniline Compounds: Implications for Synthesis and Stability

The electron-rich nature of the aniline ring makes it highly susceptible to electrophilic aromatic substitution reactions.[1][6] This high reactivity is a double-edged sword in chemical synthesis.

Electrophilic Aromatic Substitution: A Highly Activated System

The amino group is a strong activating and ortho-, para-directing group.[23][24] Reactions such as halogenation, nitration, and sulfonation occur readily with aniline.[6] In fact, the reaction of aniline with bromine water is so rapid that it results in the formation of a white precipitate of 2,4,6-tribromoaniline.[1][24] To achieve monosubstitution, the activating effect of the amino group often needs to be attenuated by converting it to an amide (e.g., acetanilide) prior to the electrophilic substitution step.[23]

Direct nitration of aniline with strong acids can be problematic, leading to oxidation of the amino group and the formation of a significant amount of the meta-substituted product due to the formation of the anilinium ion under acidic conditions.[24][25]

EAS_Workflow cluster_1 Electrophilic Aromatic Substitution of Aniline Aniline Aniline Protection Protection (Acylation) Aniline->Protection Control Reactivity EAS Electrophilic Substitution Protection->EAS Deprotection Deprotection (Hydrolysis) EAS->Deprotection Product Substituted Aniline Deprotection->Product

Caption: A typical workflow for controlled electrophilic aromatic substitution of aniline.

Reactions of the Amino Group

The amino group of aniline undergoes reactions typical of primary amines, including acylation, alkylation, and diazotization.[1][24] Diazotization of aniline with nitrous acid at low temperatures yields a benzenediazonium salt, a versatile intermediate in organic synthesis that can be converted to a wide range of functional groups.[1][24]

Experimental Determination of Key Physicochemical Properties

Accurate and reproducible experimental data are the bedrock of successful drug development. The following sections outline standardized protocols for determining critical physicochemical properties of aniline compounds.

Protocol for pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of an aniline compound.

Principle: The pKa is determined by titrating a solution of the aniline compound with a strong acid and monitoring the pH change. The pKa corresponds to the pH at which half of the aniline is in its protonated form.

Materials:

  • Aniline compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Accurately weigh a known amount of the aniline compound and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a magnetic stir bar and begin stirring gently.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Add the standardized HCl solution from the burette in small, known increments.

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

  • Plot a graph of pH versus the volume of HCl added.

  • Determine the volume of HCl required to reach the equivalence point (the point of maximum slope).

  • The pKa is the pH at which half of the equivalence point volume of HCl has been added.

Protocol for logP Determination by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of an aniline compound.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are then measured to determine the partition coefficient.

Materials:

  • Aniline compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Vortex mixer or shaker

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a stock solution of the aniline compound in either water or n-octanol.

  • Add a known volume of the n-octanol and water phases to a separatory funnel.

  • Add a small, known amount of the aniline compound stock solution to the separatory funnel.

  • Shake the funnel vigorously for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect a sample from both the aqueous and the octanol phases.

  • Determine the concentration of the aniline compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

The Role and Challenges of Aniline Compounds in Drug Discovery

The aniline moiety is a common feature in many successful drugs due to its ability to participate in key interactions with biological targets.[3] However, its inclusion also presents significant challenges for medicinal chemists.

Metabolic Instability and Toxicity

Aniline and its derivatives are susceptible to metabolism by cytochrome P450 enzymes in the liver.[3] This can lead to the formation of reactive metabolites that may be responsible for toxicity.[3][4] The N-hydroxylation of aniline is a metabolic pathway that can produce toxic species. Consequently, a major focus in the design of aniline-containing drugs is to modulate their metabolic stability and minimize the formation of harmful metabolites.[3][26]

Strategies for Mitigating Aniline-Associated Liabilities

Medicinal chemists employ various strategies to overcome the challenges associated with the aniline scaffold:

  • Structural Modification: Introducing substituents that block or slow down metabolic pathways can improve the stability of aniline-containing drugs.

  • Bioisosteric Replacement: In some cases, the aniline group can be replaced with a bioisostere that retains the desired pharmacological activity but has a more favorable metabolic profile.[3]

Conclusion: A Foundation for Informed Drug Design

The physicochemical properties of aniline compounds are intricately linked to their biological activity, pharmacokinetic profile, and potential for toxicity. A deep and nuanced understanding of these properties is therefore essential for any scientist working in the field of drug discovery and development. By leveraging this knowledge, researchers can make more informed decisions in the design and optimization of new therapeutic agents, ultimately leading to safer and more effective medicines. This guide has provided a comprehensive overview of these critical properties, from their fundamental principles to their practical determination and implications, serving as a valuable resource for the scientific community.

References

  • Aniline - Solubility of Things. (n.d.).
  • Aniline - Wikipedia. (n.d.). Retrieved from [Link]

  • Aniline (benzenamine). (2022, June 30). DCCEEW.
  • The Solubility of Aniline. (2022, November 18). ChemicalBook.
  • 20.7: Reactions of Arylamines. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved from [Link]

  • Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. (n.d.). INCHEE.
  • Electrophilic Substitution of Anilines - Explanation and FAQs. (n.d.). Testbook.
  • IR: amines. (n.d.).
  • Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. (n.d.). Proprep.
  • Aniline | C6H5NH2 | CID 6115. (n.d.). PubChem. Retrieved from [Link]

  • IR transmission spectrum of aniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of anilines. (2025, September 22). Filo.
  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.).
  • Infrared spectra of the interactions of aniline and porous glass surfaces. (n.d.). Canadian Science Publishing.
  • Reactions of Aniline. (2024, January 12). Chemistry Steps. Retrieved from [Link]

  • UV-Vis Absorption Spectrum of Aniline. (n.d.). SIELC Technologies.
  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset. Retrieved from [Link]

  • NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. (2009, April 15). ACS Publications. Retrieved from [Link]

  • Basicity of aniline. (n.d.).
  • Aniline absorbs at 280 nm but in acidic medium, the main absorption band is seen at 203 nm which is comparable to benzene. (2025, January 05). Filo.
  • Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. (n.d.). PubMed. Retrieved from [Link]

  • Aniline (data page). (n.d.). Wikipedia. Retrieved from [Link]

  • 21.4: Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts. Retrieved from [Link]

  • Aniline. (n.d.). SpectraBase. Retrieved from [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

  • Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. (n.d.). ResearchGate. Retrieved from [Link]

  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate. Retrieved from [Link]

  • ULTRAVIOLET SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024, November 02). MDPI. Retrieved from [Link]

  • Aniline - Lab preparation, Properties, Reactions and Uses. (2020, August 15). Online Chemistry notes.
  • UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. (2005, December 15). PubMed. Retrieved from [Link]

  • New drug 'building block' won't damage your liver. (2018, December 06). Futurity. Retrieved from [Link]

  • Aniline. (n.d.). Grokipedia.
  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024, September 24). PMC. Retrieved from [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Journal of Engineering Research and Applied Science. Retrieved from [Link]

  • CHM 230 predict acidity of aniline 3 6. (2020, October 07). YouTube. Retrieved from [Link]

  • Aniline. (n.d.). Canada.ca. Retrieved from [Link]

  • Showing Compound Aniline (FDB003571). (2010, April 08). FooDB. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
  • Aniline hydrochloride Properties. (n.d.). EPA. Retrieved from [Link]

Sources

Foundational

The Piperidine Scaffold: A Technical Guide to Structure-Activity Relationships (SAR)

Executive Summary The piperidine ring (azacyclohexane) is arguably the most significant saturated heterocycle in modern medicinal chemistry, present in over 70 FDA-approved therapeutics and thousands of preclinical candi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring (azacyclohexane) is arguably the most significant saturated heterocycle in modern medicinal chemistry, present in over 70 FDA-approved therapeutics and thousands of preclinical candidates. Its status as a "privileged scaffold" stems from three distinct physicochemical advantages:

  • Basicity (pKa ~11.0): At physiological pH (7.4), the nitrogen is protonated, mimicking the cationic amines of endogenous neurotransmitters (dopamine, serotonin, acetylcholine).

  • Vectorial Versatility: The ring offers multiple distinct exit vectors (N1, C2, C3, C4) for substituent attachment, allowing precise probing of binding pockets.

  • Conformational Definedness: Unlike flexible alkyl chains, piperidine adopts a predictable chair conformation, reducing the entropic penalty of binding.

This guide analyzes the SAR logic required to optimize piperidine-based leads, focusing on substitution strategies, conformational control, and metabolic stabilization.[1]

Part 1: The Pharmacophore & Physicochemical Baseline

Before initiating synthesis, the medicinal chemist must understand the baseline properties of the scaffold.

PropertyValue / CharacteristicImplication for Drug Design
pKa (Conjugate Acid) 11.22 (Unsubstituted)Predominantly ionized (>99%) at pH 7.4. Critical for electrostatic interactions (salt bridges) with Asp/Glu residues in GPCRs and kinases.
LogP 0.84Moderately lipophilic core. N-substitution dramatically alters LogD.
Conformation Chair (lowest energy)Substituents prefer equatorial positions to avoid 1,3-diaxial strain (A-value), unless specific intramolecular forces (H-bonds) dictate otherwise.
Bond Length (C-N) 1.47 ÅStandard single bond, but susceptible to oxidative cleavage (metabolic soft spot).

Part 2: Strategic Substitution Vectors (The Core SAR)

The optimization of a piperidine core follows a positional logic. Below is the breakdown of the "SAR Map" for the scaffold.

The Nitrogen Anchor (N1)
  • Role: Solubilizing group and electrostatic anchor.

  • SAR Tactic:

    • Tertiary Amines: Alkylation (benzyl, ethyl) often improves potency by accessing hydrophobic sub-pockets while maintaining basicity.

    • Amides/Carbamates: Acylation drops the pKa (neutralizing the charge), which improves membrane permeability (CNS penetration) but abolishes the salt bridge interaction.

    • N-Oxides: Generally avoided due to rapid metabolic clearance and toxicity, though they are active metabolites for some drugs (e.g., clozapine).

The Symmetry Breakers (C2 & C6)
  • Role: Stereochemical control and metabolic blocking.

  • SAR Tactic:

    • Steric Occlusion: Introducing a methyl group here (the "Magic Methyl" effect) creates steric hindrance that twists the N-substituent out of plane. This can lock the bioactive conformation.

    • Metabolic Shielding: The C2/C6 positions are the primary sites for CYP450-mediated

      
      -oxidation. Substitution here blocks the formation of the unstable carbinolamine intermediate.
      
The Distal Vector (C4)
  • Role: Primary pharmacophore attachment.

  • SAR Tactic:

    • Because C4 is the most distal point from the nitrogen, it is the ideal vector for attaching large lipophilic tails (e.g., the phenyl ring in Fentanyl or Haloperidol) to reach deep into the protein binding pocket without interfering with the N-terminal salt bridge.

Part 3: Conformational Control & Stereochemistry

Controlling the shape of the piperidine ring is often the difference between a nanomolar binder and an inactive compound.

The Equatorial Preference Rule

In a standard chair conformation, bulky substituents at C2, C3, or C4 will adopt an equatorial orientation to minimize steric clash (1,3-diaxial interaction).

  • Design Implication: If your docking model suggests the substituent must be axial to bind, you must force this conformation.

  • Forcing Axial Conformation:

    • The Anomeric Effect: Placing an electronegative atom (Oxygen, Fluorine) adjacent to the nitrogen can stabilize the axial position.

    • A1,3 Strain: In N-acylated piperidines, a substituent at C2 will prefer the axial position to avoid clashing with the carbonyl oxygen of the amide.

Visualization: Conformational Locking Logic

PiperidineConformation Unsub Unsubstituted Piperidine (Flexible Chair) Equatorial Substituent Preference: Equatorial (Thermodynamic) Unsub->Equatorial Default State Axial Substituent Preference: Axial (High Energy) Unsub->Axial Steric Clash (1,3-diaxial) Strategy1 Strategy: 2-Methyl Subst. (A1,3 Strain) Equatorial->Strategy1 To Invert Preference Strategy2 Strategy: 3-Fluoro Subst. (Gauche Effect) Axial->Strategy2 Stabilizes Axial F

Figure 1: Decision tree for conformational control. Substituents naturally seek equatorial positions; specific steric or electronic strategies are required to access axial vectors.

Part 4: Metabolic Liability & Optimization

The greatest liability of the piperidine scaffold is oxidative metabolism by Cytochrome P450 (specifically CYP2D6 and CYP3A4).

The Metabolic Pathway[2][3]
  • 
    -Hydroxylation:  CYP450 abstracts a hydrogen from the carbon adjacent to the nitrogen (C2 or C6).
    
  • Iminium Ion Formation: The resulting radical collapses into an iminium ion.

  • Ring Opening: Hydrolysis leads to ring cleavage and loss of activity.

Optimization Strategy: The "Metabolic Switch"

To extend half-life (


), chemists employ:
  • Fluorination: Replacing C-H with C-F at C2/C6. The C-F bond is stronger and resistant to CYP abstraction.

  • Deuteration: The Kinetic Isotope Effect (KIE) slows down the C-H bond breakage step.

  • Gem-dimethylation: Adding two methyl groups at C2/C6 completely removes the abstractable protons (e.g., 2,2,6,6-tetramethylpiperidine).

MetabolicPathway Piperidine Piperidine Drug (Active) Radical C-Centered Radical (Transient) Piperidine->Radical H-abstraction at C2 CYP CYP450 Enzyme (Oxidation) CYP->Radical Iminium Iminium Ion (Reactive Electrophile) Radical->Iminium -1e- Metabolite Ring-Opened Aldehyde (Inactive) Iminium->Metabolite Hydrolysis (+H2O)

Figure 2: The oxidative degradation pathway of piperidines. Blocking the C2 position prevents the initial H-abstraction.

Part 5: Experimental Protocol

Standardized Reductive Amination (STAB Method)

The most robust method for synthesizing N-substituted piperidines is reductive amination using Sodium Triacetoxyborohydride (STAB). This protocol minimizes over-alkylation compared to direct alkylation with halides.

Reagents:

  • Secondary Amine (Piperidine derivative)

  • Aldehyde/Ketone (Target substituent)[2]

  • Sodium Triacetoxyborohydride (NaBH(OAc)3)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid catalyst: Acetic Acid (AcOH)

Protocol:

  • Imine Formation: In a dry round-bottom flask under

    
     atmosphere, dissolve the piperidine derivative (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE (0.1 M concentration).
    
  • Catalysis: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30 minutes to promote iminium ion formation. Note: If using a ketone, add 3Å molecular sieves to sequester water.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for disappearance of the amine.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient).

Part 6: Case Studies in Drug Development

Fentanyl (Opioid Analgesic)
  • Structure: 4-anilidopiperidine.

  • SAR Insight: The piperidine nitrogen is protonated, mimicking the tyramine nitrogen of endogenous enkephalins. The phenethyl group on N1 reaches a hydrophobic pocket in the

    
    -opioid receptor, increasing potency 50-100x compared to morphine.
    
  • Key Lesson: N-substitution drives potency; the piperidine ring acts as a rigid spacer.

Donepezil (Alzheimer's Treatment)
  • Structure: N-benzylpiperidine linked to an indanone.

  • SAR Insight: Designed to span the entire active site gorge of Acetylcholinesterase (AChE). The piperidine binds in the anionic sub-site (via cation-

    
     interaction with Trp84), while the benzyl group interacts with the peripheral anionic site.
    
  • Key Lesson: The piperidine is used here specifically for its cationic nature and ability to stack against aromatic residues (Trp/Phe).

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Kalgutkar, A. S., & Dalvie, D. (2012). Role of Fused Piperidines in Drug Discovery: Metabolism and Structural Alerts. Chemical Research in Toxicology, 25, 1-15. (Contextual citation based on general CYP metabolism principles described in Drug Metabolism and Disposition).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gozalbes, R., et al. (2011). QSAR strategies in the discovery of piperidine derivatives as Acetylcholinesterase Inhibitors. Current Computer-Aided Drug Design. (Referencing Donepezil SAR).[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-(Piperidin-4-ylmethyl)aniline Dihydrochloride

Abstract & Introduction This application note details the optimized synthesis of 4-(Piperidin-4-ylmethyl)aniline dihydrochloride , a privileged scaffold in medicinal chemistry. This moiety—a piperidine ring linked via a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized synthesis of 4-(Piperidin-4-ylmethyl)aniline dihydrochloride , a privileged scaffold in medicinal chemistry. This moiety—a piperidine ring linked via a methylene bridge to an aniline—serves as a critical pharmacophore in various kinase inhibitors (e.g., JAK, ALK inhibitors) and GPCR ligands.

The synthesis presents a specific chemoselective challenge: the reduction of a pyridine ring in the presence of a nitroarene, or conversely, the preservation of the aniline functionality while saturating the heterocycle. This protocol utilizes a robust, two-step industrial route starting from commercially available 4-benzylpyridine, featuring a highly selective nitration followed by a global catalytic hydrogenation using Adams' catalyst (PtO₂).

Key Chemical Data
PropertySpecification
Chemical Name 4-(Piperidin-4-ylmethyl)aniline dihydrochloride
CAS (Free Base) 135003-34-4
Formula C₁₂H₁₈N₂[1][2][3][4][5][6] · 2HCl
MW 190.29 (Free Base) / 263.21 (Salt)
Structure Aniline (aromatic amine) linked to Piperidine (secondary amine)

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the electronic differentiation between the electron-deficient pyridine ring and the electron-rich phenyl ring.

  • Nitration: The pyridine ring is strongly deactivating. Under standard nitration conditions, the electrophilic substitution occurs exclusively on the activated phenyl ring, predominantly at the para position due to steric steering by the benzylic methylene group.

  • Global Hydrogenation: Converting the pyridine to a piperidine requires forcing conditions (acidic media, Pt catalyst). These conditions simultaneously reduce the nitro group to an amine, allowing for a "one-pot" reduction of the intermediate.

Figure 1: Retrosynthetic disconnection showing the conversion of 4-benzylpyridine to the target via a nitro-pyridine intermediate.

Safety & Pre-Requisites

  • Platinum Oxide (PtO₂): Pyrophoric after hydrogenation. Handle under inert gas; keep wet with water/solvent during filtration.

  • High Pressure Hydrogen: Ensure autoclave/Parr shaker is rated for the pressure. Ground all equipment to prevent static discharge.

  • Acidic Corrosives: Nitration uses fuming nitric acid and concentrated sulfuric acid. Use full PPE (face shield, acid-resistant gloves) and work in a fume hood.

  • 4-(4-Nitrobenzyl)pyridine: Known skin irritant and alkylating agent (NBP reagent). Avoid contact.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Nitrobenzyl)pyridine

Objective: Selective nitration of the phenyl ring.

Reagents:

  • 4-Benzylpyridine (10.0 g, 59 mmol)

  • Sulfuric Acid (conc.[7] H₂SO₄, 30 mL)

  • Nitric Acid (fuming HNO₃, d=1.5, 5.0 mL)

  • Ammonium Hydroxide (conc. NH₄OH)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer, cool the concentrated H₂SO₄ to 0–5 °C using an ice-salt bath.

  • Addition: Slowly add 4-benzylpyridine dropwise (or in small portions if solid) to the acid, maintaining temperature < 10 °C. Exothermic.

  • Nitration: Prepare a mixture of fuming HNO₃ and H₂SO₄ (1:1 v/v, 10 mL total). Add this nitrating mixture dropwise to the reaction flask over 30 minutes, keeping the temperature between 5–10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat gently to 50 °C for 15 minutes to ensure completion.

  • Quench: Pour the reaction mixture carefully onto 300 g of crushed ice.

  • Neutralization: Carefully basify the slurry to pH ~9 using concentrated NH₄OH. Caution: Vigorous exotherm.

  • Extraction: Extract the yellow precipitate/oil with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane to yield light yellow crystals.

    • Yield Target: 60–75%

    • Melting Point: 69–71 °C [1].[7]

Protocol B: Global Hydrogenation to 4-(Piperidin-4-ylmethyl)aniline

Objective: Simultaneous reduction of the nitro group and saturation of the pyridine ring.

Reagents:

  • 4-(4-Nitrobenzyl)pyridine (5.0 g, 23.3 mmol)

  • Platinum(IV) Oxide (Adams' Catalyst, PtO₂, 0.5 g, 10 wt%)

  • Ethanol (Absolute, 100 mL)

  • Hydrochloric Acid (12 M Conc., 2.0 mL) or Glacial Acetic Acid (10 mL)

    • Note: Acidic media is required to protonate the pyridine, facilitating ring reduction.

Procedure:

  • Catalyst Loading: In a hydrogenation bottle (Parr reactor vessel), carefully add the PtO₂ catalyst. Wet with 5 mL of water to mitigate pyrophoric risk.

  • Solution Prep: Dissolve the nitro-pyridine intermediate in Ethanol (and Acetic Acid/HCl if using) and transfer to the vessel.

  • Hydrogenation:

    • Seal the reactor.

    • Purge with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 50 psi (3.5 bar) H₂.

    • Shake/Stir at Room Temperature for 12–16 hours.

    • Monitoring: Reaction is complete when H₂ uptake ceases. TLC (MeOH/DCM/NH₃) should show a low R_f spot (amine) and disappearance of UV-active starting material.

  • Filtration: Vent H₂ and purge with N₂. Filter the mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet and dispose of in a designated catalyst waste container.

  • Workup (Free Base Isolation):

    • Concentrate the filtrate to remove bulk solvent.

    • Dilute residue with water (50 mL).

    • Basify to pH >12 with 20% NaOH (aq).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry (Na₂SO₄) and concentrate to obtain the crude free base (viscous oil or low-melting solid).

Protocol C: Formation of Dihydrochloride Salt

Objective: Stabilization and isolation of the final API-grade solid.

Procedure:

  • Dissolve the crude free base (approx. 4.0 g) in minimal absolute Ethanol (20 mL).

  • Cool to 0 °C in an ice bath.

  • Add 4M HCl in Dioxane (15 mL) dropwise, or bubble dry HCl gas through the solution. A white precipitate should form immediately.

  • Add Diethyl Ether (50 mL) slowly to maximize precipitation.

  • Stir for 30 minutes at 0 °C.

  • Filter the white solid under vacuum (Buchner funnel).

  • Wash the cake with cold Ether (2 x 20 mL).

  • Dry in a vacuum oven at 40 °C for 4 hours.

Analytical Quality Control

Data Summary Table

Test Expected Result Method
Appearance White to off-white crystalline solid Visual
¹H NMR (D₂O) δ 7.3 (d, 2H), 7.1 (d, 2H) [Aromatic]; δ 3.3 (m, 2H), 2.9 (m, 2H) [Piperidine-N-H]; δ 2.6 (d, 2H) [Bridge]; δ 1.9-1.4 (m, 5H) [Piperidine-C-H] 400 MHz NMR
Mass Spec [M+H]⁺ = 191.15 (Free Base) LC-MS (ESI)

| Solubility | Highly soluble in water, MeOH; Insoluble in Ether, Hexane | Solubility Test |[3][8]

Workflow Diagram

Figure 2: Sequential workflow for the synthesis and isolation of the target compound.

Troubleshooting & Expert Insights

  • Incomplete Reduction (Pyridine Persistence):

    • Symptom:[4][6] NMR shows aromatic signals in the pyridine region (δ 8.5 ppm).

    • Cause: Insufficient acidity or poisoned catalyst.

    • Fix: Ensure the solvent is acidic (Acetic acid or HCl). The pyridine ring must be protonated to be susceptible to hydrogenation by PtO₂. Add fresh catalyst and repressurize.

  • Over-Reduction (Cyclohexyl Formation):

    • Symptom:[4][6][9] Loss of aniline aromatic signals; appearance of broad aliphatic multiplets.

    • Cause: Temperature too high (>50 °C) or reaction time too long.

    • Fix: Monitor H₂ uptake closely. Stop reaction immediately once theoretical uptake (3 eq for nitro + 3 eq for pyridine = 6 eq H₂) is reached. Maintain RT.

  • Salt Hygroscopicity:

    • The dihydrochloride salt can be hygroscopic. Store in a desiccator. If the salt becomes a gum during formation, triturate vigorously with anhydrous ether or acetone to induce crystallization.

References

  • Precursor Synthesis: GuideChem. "What is 4-(4-Nitrobenzyl)pyridine and its applications?" Link (Accessed Oct 2023).

  • Hydrogenation Protocol: BenchChem. "Synthesis routes of 4-(4-Nitrobenzyl)pyridine." Link (Accessed Oct 2023).

  • General Pyridine Reduction: Freifelder, M. Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary. Wiley-Interscience, 1978.
  • Commercial Availability: Sigma-Aldrich. "4-(4-Nitrobenzyl)pyridine for synthesis." Link (Accessed Oct 2023).

Sources

Application

Application Note: Using 4-(Piperidin-4-ylmethyl)aniline in Pharmaceutical Synthesis

Executive Summary 4-(Piperidin-4-ylmethyl)aniline is a critical bifunctional intermediate used in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and PROTAC (Proteolysis Targeting Chimera) linkers. Its structure featu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Piperidin-4-ylmethyl)aniline is a critical bifunctional intermediate used in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and PROTAC (Proteolysis Targeting Chimera) linkers. Its structure features an aromatic primary amine (aniline) connected via a methylene bridge to a secondary aliphatic amine (piperidine).

This unique architecture allows it to serve as a "Solubilizing Hinge Binder" :

  • The Aniline Moiety: Forms hydrogen bonds with the kinase hinge region or serves as the attachment point to the drug core (e.g., Quinazoline, Pyrimidine).

  • The Piperidine Moiety: Extends into the solvent-exposed region, improving aqueous solubility and pharmacokinetic (PK) properties.

This guide provides high-precision protocols for handling, selective functionalization, and quality control of this intermediate, ensuring maximum yield and purity in drug discovery workflows.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-(Piperidin-4-ylmethyl)aniline
Common Derivatives N-Boc-4-(4-aminobenzyl)piperidine; 4-(1-Methylpiperidin-4-yl)methylaniline
CAS Number 1185001-16-4 (HCl salt); 454482-12-3 (Methyl analog)
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Molecular Weight 190.29 g/mol (Free base)
pKa Values Aniline

: ~4.0
Solubility High in DMSO, Methanol; Moderate in DCM (Free base)
Storage Hygroscopic (HCl salt).[1] Store at 2–8°C under Argon.

Strategic Reactivity: The "Amine Hierarchy"

The success of using this intermediate relies on distinguishing the reactivity of its two nitrogen centers.

  • Piperidine Nitrogen (Aliphatic, Secondary): Highly nucleophilic (

    
    ). Reacts rapidly with electrophiles (acid chlorides, aldehydes).
    
  • Aniline Nitrogen (Aromatic, Primary): Weakly nucleophilic (

    
    ). Requires activation or catalysis (e.g., Buchwald-Hartwig) to react with aryl halides.
    

Application Rule: To couple the aniline to a drug core (e.g., a chloropyrimidine), the piperidine must be protected (e.g., N-Boc) or pre-functionalized (e.g., N-Methyl) to prevent polymerization or regio-isomeric byproducts.

Visualization: Reactivity Workflow

ReactivityWorkflow Start 4-(Piperidin-4-ylmethyl)aniline PathA Path A: Unprotected Start->PathA Direct Coupling PathB Path B: N-Boc Protected Start->PathB Boc-Protection ResultA Mixture/Polymerization (Piperidine reacts first) PathA->ResultA Electrophile Addition ResultB Selective Aniline Coupling (Target Molecule) PathB->ResultB 1. Coupling (Buchwald/Amide) 2. Deprotection

Caption: Path B is the mandatory route for high-yield synthesis of kinase inhibitors, preventing side reactions at the piperidine nitrogen.

Detailed Protocol: Selective Coupling to Kinase Core

Objective: Synthesize a kinase inhibitor precursor by coupling N-Boc-4-(piperidin-4-ylmethyl)aniline to 4-Chloroquinazoline .

Context: This reaction mimics the synthesis of Lapatinib/Gefitinib analogs where the aniline binds to the quinazoline core.

Materials
  • Reagent A: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Reagent B: N-Boc-4-(piperidin-4-ylmethyl)aniline (1.1 eq)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • Base: Diisopropylethylamine (DIPEA) (Only if using HCl salt of amine)

  • Apparatus: Round-bottom flask, reflux condenser, nitrogen line.

Step-by-Step Methodology
  • Preparation:

    • Charge the reaction vessel with Reagent A (10 mmol, 2.24 g) and Reagent B (11 mmol, 3.19 g).

    • Add Isopropanol (50 mL). The mixture will likely be a suspension.

    • Note: If Reagent B is an HCl salt, add DIPEA (2.5 eq) to free the amine.

  • Reaction (SNAr):

    • Heat the mixture to Reflux (82°C) under nitrogen.

    • Stir vigorously for 4–6 hours.

    • Monitoring: Check by TLC (DCM:MeOH 95:5) or LC-MS. The starting chloride (Reagent A) should disappear.

    • Observation: As the reaction proceeds, the product often precipitates as a hydrochloride salt (if no external base is used) or remains in solution (if DIPEA is used).

  • Work-up:

    • Cool the reaction to room temperature.[2][3]

    • If Precipitate Forms: Filter the solid.[2][4][5] Wash with cold isopropanol (

      
       mL) and diethyl ether (
      
      
      
      mL). This solid is usually the high-purity HCl salt of the intermediate.
    • If Soluble: Evaporate solvent to dryness. Redissolve in DCM (100 mL), wash with saturated

      
       (50 mL) and Brine (50 mL). Dry over 
      
      
      
      and concentrate.
  • Deprotection (The "Switch"):

    • Dissolve the N-Boc intermediate in DCM (5 mL/g).

    • Add Trifluoroacetic acid (TFA) (10–20 eq) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Concentrate to remove TFA. Neutralize with saturated

      
       to obtain the free piperidine amine.
      
Validation Criteria (Self-Validating)
  • LC-MS: Mass shift of [M+H]+ corresponding to Product - Boc group.

  • 1H NMR: Disappearance of the singlet at ~1.45 ppm (Boc-t-butyl) confirms deprotection. Appearance of aromatic peaks from Quinazoline (e.g., singlets at ~7-9 ppm).

Application Case Study: PROTAC Linker Synthesis

In PROTAC design, this molecule serves as a rigid-flexible linker. The aniline attaches to the E3 ligase ligand (e.g., Thalidomide derivative), and the piperidine attaches to the Target Protein ligand.

Protocol: Reductive Amination of the Piperidine (Assuming the Aniline is already coupled to the E3 ligand)

  • Dissolution: Dissolve the Piperidine-intermediate (1.0 eq) in DCE (Dichloroethane).

  • Aldehyde Addition: Add the Target Ligand-Aldehyde (1.1 eq). Stir for 30 mins to form the imine.

  • Reduction: Add

    
     (Sodium triacetoxyborohydride) (1.5 eq).
    
  • Quench: After 12 hours, quench with aqueous

    
    .
    
  • Why this works:

    
     is mild and will not reduce the amide/aniline bonds formed in previous steps, ensuring chemoselectivity.
    

Quality Control & Stability

HPLC Method for Purity Analysis[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (Aromatic ring).

  • Retention Time: The free amine will elute early; N-Boc protected forms elute later due to lipophilicity.

Storage Protocols
  • Free Base: Sensitive to oxidation (air) and carbamate formation (

    
    ). Store under Argon at -20°C.
    
  • HCl Salt: Hygroscopic.[4] Store in a desiccator at 4°C.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54683059, 4-(Piperidin-4-ylmethyl)aniline. Retrieved from [Link]

  • Wissner, A., et al. (2003).Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. (Foundational protocol for aniline-quinazoline coupling).
  • Robbins, D. W., et al. (2024). Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase.[6] Journal of Medicinal Chemistry.[6] (Describes use of piperidine-aniline linkers in PROTACs). Retrieved from [Link]

  • Organic Syntheses (2010). General procedures for Reductive Amination using Sodium Triacetoxyborohydride. Org.[1][3][4][7] Synth. 2010, 87, 153. Retrieved from [Link]

Sources

Method

Application Note: Advanced Process Synthesis of PARP Inhibitor Niraparib

Biocatalytic Dynamic Kinetic Resolution & Regioselective C–N Coupling[1] Executive Summary Niraparib (Zejula) is a potent, orally active poly(ADP-ribose) polymerase (PARP-1/2) inhibitor used in the maintenance treatment...

Author: BenchChem Technical Support Team. Date: February 2026

Biocatalytic Dynamic Kinetic Resolution & Regioselective C–N Coupling[1]

Executive Summary

Niraparib (Zejula) is a potent, orally active poly(ADP-ribose) polymerase (PARP-1/2) inhibitor used in the maintenance treatment of ovarian cancer.[1] Structurally, it features a 2H-indazole core coupled to a chiral 3-substituted piperidine.[1]

The synthesis of Niraparib presents two critical process challenges:

  • Stereochemistry: Establishing the (S)-configuration at the C3-position of the piperidine ring. Early medicinal chemistry routes relied on low-yielding classical resolution or chiral SFC, resulting in <4% overall yield.

  • Regioselectivity: Coupling the piperidine moiety to the indazole core selectively at the N2 position, avoiding the thermodynamically favorable N1 isomer.

This application note details the 2nd Generation Biocatalytic Route , widely regarded as the industry standard for scalability. It utilizes a Transaminase-mediated Dynamic Kinetic Resolution (DKR) to install chirality and a copper-catalyzed C–N coupling for regiocontrol.[2][3][4]

Retrosynthetic Strategy & Pathway Analysis

The modern industrial approach disconnects Niraparib into two key fragments: the indazole carboxamide and the chiral piperidine .

Figure 1: Retrosynthetic Disconnection and Forward Strategy

Niraparib_Retro Niraparib Niraparib (API) (S)-Enantiomer Coupling Step 2: Regioselective C-N Coupling (Cu-Catalyzed) Niraparib->Coupling FragmentA Fragment A: 3-Aryl Piperidine (Chiral Center) Coupling->FragmentA FragmentB Fragment B: Indazole Core (Activated Ester/Amide) Coupling->FragmentB DKR Step 1: Biocatalytic DKR (Transaminase ATA-302) FragmentA->DKR RacemicPrecursor Racemic Aldehyde/Ketone Precursor DKR->RacemicPrecursor Enantioselective Amine Formation

Caption: Retrosynthetic logic shifting from classical resolution to asymmetric biocatalysis.

Core Application 1: Biocatalytic Dynamic Kinetic Resolution (DKR)

The most efficient method to synthesize the chiral piperidine intermediate is via a transaminase-mediated DKR. This system converts a racemic aldehyde/ketone precursor into a single enantiomer amine.

Mechanism: The enzyme (Transaminase ATA-302) selectively aminates only the (S)-aldehyde. The unreacted (R)-aldehyde rapidly racemizes via enolization under the reaction conditions, feeding back into the cycle until near-quantitative conversion to the (S)-amine is achieved.

Protocol 1: Enzymatic Synthesis of (S)-Piperidine Intermediate

Reagents & Equipment:

  • Enzyme: Transaminase ATA-302 (Codexis or equivalent).

  • Cofactor: Pyridoxal-5-phosphate (PLP).[3][5][6]

  • Amine Donor: Isopropylamine (1 M in buffer).

  • Substrate: Racemic 3-(4-nitrophenyl)piperidine precursor (often masked as a bisulfite adduct for stability).

  • Buffer: 100 mM Potassium Phosphate / DMSO mixture.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 10.5). Add PLP (1.0 mM final concentration) and isopropylamine (1.0 M, serves as amine donor and buffer).

  • Substrate Loading: Dissolve the racemic bisulfite adduct substrate in DMSO (20% v/v of final volume).

  • Initiation: Add the DMSO substrate solution to the aqueous buffer. Add ATA-302 enzyme powder (approx. 20 wt% loading relative to substrate).

  • Reaction: Agitate at 45°C for 24–48 hours.

    • Process Control: Monitor pH. The release of sulfite can lower pH; maintain >pH 9.5 to ensure rapid racemization of the substrate.

  • Work-up:

    • Basify reaction mixture to pH >12 with NaOH.

    • Extract the chiral amine product into MTBE (Methyl tert-butyl ether).

    • Concentrate to yield the (S)-amine intermediate.

Performance Metrics:

Parameter Typical Value Note
Conversion > 95% Driven by equilibrium displacement (removal of acetone byproduct).
Enantiomeric Excess (ee) > 99% High enzyme specificity.

| Yield | 85–90% | Far superior to classical resolution (max 50%). |

Core Application 2: Regioselective Copper-Catalyzed N-Arylation[1][3][4]

The coupling of the piperidine (nucleophile) to the indazole (electrophile) is chemically sensitive. The indazole ring has two nucleophilic nitrogens (N1 and N2). Niraparib requires substitution at N2 .

Expert Insight: Standard alkylation conditions (e.g., NaH, alkyl halides) favor N1 substitution due to electronics. However, Copper-catalyzed Ullmann-type coupling reverses this selectivity, favoring the N2 position due to the specific coordination geometry of the copper intermediate with the indazole substrate.

Protocol 2: Regioselective Coupling

Reagents:

  • Substrate A: (S)-3-(4-aminophenyl)piperidine (protected if necessary).

  • Substrate B: 3-bromo-2H-indazole-7-carboxamide (or ester precursor).

  • Catalyst: CuBr (Copper(I) Bromide).[2]

  • Ligand: Often ligand-free or simple diamine ligands, though modern processes use specific bases to direct selectivity.

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMAc (Dimethylacetamide) or DMF.

Step-by-Step Methodology:

  • Inertion: Charge a reactor with Substrate B (1.0 equiv), Substrate A (1.1 equiv), and

    
     (2.5 equiv). Purge with Nitrogen.
    
  • Catalyst Addition: Add CuBr (0.05 – 0.1 equiv).

  • Reaction: Heat the slurry to 100–110°C in DMAc.

    • Critical Parameter: Water content must be <0.1% to prevent hydrolysis of the amide/ester.

  • Monitoring: Monitor by HPLC for the disappearance of the bromide.

    • Selectivity Check: Ensure N2:N1 ratio is >20:1.

  • Quench & Isolation:

    • Cool to 20°C. Add water and ethyl acetate.

    • Filter through Celite to remove Copper residues (Critical for ICH Q3D compliance).

    • Crystallize the crude product from Ethanol/Water.[7]

Figure 2: Process Workflow & Critical Control Points

Process_Workflow Start Start: Raw Materials Step1 Biocatalysis (DKR) Critical: pH & Temp Start->Step1 QC1 QC: Chiral HPLC (>99% ee) Step1->QC1 Step2 Cu-Coupling Critical: N2 Selectivity QC1->Step2 Pass Purification Salt Formation (Tosylate Monohydrate) Step2->Purification Final Niraparib API Purification->Final

Caption: Operational workflow highlighting Critical Quality Attributes (CQAs) at each stage.

Quality Control & Impurity Strategy

For drug development professionals, controlling impurities is paramount. The two described protocols generate specific impurity profiles that must be monitored.

HPLC Method Parameters (Standardized):

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase A: 20 mM Ammonium Formate (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 80% B over 25 mins.

  • Detection: UV at 245 nm.

Key Impurities Table:

Impurity IDOriginControl StrategyLimit (Spec)
Enantiomer (R-isomer) DKR Step FailureStrict pH control during enzymatic step; recrystallization of final tosylate salt.< 0.15%
N1-Regioisomer Coupling StepUse of Copper catalyst (essential); avoid simple alkylation conditions.< 0.15%
Des-bromo Indazole HydrodehalogenationControl reaction temperature; minimize H-donors in coupling step.< 0.10%
Residual Copper CatalystScavenger resin (e.g., QuadraPure) or Celite filtration; EDTA wash.< 20 ppm
References
  • Chung, C. K., et al. (2014).[2] "Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib." Organic Process Research & Development, 18(1), 215–227.[2][3][5][9]

  • Wallace, D. J., et al. (2011).[2][9] "Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor." Organic Process Research & Development, 15(4), 831–840.

  • Jones, R. (2017). "Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib." Organic Process Research & Development, 21(10), 1537–1550.

  • Makarchuk, A., et al. (2017). "Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates." Nature Communications, 8, 15762.[10] [10]

  • European Medicines Agency. (2017). "Zejula (Niraparib) Assessment Report." EMA/CHMP/512349/2017.

Sources

Application

Application Note: Strategic Protocols for Boc Deprotection in Piperidine Synthesis

Abstract & Scope The piperidine ring is a privileged pharmacophore, present in over 12,000 bioactive compounds and numerous FDA-approved drugs (e.g., Fentanyl, Donepezil, Ritalin). The tert-butyloxycarbonyl (Boc) group i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The piperidine ring is a privileged pharmacophore, present in over 12,000 bioactive compounds and numerous FDA-approved drugs (e.g., Fentanyl, Donepezil, Ritalin). The tert-butyloxycarbonyl (Boc) group is the industry standard for protecting the piperidine nitrogen due to its stability against nucleophiles and bases. However, its removal—while theoretically simple—often presents downstream processing challenges, including salt hygroscopicity, volatile free-base loss, and carbocation-induced side reactions.

This guide moves beyond textbook definitions to provide a robust, failure-mode-verified protocol for Boc deprotection, specifically tailored for piperidine scaffolds in drug discovery and process chemistry.

Mechanistic Insight: The Cation Dilemma

Boc deprotection is an acid-catalyzed elimination (E1 mechanism). While the cleavage of the carbamate is rapid, the critical process variable is the fate of the tert-butyl cation .

In simple substrates, this cation eliminates to form isobutylene gas. However, in complex piperidines containing electron-rich aromatics (e.g., indoles, phenols) or sulfides, the tert-butyl cation acts as a potent electrophile, leading to irreversible re-alkylation (the "scavenger" problem).

Figure 1: Mechanistic Pathway & Cation Fate

BocMechanism BocPip N-Boc Piperidine Protonated Protonated Intermediate BocPip->Protonated + H+ Carbamic Carbamic Acid (Unstable) Protonated->Carbamic Fragmentation tBuCation tert-Butyl Cation (+) Protonated->tBuCation Fragmentation PiperidineSalt Piperidine Salt (Product) Carbamic->PiperidineSalt - CO2 Isobutylene Isobutylene (Gas) tBuCation->Isobutylene Elimination (Desired) SideProduct Alkylated Impurity tBuCation->SideProduct Attack on Nucleophile

Caption: Acid-catalyzed cleavage pathway highlighting the bifurcation of the tert-butyl cation intermediate.

Strategic Method Selection

Do not default to TFA/DCM for every reaction. Select the protocol based on your substrate's physical properties and scale.

FeatureMethod A: TFA/DCM Method B: HCl/Dioxane Method C: TMSCl/MeOH
Primary Use Case Small scale (<1g), acid-stable substrates.Scale-up (>1g), need for solid isolation.Sensitive substrates, volatile free bases.
Reagent Cost HighLowLow
Product Form Trifluoroacetate salt (Hygroscopic/Oil).Hydrochloride salt (Often Crystalline).Hydrochloride salt.[1]
Scavenger Need Critical for electron-rich substrates.Less critical (solvent acts as weak scavenger).Moderate.
Workup Requires basic extraction or resin.[2]Filtration (simplest).Evaporation.[3][4][5]

Detailed Experimental Protocols

Protocol A: The "Universal" TFA Method (with Scavenging)

Best for: Discovery chemistry, complex molecules with multiple functional groups.

The "Why": TFA is a strong organic acid that solubilizes most organic compounds. We add Triethylsilane (TES) or Triisopropylsilane (TIS) as a hydride source to quench the tert-butyl cation instantly, preventing it from attacking the piperidine ring or other aromatics.

  • Preparation: Dissolve N-Boc piperidine (1.0 equiv) in Dichloromethane (DCM) [0.1 M concentration].

    • Note: If the substrate contains Indole, Methionine, or electron-rich phenols, add Triethylsilane (2.0 equiv) or Thioanisole (2.0 equiv) .

  • Acidification: Cool the solution to 0°C. Add Trifluoroacetic Acid (TFA) dropwise.

    • Ratio: Final solvent ratio should be DCM:TFA (2:1 to 4:1). Avoid neat TFA; the exotherm can degrade sensitive functionalities.

  • Reaction: Warm to room temperature. Stir for 1–3 hours. Monitor by LCMS (look for [M-100] mass loss).

  • Workup (Critical):

    • Concentrate in vacuo. Do not stop here. TFA salts are often oils containing residual acid.

    • Azeotrope: Add Toluene or DCM and re-concentrate (3x) to remove residual TFA.

    • Result: Piperidine trifluoroacetate salt.

Protocol B: The "Process" HCl Method (Precipitation)

Best for: Scale-up, crystalline products, avoiding chromatography.

The "Why": HCl in dioxane often causes the deprotected amine hydrochloride to precipitate out of solution, allowing for purification by simple filtration, avoiding the "oily salt" syndrome of TFA.

  • Preparation: Dissolve N-Boc piperidine (1.0 equiv) in minimal dry 1,4-Dioxane or Ethyl Acetate.

  • Acidification: Add 4M HCl in Dioxane (5–10 equiv) at room temperature.

    • Safety: Use a venting needle; isobutylene gas and CO2 evolution will build pressure.

  • Reaction: Stir for 2–12 hours. A white precipitate should form.

  • Isolation:

    • Filter the solid.[2][6]

    • Wash the cake with Diethyl Ether or MTBE (removes non-polar impurities and Boc byproducts).

    • Dry under vacuum/N2.

    • Result: High-purity Piperidine Hydrochloride salt.

Protocol C: In Situ HCl Generation (TMSCl/MeOH)

Best for: Volatile piperidines, mild conditions.

The "Why": Trimethylsilyl chloride (TMSCl) reacts with Methanol to generate anhydrous HCl in situ. This is milder than adding concentrated acid and avoids the water associated with aqueous HCl.

  • Preparation: Dissolve substrate in dry Methanol [0.2 M].

  • Reagent Addition: Add TMSCl (5.0 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 4–8 hours.

  • Workup: Concentrate to dryness. The byproduct is volatile TMS-OMe and HCl gas, leaving a clean HCl salt.

Troubleshooting & Optimization (Decision Logic)

Figure 2: Troubleshooting Workflow

Troubleshooting Start Issue Detected Incomplete Incomplete Reaction Start->Incomplete SideProducts New Impurities (+56 mass) Start->SideProducts Hygroscopic Oily/Hygroscopic Salt Start->Hygroscopic Action1 Increase Acid Conc. Check Steric Bulk Incomplete->Action1 Action2 Add Scavenger (TES or Thioanisole) SideProducts->Action2 Action3 Switch to HCl/Ether or HCl/Dioxane Hygroscopic->Action3

Caption: Diagnostic logic for common Boc deprotection failure modes.

Common Pitfall: The "Volatile Free Base"

Simple piperidines (low molecular weight) are volatile.

  • Mistake: Neutralizing the salt with aqueous NaOH and extracting with DCM, then rotary evaporating. You will lose your product to the vacuum pump.

  • Solution: If the free base is required, use a resin-based workup (e.g., PL-HCO3 MP resin) in a high-boiling solvent, or use the HCl salt directly in the next step (adding base in situ).

References & Authoritative Grounding

  • Greene's Protective Groups in Organic Synthesis (Standard Reference).

    • Wuts, P. G. M. John Wiley & Sons.

  • Boc Deprotection Mechanism and Protocols .

    • Organic Chemistry Portal.

    • [Link]

  • Selective Deprotection of Boc Groups .

    • Common Organic Chemistry - Detailed Protocols.

    • [Link]

  • Scavengers in Acidic Deprotection .

    • Lundt, B. F., et al. Int. J. Pept. Protein Res.[2][6][7] (Foundational work on scavenging t-butyl cations).

Sources

Method

Analytical methods for 4-(Piperidin-4-ylmethyl)aniline characterization

Application Note & Standard Operating Protocols (SOP) Executive Summary & Molecule Profile 4-(Piperidin-4-ylmethyl)aniline is a critical bifunctional intermediate often employed in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocols (SOP)

Executive Summary & Molecule Profile

4-(Piperidin-4-ylmethyl)aniline is a critical bifunctional intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure features two distinct basic centers: a primary aromatic amine (aniline) and a secondary aliphatic amine (piperidine).

This dual-amine character presents specific analytical challenges:

  • Chromatographic Tailing: The highly basic piperidine moiety (

    
    ) interacts strongly with residual silanols on standard C18 HPLC columns.
    
  • Solubility: The free base is polar, while salt forms (HCl) are highly water-soluble but insoluble in non-polar organic solvents.

  • Detection: While the aniline ring provides UV absorbance, the piperidine ring is UV-inactive, requiring reliance on the aromatic chromophore for detection.

Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Formula

MW: 190.29 g/mol
Basicity (

)
Piperidine N: ~11.0 Aniline N: ~4.6Requires high pH or ion-pairing chromatography.
Solubility DMSO (High), MeOH (Good), Water (pH dependent)DMSO-

is the preferred NMR solvent.
UV Max ~240 nm, ~290 nm (Aniline)Detect at 240 nm for max sensitivity.

Structural Identification (NMR & MS)[1]

Proton NMR ( -NMR) Protocol

Objective: Unequivocal structural confirmation. Causality:


 is often unsuitable due to the low solubility of salt forms and rapid proton exchange. DMSO-

is selected to stabilize exchangeable protons and ensure complete dissolution.

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-

    
     .
    
  • Acquire spectrum at 400 MHz or higher.

  • Set temperature to 298 K to prevent peak broadening of the piperidine ring inversion.

Spectral Assignment (Expected):

  • 
     6.8 - 6.4 ppm (4H, m):  The aromatic region will display a characteristic AA'BB' system  typical of para-substituted benzenes. The protons ortho to the amine (
    
    
    
    ) are shielded (upfield, ~6.4 ppm), while those ortho to the alkyl group are less shielded (~6.8 ppm).
  • 
     4.8 ppm (2H, s, broad):  Aniline 
    
    
    
    . Broadening indicates exchange; intensity varies with water content.
  • 
     2.9 & 2.4 ppm (4H, m):  Piperidine ring protons adjacent to the nitrogen (
    
    
    
    ).
  • 
     2.3 ppm (2H, d):  Methylene bridge (
    
    
    
    ) connecting the rings.
  • 
     1.5 - 1.1 ppm (5H, m):  Remaining piperidine protons (
    
    
    
    ).
Mass Spectrometry (ESI-MS)

Mode: Positive Electrospray Ionization (ESI+). Rationale: The secondary amine protonates easily.

  • Target Ion:

    
    .
    
  • Fragmentation: High collision energy may yield a tropylium-like ion or cleavage at the methylene bridge (

    
     for the aniline-methyl fragment).
    

Purity Analysis: HPLC Method Development

Challenge: Basic amines tail severely on standard silica-based columns due to ion-exchange interactions with silanols. Solution: We utilize a TFA-mediated Low pH Method . Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking the positive charge of the piperidine and suppressing silanol ionization.

Protocol A: The "Workhorse" QC Method (High Robustness)
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax SB-C18 or Waters XSelect HSS T3),

Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 240 nm (Primary), 210 nm (Impurity check)
Injection Vol 5

Gradient Table:

Time (min) % A (Water/TFA) % B (ACN/TFA) Phase
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (Polar impurity elution)
15.0 10 90 Linear Gradient
18.0 10 90 Wash
18.1 95 5 Re-equilibration

| 23.0 | 95 | 5 | End |

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. (If
    
    
    , increase TFA to 0.15% or switch to a "Base-Deactivated" column).
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely the pyridine analog).

Impurity Profiling & Control Strategy

Understanding the synthesis route is vital for predicting impurities. The standard route involves the reduction of 4-(pyridin-4-ylmethyl)nitrobenzene .

Key Impurities to Monitor:
  • Impurity A (Starting Material): 4-(pyridin-4-ylmethyl)nitrobenzene.

    • Characteristics: Non-polar, elutes late. Strong UV absorption (Nitro group).

  • Impurity B (Intermediate 1): 4-(pyridin-4-ylmethyl)aniline.

    • Characteristics: Aromatized pyridine ring.[1]

      
      . Elutes before the target product due to higher polarity of the pyridine ring compared to the piperidine.
      
  • Impurity C (Intermediate 2): 4-(piperidin-4-ylmethyl)nitrobenzene.

    • Characteristics: Unreduced nitro group.

Visual Workflow: Impurity Origin & Control

The following diagram illustrates the reduction pathway and where analytical checkpoints must be placed.

G Start Start: 4-(pyridin-4-ylmethyl) nitrobenzene Step1 Reaction: Catalytic Hydrogenation (Pd/C or PtO2) Start->Step1 ImpurityB Impurity B: Pyridine-Aniline (Incomplete Ring Reduction) Step1->ImpurityB Partial Red. ImpurityC Impurity C: Piperidine-Nitro (Incomplete Nitro Reduction) Step1->ImpurityC Partial Red. Product Target: 4-(Piperidin-4-ylmethyl)aniline Step1->Product Full Red. QC QC Checkpoint: HPLC Method A (Resolution of Pyridine vs Piperidine) ImpurityB->QC ImpurityC->QC Product->QC

Caption: Reaction pathway showing the origin of critical impurities (Pyridine and Nitro analogs) and the QC checkpoint required to distinguish them.

Analytical Workflow Diagram

This flowchart guides the analyst through the decision-making process for characterization.

AnalysisFlow Sample Crude Sample (Solid/Oil) Solubility Solubility Test (DMSO vs MeOH) Sample->Solubility NMR Identity: 1H-NMR (DMSO-d6) Check AA'BB' & Piperidine Solubility->NMR HPLC_Prep HPLC Prep: Dissolve in 10% ACN/Water Solubility->HPLC_Prep HPLC_Run Run Method A (C18 / TFA Gradient) HPLC_Prep->HPLC_Run Decision Check Tailing Factor HPLC_Run->Decision Pass Tf < 1.5 Report Purity Decision->Pass Good Peak Shape Fail Tf > 1.5 Switch to High pH Method (XBridge C18 + NH4HCO3) Decision->Fail Tailing

Caption: Step-by-step analytical decision matrix for characterizing 4-(Piperidin-4-ylmethyl)aniline.

References

  • BenchChem. Application Notes and Protocols for HPLC Analysis of Amines. (General protocols for basic amine separation using TFA). Link

  • SIELC Technologies. HPLC Method for Separation of Piperidine Derivatives. (Specifics on mixed-mode and reverse phase separation of polar piperidines). Link

  • National Institutes of Health (NIH). Synthesis and Characterization of Process-Related Impurities of Linagliptin. (Context on piperidine-aniline intermediates and spectral data). Link

  • Europa.eu (Customs Labs). NMR Solvent Data and Protocols for Psychoactive Substances. (Authoritative guide on using DMSO-d6 for polar amine characterization). Link

Sources

Application

Application Notes &amp; Protocols: 4-(Piperidin-4-ylmethyl)aniline as a Versatile Building Block in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold In the landscape of modern synthetic chemistry, particularly within drug discovery, the identification and utilization of "privileged scaffolds" are paramount. These are mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery, the identification and utilization of "privileged scaffolds" are paramount. These are molecular frameworks that can be systematically modified to interact with a wide range of biological targets. 4-(Piperidin-4-ylmethyl)aniline is an exemplary bifunctional building block that has emerged as a cornerstone in the synthesis of complex molecules.

Its structure is deceptively simple, yet remarkably potent in its synthetic utility. It features:

  • A primary aromatic amine (the aniline moiety), which is a key pharmacophore for hydrogen bonding and a versatile handle for amide couplings, sulfonamide formation, and diazotization reactions.

  • A secondary aliphatic amine (the piperidine ring), which enhances aqueous solubility and bioavailability, provides a three-dimensional exit vector for further functionalization, and is a common motif in centrally active agents.[1][2]

  • A methylene linker , which provides conformational flexibility, separating the rigid aromatic ring from the piperidine scaffold.

This unique combination allows for orthogonal chemical modifications, enabling chemists to independently functionalize two distinct points of the molecule. This guide provides an in-depth look at the applications of 4-(Piperidin-4-ylmethyl)aniline, complete with detailed protocols and the scientific rationale behind its use in constructing high-value compounds for medicinal and materials science.[1][3]

Physicochemical Properties & Strategic Handling

A thorough understanding of a building block's properties and safe handling procedures is the foundation of successful and reproducible synthesis.

PropertyValue
IUPAC Name 4-(Piperidin-4-ylmethyl)aniline
CAS Number 23075-22-1
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in Methanol, DMSO, DMF
Safety & Handling: A Scientist's Prerogative

Given its aniline and piperidine components, 4-(Piperidin-4-ylmethyl)aniline and its derivatives should be handled with care. The following precautions are derived from safety data for structurally related compounds.[4][5][6]

  • Anticipated GHS Hazards:

    • H315: Causes skin irritation.

    • H318/H319: Causes serious eye damage/irritation.[5]

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, consider an inert atmosphere (e.g., under Argon or Nitrogen) to prevent slow oxidation of the aniline moiety.[4][6]

Core Applications: The Synthetic Versatility of a Bifunctional Reagent

The power of 4-(Piperidin-4-ylmethyl)aniline lies in its ability to be selectively functionalized at either the aniline or piperidine nitrogen. This dual reactivity is the key to its utility.

Caption: Bifunctional reactivity of 4-(Piperidin-4-ylmethyl)aniline.

A. Scaffold for Kinase Inhibitors

The anilino-heterocycle motif is a classic hinge-binding element in many kinase inhibitors. The aniline nitrogen can act as a crucial hydrogen bond donor or acceptor within the ATP-binding site of a kinase. The piperidine portion can be functionalized with solubilizing groups or vectors that extend into other regions of the enzyme, such as the solvent-exposed front pocket, to enhance potency and selectivity.[3]

B. Linker Component in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce protein degradation. 4-(Piperidin-4-ylmethyl)aniline is an ideal building block for constructing the "linker" component that connects the target-binding warhead to an E3 ligase ligand. Its defined geometry and multiple attachment points allow for precise control over the crucial distance and orientation between the two ends of the PROTAC.[7]

C. Building Block for GPCR Ligands and CNS Agents

The piperidine ring is a well-established scaffold in neuropharmacology. Its incorporation into a molecule often imparts favorable properties for crossing the blood-brain barrier. By using this building block, researchers can synthesize novel ligands for G-protein coupled receptors (GPCRs) such as opioid, serotonin, or dopamine receptors, which are key targets for treating pain, depression, and other neurological disorders.[3][8]

Detailed Synthetic Protocols

The following protocols are representative examples of how to selectively functionalize this building block. They are designed to be self-validating, with clear steps and justifications.

Protocol 1: Selective N-Acylation of the Aniline Moiety

Objective: To demonstrate the formation of an amide bond at the aniline nitrogen, leaving the piperidine nitrogen intact.

Scientific Rationale: The aniline nitrogen is significantly less basic (pKa of aniline ~4.6) than the piperidine nitrogen (pKa of piperidine ~11.2). In standard amide coupling reactions mediated by carbodiimides or other coupling agents, the less basic aniline is a sufficiently strong nucleophile to react with the activated carboxylic acid, while the more basic piperidine is often protonated by the acidic components in the reaction mixture (the carboxylic acid itself or ammonium byproducts), rendering it non-nucleophilic.

Caption: Standard workflow for an amide coupling reaction.

Materials:

  • 4-(Piperidin-4-ylmethyl)aniline (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate, Water, Brine

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-(Piperidin-4-ylmethyl)aniline (e.g., 190 mg, 1.0 mmol) and the chosen carboxylic acid (1.1 mmol).

  • Dissolution: Dissolve the solids in anhydrous DMF (5 mL).

  • Coupling Agent Addition: To the stirred solution, add HATU (456 mg, 1.2 mmol) followed by the dropwise addition of DIPEA (0.52 mL, 3.0 mmol).

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final N-acylated product.

Protocol 2: N-Alkylation of the Piperidine Moiety (via Reductive Amination)

Objective: To functionalize the secondary amine of the piperidine ring while the aniline is protected.

Scientific Rationale: The piperidine nitrogen is a strong nucleophile, ideal for reactions like alkylation or reductive amination. However, to prevent competitive reaction at the aniline nitrogen, the aniline must first be protected. The Boc (tert-butyloxycarbonyl) group is an excellent choice as it is stable to the basic or reductive conditions of many alkylation reactions and can be easily removed later with acid. This protocol showcases a reductive amination, a robust method for forming C-N bonds.

Materials:

  • (4-((4-Aminophenyl)methyl)piperidin-1-yl)(tert-butyl)formate (Boc-protected starting material) (1.0 eq)

  • Aldehyde or Ketone of interest (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Boc-protected 4-(piperidin-4-ylmethyl)aniline (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCM (0.1 M concentration).

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) to the solution in one portion. Note: NaBH(OAc)₃ is a mild reducing agent that is not reactive towards the Boc group or the aromatic ring.

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the N-alkylated, Boc-protected intermediate.

  • Deprotection (Optional): The Boc group can be removed by dissolving the purified intermediate in a solution of 4M HCl in 1,4-dioxane or 20% Trifluoroacetic Acid (TFA) in DCM and stirring at room temperature for 1-2 hours, followed by concentration to yield the final product as a salt.

Illustrative Data

The following table provides hypothetical outcomes to illustrate the versatility of these protocols.

ProtocolStarting Material SubstrateReagentProduct TypeExpected Yield
14-(Piperidin-4-ylmethyl)anilineBenzoic AcidN-(4-(Piperidin-4-ylmethyl)phenyl)benzamide85-95%
14-(Piperidin-4-ylmethyl)aniline4-Methoxybenzenesulfonyl chlorideN-(4-(Piperidin-4-ylmethyl)phenyl)-4-methoxybenzenesulfonamide80-90%
2Boc-protected anilineCyclohexanoneBoc-protected N-cyclohexyl derivative75-85%
2Boc-protected anilineBenzaldehydeBoc-protected N-benzyl derivative80-90%

Conclusion

4-(Piperidin-4-ylmethyl)aniline is more than just a chemical reagent; it is a strategic tool for molecular design. Its bifunctional nature provides a reliable and predictable platform for building molecular complexity, enabling the rapid generation of compound libraries for screening and the efficient synthesis of advanced intermediates. The protocols and insights provided in this guide underscore its value, empowering researchers in drug development and materials science to leverage its full synthetic potential.

References

  • Patsnap. (n.d.). Method for preparing 4-(piperidine-3-yl)aniline.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Pothuri, V. V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
  • Oh, S. J., et al. (2012). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Bioorganic & Medicinal Chemistry Letters, 22(10), 3463-3467. Retrieved from [Link]

  • Geng, P., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3653-3656. Retrieved from [Link]

Sources

Method

Application Note: A Robust HPLC Purification Strategy for Aniline Derivatives

Abstract Aniline and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their inherent basicity and reactivity, however, present unique challenges for high-purit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aniline and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their inherent basicity and reactivity, however, present unique challenges for high-purity isolation. This application note provides a comprehensive guide to developing and implementing robust High-Performance Liquid Chromatography (HPLC) methods for the purification of aniline derivatives. We will explore the critical interplay between stationary phase chemistry, mobile phase pH, and analyte properties to achieve optimal separation. This guide offers detailed protocols, method development strategies, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Introduction: The Purification Challenge

Aniline derivatives are characterized by an amino group attached to a benzene ring. The nitrogen atom's lone pair of electrons confers basic properties (typical pKa range of 3-5), making their chromatographic behavior highly sensitive to pH. The primary challenge in their purification is managing secondary interactions between the basic analyte and the stationary phase, which often leads to poor peak shape, specifically peak tailing.[1][2][3] Severe peak tailing can compromise resolution, reduce quantitation accuracy, and obscure low-level impurities.[1] Therefore, a successful purification strategy must focus on controlling these interactions to achieve sharp, symmetrical peaks.

Fundamental Principles of Separation

Reversed-phase HPLC (RP-HPLC) is the predominant technique for purifying aniline derivatives due to its versatility and applicability to a wide range of compound polarities.[4] The separation is governed by the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4]

The Critical Role of Mobile Phase pH:

The ionization state of an aniline derivative is dictated by the mobile phase pH relative to its pKa.[5][6][7]

  • At pH << pKa (e.g., pH < 3): The aniline is protonated (R-NH3+). This charged form has reduced hydrophobicity and, therefore, less retention on a C18 column.

  • At pH >> pKa (e.g., pH > 7): The aniline is in its neutral, free-base form (R-NH2). This form is more hydrophobic and exhibits stronger retention.

Controlling the pH is paramount for two reasons:

  • Suppressing Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. These silanols are acidic and can become ionized (Si-O-) at pH levels above 3-4.[1][8] The positively charged, protonated aniline can then undergo strong ionic interactions with these negative sites, causing significant peak tailing.[2][3] By maintaining a low mobile phase pH (e.g., 2.5-3.0), the ionization of silanol groups is suppressed, minimizing these secondary interactions.[1][8]

  • Ensuring Reproducible Retention: Operating at a pH close to the analyte's pKa can lead to inconsistent retention times and poor peak shapes, as small fluctuations in pH can cause significant changes in the analyte's ionization state.[6][9] A general rule is to adjust the mobile phase pH to be at least two units away from the analyte's pKa.

Systematic Method Development

A structured approach is essential for efficiently developing a purification method. The following workflow outlines the key steps from initial screening to final optimization.

// Node Definitions A [label="1. Analyte Characterization\n(pKa, Solubility, UV λmax)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Column Selection\n(e.g., High-Purity C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Mobile Phase Screening\n(ACN vs. MeOH, pH 2.5-3.0)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Initial Gradient Run\n(5-95% B over 15 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Evaluate Results\n(Peak Shape, Resolution)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Gradient Optimization\n(Steeper or Shallower?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Loading Study (Prep)\n(Determine Max Sample Load)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Final Method\n(Purification & Fraction Collection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Troubleshoot?\n(Tailing, Poor Resolution)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Good Shape"]; E -> I [label="Bad Shape"]; I -> C [label="Re-screen"]; F -> G; G -> H; } .enddot Caption: Workflow for HPLC Method Development.

Step 1: Column and Mobile Phase Selection

For most aniline derivatives, a high-purity, end-capped C18 column is the recommended starting point. Modern Type B silica columns have a lower content of acidic free silanols and trace metals, which significantly reduces peak tailing for basic compounds.[1]

Table 1: Recommended Starting Conditions

ParameterRecommendationRationale
Stationary Phase High-purity, end-capped C18, 5 µmMinimizes silanol interactions that cause peak tailing with basic compounds.[1][2]
Mobile Phase A Water + 0.1% Formic Acid or 0.1% TFAProvides a low pH (~2.7) to protonate the aniline and suppress silanol ionization.[10][11] Volatile and MS-compatible.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) + 0.1% AcidACN often provides better peak shape and lower viscosity. MeOH can offer different selectivity.[4]
Detector UV/Vis (PDA)Aniline derivatives have strong chromophores. Monitor at λmax and a lower wavelength (e.g., 220 nm) to detect impurities.
Column Temp. 30-40 °CImproves efficiency and reduces mobile phase viscosity.

Note: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent that can further improve peak shape, but it is difficult to remove from collected fractions and can suppress ionization in mass spectrometry.

Detailed Experimental Protocols

Protocol 1: Analytical Method Development

This protocol establishes the separation conditions on an analytical scale (e.g., 4.6 mm ID column) before scaling up to preparative chromatography.

1. System Preparation:

  • Equilibrate the HPLC system and column (e.g., C18, 150 x 4.6 mm, 5 µm) with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 15 minutes or until a stable baseline is achieved.[10]

2. Sample Preparation:

  • Dissolve the crude aniline derivative sample in a solvent compatible with the mobile phase (e.g., 50:50 ACN/Water) to a concentration of ~1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.[10]

3. Scouting Gradient Run:

  • Inject 5-10 µL of the prepared sample.

  • Run a broad linear gradient to elute all components.

    • Time (min) | %B (ACN + 0.1% FA)

    • --- | ---

    • 0.0 | 5

    • 15.0 | 95

    • 17.0 | 95

    • 17.1 | 5

    • 20.0 | 5

  • Flow Rate: 1.0 mL/min.

4. Gradient Optimization:

  • Based on the scouting run, adjust the gradient to improve the resolution around the target peak.

  • If the target elutes at 10 minutes (50% B), a shallower gradient could be: 40% to 60% B over 10 minutes. This increases the separation between the target and closely eluting impurities.

Protocol 2: Preparative Scale-Up and Purification

Once an optimized analytical method is established, it can be scaled to a preparative column.

1. Calculate Preparative Conditions:

  • Use the principles of geometric scaling to adapt the method to a larger column (e.g., 21.2 mm ID).

  • Flow Rate Scale-up: New Flow = Old Flow × (New Column ID / Old Column ID)²

    • Example: 1.0 mL/min × (21.2² / 4.6²) ≈ 21.2 mL/min

  • Injection Volume Scale-up: Adjust injection volume based on the increased loading capacity. Start with a conservative volume.

2. Perform a Loading Study:

  • Increase the injected mass of the sample on the preparative column incrementally until resolution or peak shape begins to degrade. This determines the maximum loading capacity for the purification.

  • Dissolve the sample at a high concentration (e.g., 50-100 mg/mL) to minimize injection volume and prevent peak distortion from the solvent.

3. Purification Run:

  • Inject the maximum determined sample load.

  • Run the scaled-up gradient method.

  • Collect fractions corresponding to the target peak using an automated fraction collector triggered by UV absorbance.

4. Post-Purification Analysis:

  • Analyze all collected fractions using the analytical HPLC method to assess purity.

  • Pool the pure fractions, and remove the solvent via rotary evaporation or lyophilization.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Aniline Derivative Purification

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with silanols.[1][2] 2. Column overload. 3. Inadequate mobile phase buffering.[9]1. Ensure mobile phase pH is low (~2.5-3.0) with 0.1% acid.[1] Use a modern, high-purity Type B silica column. 2. Reduce sample mass injected. 3. Use a 25-50 mM buffer if pH control is difficult with acid alone (for non-MS applications).
Multiple/Unexpected Peaks 1. On-column degradation (e.g., hydrolysis).[10] 2. Impurities in starting material. 3. Reaction with mobile phase (e.g., methanol adducts).[10]1. Work quickly and prepare samples immediately before injection.[10] 2. Run a blank gradient to check for system peaks. 3. Use aprotic solvents like acetonitrile instead of protic solvents like methanol.[10]
Poor Resolution 1. Gradient is too steep. 2. Inappropriate solvent choice.1. Decrease the gradient slope (%B/min) around the peaks of interest. 2. Evaluate methanol as the organic modifier if acetonitrile does not provide adequate selectivity.
Chiral Isomers Co-eluting 1. Achiral stationary phase used.1. Use a Chiral Stationary Phase (CSP), such as a polysaccharide-based or macrocyclic glycopeptide column.[12] Method development often requires screening multiple CSPs and mobile phase modes (reversed-phase, normal-phase).[12][13]

Conclusion

The successful HPLC purification of aniline derivatives hinges on a systematic approach that directly addresses their basic nature. By controlling mobile phase pH to suppress unwanted silanol interactions and employing modern, high-purity stationary phases, researchers can overcome common challenges like peak tailing. The protocols and strategies outlined in this note provide a robust framework for developing efficient, scalable, and reproducible purification methods, ensuring the high-purity compounds required for research and development are obtained.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Technical Support Center: HPLC Purification of Aniline Mustard Deriv
  • Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - LCGC North America.
  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC - Chiang Mai Journal of Science.
  • Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral St
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds - Benchchem.
  • HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Exploring the Role of pH in HPLC Separ
  • Reverse-phase high-performance liquid chromatography (HPLC)...
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew
  • Effect of pH on LC-MS Analysis of Amines - Waters Corpor
  • The Critical Role of Mobile Phase pH in Chromatography Separ
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge - U.S. Environmental Protection Agency.
  • A Strategy for Developing HPLC Methods for Chiral Drugs - LCGC Intern
  • Chiral Separ
  • Chiral HPLC Separ
  • Application Compendium Solutions for Prepar
  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization - ResearchG

Sources

Application

Mastering the Solid State: Advanced Crystallization Techniques for Piperidin-4-one Derivatives

Introduction: The Critical Role of Crystallization in the Development of Piperidin-4-one Based Therapeutics The piperidin-4-one scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in the Development of Piperidin-4-one Based Therapeutics

The piperidin-4-one scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of pharmaceutical agents with diverse biological activities, including analgesic, antihistaminic, and antipsychotic properties.[1][2][3] The synthesis of these valuable derivatives, however, is only the first step in a long journey toward a viable drug substance.[2] The subsequent isolation and purification of these compounds are of paramount importance, as the purity, crystal form, and particle size of an active pharmaceutical ingredient (API) can profoundly impact its stability, bioavailability, and manufacturability.[4][5] Crystallization stands as the most powerful and widely employed technique for achieving the requisite high purity of these solid compounds.[6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of advanced crystallization techniques specifically tailored for piperidin-4-one derivatives. Moving beyond a simple recitation of steps, this document delves into the underlying principles of each method, offering a framework for rational solvent selection, protocol optimization, and effective troubleshooting of common challenges.

Understanding the Physicochemical Landscape of Piperidin-4-one Derivatives

The successful crystallization of piperidin-4-one derivatives is intrinsically linked to their molecular structure. Key features that govern their behavior in solution and during crystal lattice formation include:

  • Hydrogen Bonding: The presence of the nitrogen atom in the piperidine ring and the carbonyl group of the ketone provides sites for hydrogen bond donation and acceptance, respectively. These interactions play a crucial role in the formation of stable crystal lattices.[8][9] The potential for both intra- and intermolecular hydrogen bonding can influence solubility and crystal packing.[8][9]

  • Conformational Flexibility: The piperidine ring typically adopts a chair conformation to minimize steric strain.[1][2][3][10][11] However, the nature and orientation of substituents can lead to distorted chair or even boat conformations, which can impact how the molecules pack in a crystal.[1][2][10][11]

  • Polarity: The polarity of piperidin-4-one derivatives can vary significantly depending on the nature of the substituents. This polarity dictates the choice of appropriate solvents for crystallization. The principle of "like dissolves like" is a fundamental starting point for solvent screening.[12]

  • Chirality: The introduction of chiral centers, common in many biologically active piperidin-4-one derivatives, adds another layer of complexity to the crystallization process, with the potential for the formation of diastereomeric salts or the need for chiral resolution techniques.[10][11]

Core Crystallization Techniques: A Practical Guide

The selection of an appropriate crystallization method is dictated by the physicochemical properties of the specific piperidin-4-one derivative and the impurities present. The following sections provide detailed protocols and the rationale behind the most effective techniques.

Cooling Crystallization

This is the most common and straightforward crystallization method, relying on the principle that the solubility of most organic compounds decreases as the temperature of the solution is lowered.[7]

Protocol: Single-Solvent Cooling Crystallization

  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude piperidin-4-one derivative in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound sparingly at room temperature but completely at or near its boiling point.

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude compound. Heat the mixture with gentle swirling until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure the solution is not supersaturated.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from acting as nucleation sites and being incorporated into the final crystals.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals.[7] Rapid cooling often leads to the formation of small, impure crystals.[13]

  • Crystal Growth: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Antisolvent Crystallization

This technique is particularly useful for compounds that are highly soluble in a wide range of solvents at all temperatures. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the antisolvent) in which the compound is insoluble, thereby inducing precipitation.[14][15]

Protocol: Antisolvent Crystallization

  • Solvent System Selection: Identify a solvent in which the piperidin-4-one derivative is highly soluble. Then, identify an antisolvent that is miscible with the first solvent but in which the compound has very low solubility.

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.

  • Antisolvent Addition: Slowly add the antisolvent to the stirred solution. The rate of addition is a critical parameter; slow addition promotes the growth of larger, purer crystals.[15][16] You should observe the solution becoming cloudy, indicating the onset of precipitation.

  • Equilibration: Continue stirring the mixture for a period to allow for complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the solvent/antisolvent mixture for washing.

Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining high-quality single crystals, especially when working with small amounts of material.[17][18] It involves the slow diffusion of an antisolvent vapor into a solution of the compound.[17]

Protocol: Vapor Diffusion (Sitting Drop Method)

  • Preparation: In a small, open container (e.g., a small vial or a well in a crystallization plate), prepare a concentrated solution of the piperidin-4-one derivative in a suitable solvent.[19]

  • Setup: Place this small container inside a larger, sealed vessel (e.g., a beaker covered with a watch glass or a sealed jar) that contains a larger volume of a more volatile antisolvent.[18][19]

  • Diffusion: The antisolvent, being more volatile, will slowly evaporate and diffuse into the solution containing the compound. This gradual change in solvent composition reduces the solubility of the compound, leading to slow crystal growth.[17]

  • Incubation: Allow the setup to remain undisturbed in a location with a stable temperature. Crystal growth can take anywhere from a few days to several weeks.

  • Isolation: Carefully remove the crystals from the small container once they have reached a suitable size.

Slow Evaporation

This is a simple technique where the solvent is allowed to evaporate slowly from a solution of the compound, leading to an increase in concentration and subsequent crystallization.[17][20]

Protocol: Slow Evaporation

  • Dissolution: Dissolve the piperidin-4-one derivative in a solvent in which it is moderately soluble to create a near-saturated solution.[21]

  • Setup: Place the solution in a container with a loose-fitting cover (e.g., a vial with a cap that has a small hole punched in it) to allow for slow evaporation.[20][22]

  • Incubation: Leave the container in a vibration-free environment at a constant temperature.[22]

  • Isolation: Once suitable crystals have formed and the solvent has partially or completely evaporated, isolate the crystals.

Data Presentation: Solvent Selection Guide

The choice of solvent is the most critical parameter in crystallization.[7] The following table provides a list of common solvents and their relevant physical properties to aid in the selection process.

SolventBoiling Point (°C)Polarity IndexDielectric ConstantComments
Water10010.280.1Suitable for highly polar, hydrogen-bonding compounds.[23][24]
Ethanol784.324.5A versatile and commonly used solvent for piperidin-4-one derivatives.[2]
Methanol655.132.7Similar to ethanol, but with a lower boiling point.[2]
Isopropanol823.919.9A good alternative to ethanol with a slightly higher boiling point.
Acetonitrile825.837.5A polar aprotic solvent that can be effective for some derivatives.[25]
Ethyl Acetate774.46.0A moderately polar solvent, often used in combination with nonpolar solvents.[25]
Dichloromethane403.19.1A good solvent for a wide range of organic compounds, often used for layering.[26]
Toluene1112.42.4A nonpolar aromatic solvent, can sometimes promote good crystal growth.[22]
Hexane690.11.9A nonpolar solvent, typically used as an antisolvent.

Data compiled from various sources.[25][26][27][28]

Troubleshooting Common Crystallization Challenges

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated.Use a lower boiling point solvent. Use a larger volume of solvent. Allow the solution to cool more slowly.
No Crystals Form The solution is not sufficiently supersaturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Cool the solution in an ice bath. Add a seed crystal of the pure compound. Scratch the inside of the flask with a glass rod to create nucleation sites.
Rapid Precipitation/Small Crystals The solution is too supersaturated. The solution was cooled too quickly.Reheat the solution and add more solvent. Allow the solution to cool more slowly at room temperature before placing it in an ice bath.
Low Yield Too much solvent was used. The compound is significantly soluble in the cold solvent.Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. Choose a solvent in which the compound is less soluble at low temperatures.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and then perform a hot filtration before cooling.

Visualization of Crystallization Workflows

Logical Flow for Crystallization Method Selection

Crystallization_Method_Selection start Crude Piperidin-4-one Derivative solubility_test Solubility Screening (Hot & Cold) start->solubility_test good_solubility_diff Good Solubility Difference (Soluble Hot, Insoluble Cold) solubility_test->good_solubility_diff poor_solubility_diff Poor Solubility Difference solubility_test->poor_solubility_diff cooling_cryst Cooling Crystallization good_solubility_diff->cooling_cryst Yes antisolvent_cryst Antisolvent Crystallization poor_solubility_diff->antisolvent_cryst High Solubility vapor_diffusion Vapor Diffusion poor_solubility_diff->vapor_diffusion Small Sample slow_evap Slow Evaporation poor_solubility_diff->slow_evap Moderate Solubility final_product Pure Crystals cooling_cryst->final_product antisolvent_cryst->final_product vapor_diffusion->final_product slow_evap->final_product

Caption: Decision tree for selecting an appropriate crystallization technique.

General Workflow for Antisolvent Crystallization

Antisolvent_Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve Dissolve Compound in 'Good' Solvent add_antisolvent Slowly Add 'Antisolvent' dissolve->add_antisolvent Creates Supersaturation stir Stir to Equilibrate add_antisolvent->stir filtrate Vacuum Filtration stir->filtrate wash Wash with Cold Solvent Mixture filtrate->wash dry Dry Crystals wash->dry

Caption: Step-by-step workflow for the antisolvent crystallization method.

Polymorphism: A Critical Consideration

Piperidin-4-one derivatives, like many active pharmaceutical ingredients, can exhibit polymorphism, which is the ability of a compound to exist in two or more crystalline forms. Different polymorphs can have distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the bioavailability and shelf-life of a drug product.[29][30] Therefore, a thorough polymorph screen is an essential part of the drug development process to identify the most stable crystalline form and to ensure batch-to-batch consistency.[29] This screening typically involves crystallizing the compound under a wide variety of conditions, including different solvents, cooling rates, and pressures.

Conclusion

The crystallization of piperidin-4-one derivatives is a critical and often challenging step in the path to developing new medicines. A systematic and well-informed approach to selecting and optimizing crystallization conditions is essential for obtaining high-purity, crystalline material with the desired physical properties. By understanding the fundamental principles of crystallization and the specific physicochemical characteristics of the piperidin-4-one scaffold, researchers can navigate the complexities of the solid state and accelerate the development of these important therapeutic agents.

References

  • Polymorph screening in pharmaceutical development. (2010, August 19). European Pharmaceutical Review. Retrieved from [Link]

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. IUCr Journals. Retrieved from [Link]

  • High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs. Retrieved from [Link]

  • Polymorph, Salt & Cocrystal Screening. Veranova. Retrieved from [Link]

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. National Center for Biotechnology Information. Retrieved from [Link]

  • Polymorph screening. CRYSFORMA. Retrieved from [Link]

  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. (2024, July 8). Procos. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. Retrieved from [Link]

  • Slow Evaporation Method. University of Washington. Retrieved from [Link]

  • crystallization of small molecules. Universitat Autònoma de Barcelona. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. University of Cape Town. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. Retrieved from [Link]

  • Guide for crystallization. Université de Sherbrooke. Retrieved from [Link]

  • Crystallization. University of Wisconsin-Green Bay. Retrieved from [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. University of California, Berkeley. Retrieved from [Link]

  • crystallography-crystallization-guide.pdf. Northwestern University. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • Crystallisation in pharmaceutical processes. BIA. Retrieved from [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing. Retrieved from [Link]

  • Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. (2020, May 15). IUCr Journals. Retrieved from [Link]

  • Sitting Drop Vapor Diffusion Crystallization. Hampton Research. Retrieved from [Link]

  • Advice for Crystallization. Universität Potsdam. Retrieved from [Link]

  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. University of Glasgow. Retrieved from [Link]

  • Sitting Drop Vapor Diffusion. Hampton Research. Retrieved from [Link]

  • Flow Crystallization | Solubility Control. (2024, May 9). Vapourtec. Retrieved from [Link]

  • Influence of Hydrogen Bonds and π–π Interactions on the Fluorescence of Crystalline (N-Alkylpyridyl)enamino-pyrrolo[2,3-b]quinoxalin-2-one Derivatives. (2022, February 21). ACS Publications. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved from [Link]

  • Common Organic Solvents: Table of Properties. University of California, Davis. Retrieved from [Link]

  • Polarity of Solvents. Kent State University. Retrieved from [Link]

  • Antisolvent Crystallization. RM@Schools. Retrieved from [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. Retrieved from [Link]

  • The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. (2025, January 15). MDPI. Retrieved from [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). ACS Publications. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. Retrieved from [Link]

  • CRYSTALLIZATION. Hacettepe University. Retrieved from [Link]

  • Procedure for antisolvent crystallization using (a) a previous method and (b) the proposed method. ResearchGate. Retrieved from [Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025, June 30). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting piperidine synthesis side reactions

Technical Support Center: Piperidine Synthesis & Troubleshooting Introduction: The Piperidine Challenge Piperidine rings are the structural backbone of over 70 FDA-approved drugs. However, synthesizing them—whether via t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Synthesis & Troubleshooting

Introduction: The Piperidine Challenge

Piperidine rings are the structural backbone of over 70 FDA-approved drugs. However, synthesizing them—whether via the hydrogenation of pyridines or cyclization of acyclic precursors—is fraught with "silent" failures. You may observe full conversion by TLC, only to discover you have isolated a dimer, a dehalogenated byproduct, or the wrong stereoisomer.

This guide moves beyond standard protocols to address the causality of these failures. It is designed as a dynamic troubleshooting system: every step includes a "Self-Validating" checkpoint to ensure you are not propagating an error.

Module 1: Heterogeneous Hydrogenation of Pyridines

The Issue: Reaction stalling, catalyst poisoning, or loss of halogen substituents.

The Mechanism: The nitrogen lone pair in pyridine is a double-edged sword. It is required for protonation but also binds strongly to metal catalyst surfaces (Pd, Pt, Rh), competing with hydrogen adsorption. This leads to catalyst poisoning .[1][2] Furthermore, if your substrate contains halogens (Cl, Br, I), the metal surface often facilitates oxidative addition into the C-X bond, leading to hydrodehalogenation .

Visualization: The Poisoning vs. Reduction Pathway[2]

PyridineHydrogenation Substrate Pyridine Substrate Adsorption Catalyst Surface Adsorption Substrate->Adsorption Neutral pH Protonation Acidic Protonation (Py-H+) Substrate->Protonation Add Acid (AcOH/HCl) Poisoning DEAD END: N-Metal Coordination (Catalyst Poisoning) Adsorption->Poisoning Strong N-Binding Reduction Stepwise Hydrogenation Adsorption->Reduction H2 Uptake Protonation->Reduction Weakened Binding Dehalogenation Side Reaction: C-X Bond Cleavage Reduction->Dehalogenation If Halogen present (Pd/C > Pt/C) Product Piperidine Product Reduction->Product 3 equiv H2

Figure 1: Mechanistic divergence in pyridine hydrogenation.[3] Acidic additives prevent poisoning by blocking the nitrogen lone pair.

Troubleshooting FAQ

Q1: My reaction stalls at 10-20% conversion despite high H2 pressure. Why?

  • Diagnosis: Catalyst poisoning.[1][2][4] The product (piperidine) is more basic (

    
    ) than the starting material (
    
    
    
    ). As piperidine forms, it binds irreversibly to the catalyst, shutting down the active sites.
  • Corrective Action: Run the reaction in glacial acetic acid or add 1.1 equivalents of HCl/MeOH. This protonates the piperidine nitrogen, preventing it from coordinating to the metal.

  • Self-Validating Check: Measure the pH of your reaction mixture before adding the catalyst. It should be < 4.0.[3]

Q2: I lost my Chlorine/Bromine substituent during hydrogenation.

  • Diagnosis: Hydrodehalogenation.[5] Palladium (Pd/C) is notorious for inserting into Aryl-Halide bonds.

  • Corrective Action:

    • Switch catalyst: Use PtO₂ (Adams' Catalyst) or Rh/C . Platinum is less prone to oxidative addition into C-X bonds than Palladium.

    • Add an inhibitor: The addition of Vanadium pentoxide (V₂O₅) or sulfided platinum catalysts can suppress dehalogenation.

    • Acidic Media: Paradoxically, strong acid (HBr) can sometimes protect the halogen by changing the electronics of the ring, though switching metals is more effective.

Protocol: Dehalogenation-Free Hydrogenation

Standardized for 1 mmol scale

  • Preparation: Dissolve 1 mmol Halogenated Pyridine in 5 mL MeOH.

  • Acidification: Add 1.2 mmol concentrated HCl (or HBr if substrate is brominated).

    • Validation: Spot on TLC. The salt should stay at the baseline compared to the free base.

  • Catalyst: Add 5 mol% PtO₂ (do not use Pd/C).

  • Hydrogenation: Purge with N₂, then H₂ (balloon pressure is often sufficient for PtO₂, but 3-5 bar is ideal). Stir vigorously at RT.

  • Workup: Filter through Celite. Neutralize filtrate with NaHCO₃ only after removing catalyst to avoid precipitating metal salts.

Module 2: Cyclization (Reductive Amination)

The Issue: Formation of dimers, oligomers, or "gummy" insoluble polymers.

The Mechanism: When synthesizing piperidines from acyclic precursors (e.g., 1,5-dicarbonyls and amines), the reaction passes through a highly reactive iminium intermediate. If the concentration is too high, an intermolecular reaction (between two molecules) becomes kinetically favored over the desired intramolecular ring closure.

Data: Reducing Agent Selection Guide
Reducing AgentReactivityRisk of DimerizationRecommended Use Case
NaBH₄ HighHighOnly for simple, unhindered substrates. Reduces aldehydes too fast.
NaBH₃CN ModerateLowGold Standard. Selectively reduces iminium ions at pH 5-6 without reducing aldehydes.
NaBH(OAc)₃ LowVery LowBest for sensitive functional groups. No toxic cyanide byproducts.
Troubleshooting FAQ

Q3: I see a major spot with double the molecular weight (M+H)+.

  • Diagnosis: Dimerization. The amine reacted with the aldehyde of a second molecule before finding its own tail.

  • Corrective Action:

    • High Dilution: Run the reaction at 0.01 M to 0.05 M concentration.

    • Stepwise Addition: Do not mix everything at once. Add the reducing agent slowly (syringe pump) to the pre-formed imine solution.

Visualization: The Dimerization Trap

ReductiveAmination Start Amino-Aldehyde / Dicarbonyl Imine Imine Intermediate Start->Imine -H2O Cyclization Intramolecular Cyclization (Ring Closure) Imine->Cyclization Low Conc. (Kinetic Control) Dimer Intermolecular Reaction (Dimerization) Imine->Dimer High Conc. (Thermodynamic Trap) Piperidine Piperidine Product Cyclization->Piperidine Reduction (NaBH3CN) Oligomer Oligomers/Polymers Dimer->Oligomer Chain Growth

Figure 2: Kinetic vs. Thermodynamic control in cyclization. High dilution favors the left branch (Cyclization).

Module 3: Stereochemical Integrity

The Issue: Getting a 50:50 mixture of cis/trans isomers instead of a single stereoisomer.

The Insight: Heterogeneous hydrogenation (Pt/Pd) typically delivers hydrogen from the least hindered face, resulting in cis-selectivity (e.g., 2,6-disubstituted piperidines). However, if the reaction temperature is too high, or if the catalyst allows for reversible dehydrogenation (enamine formation), the thermodynamically stable trans-isomer may form.

Protocol Adjustment for Cis-Selectivity:

  • Temperature: Keep T < 30°C. Higher temperatures favor thermodynamic equilibration to the trans isomer.

  • Solvent: Use non-polar solvents (Hexane, Toluene) if solubility permits. Polar protic solvents (MeOH) can sometimes facilitate proton exchange and isomerization.

  • Self-Validating Check: Take an aliquot at 50% conversion. If the cis:trans ratio is degrading over time, stop the reaction immediately; you are over-cooking it.

References

  • Mechanism of Pyridine Hydrogen

    • Title: Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.[2]

    • Source: Organic & Biomolecular Chemistry (RSC), 2024.
    • URL:[Link]

  • Dehalogen

    • Title: Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles.[6]

    • Source: Organometallics (ACS), 2010.
    • URL:[Link]

  • Reductive Amination Str

    • Title: Reductive Amination, and How It Works.[7][8]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Stereoselective Synthesis

    • Title: A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.[9]

    • Source: PMC (N
    • URL:[Link]

Sources

Optimization

4-(Piperidin-4-ylmethyl)aniline dihydrochloride stability and degradation issues

This guide functions as a specialized Technical Support Center for 4-(Piperidin-4-ylmethyl)aniline dihydrochloride .[1] It is designed to troubleshoot stability issues, optimize handling, and explain degradation mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for 4-(Piperidin-4-ylmethyl)aniline dihydrochloride .[1] It is designed to troubleshoot stability issues, optimize handling, and explain degradation mechanisms for researchers in drug discovery.

Compound ID: 4-(Piperidin-4-ylmethyl)aniline 2HCl CAS (Free Base): 1185001-16-4 (Analogous reference) Chemical Class: Aromatic Amine / Secondary Aliphatic Amine Salt Primary Risk Factors: Hygroscopicity, Oxidative Instability (Aniline moiety), Photosensitivity.[1][2]

Part 1: The Stability Profile (Root Cause Analysis)

This compound is a dihydrochloride salt , meaning both the aromatic aniline nitrogen and the aliphatic piperidine nitrogen are protonated. While salt formation generally stabilizes the molecule against oxidation compared to its free base, it introduces significant hygroscopicity .

Core Instability Mechanisms
  • Hygroscopic Deliquescence (Moisture Attack):

    • Mechanism: The ionic lattice of the dihydrochloride salt has a high affinity for atmospheric water. Absorption of water disrupts the crystal lattice, leading to "caking" or liquefaction (deliquescence).

    • Consequence: This does not necessarily degrade the molecule chemically immediately, but it alters the molecular weight ( stoichiometry errors) and creates a localized aqueous environment where hydrolysis or oxidation can accelerate.

  • Aniline Oxidation (The "Pink/Brown" Shift):

    • Mechanism: Even in salt form, trace amounts of free aniline can exist in equilibrium, especially if the salt is exposed to moisture or slightly basic surfaces. The aniline moiety is electron-rich and prone to Radical Cation formation upon exposure to air (

      
      ) or light (
      
      
      
      ).[1]
    • Visual Indicator: Samples turning from off-white to pink, brown, or black.

  • Photochemical Degradation:

    • Mechanism: The aromatic aniline system absorbs UV/Visible light, promoting electrons to excited states that facilitate reaction with singlet oxygen.

Part 2: Degradation Pathways (Visualization)

The following diagram illustrates the primary degradation pathway (Oxidative Coupling) that users encounter when the compound is improperly stored.

DegradationPathway Compound 4-(Piperidin-4-ylmethyl)aniline (Intact 2HCl Salt) Moisture Moisture Absorption (Hygroscopicity) Compound->Moisture Exposure to Air (>40% RH) FreeBase Trace Free Base Equilibrium Moisture->FreeBase Lattice disruption Radical Anilino Radical Cation (Reactive Intermediate) FreeBase->Radical O2 / Light (hv) Dimer Azo/Hydrazine Dimers (Colored Impurities) Radical->Dimer Coupling Polymer Polyaniline-like Oligomers (Black Tar) Dimer->Polymer Further Oxidation

Figure 1: The cascade from moisture absorption to oxidative polymerization.[1] Note that moisture acts as the catalyst that mobilizes the salt, facilitating the oxidation steps.

Part 3: Troubleshooting Guide (Q&A Format)
Category A: Physical Appearance & Handling [3][4]

Q1: My compound has turned from a white powder into a sticky, off-white gum. Is it still usable?

  • Diagnosis: The compound has deliquesced due to moisture absorption.[3]

  • Technical Verdict: Chemically, the compound may still be intact (verify with LC-MS).[1] However, the stoichiometry is now unknown . You cannot weigh it accurately for molar equivalents.

  • Recovery Protocol:

    • Dissolve the gum in dry Methanol.

    • Add a slight excess of 4M HCl in Dioxane.

    • Concentrate in vacuo to remove water/methanol azeotropically.

    • Triturate the residue with dry Diethyl Ether or Hexane to induce reprecipitation of the solid.

Q2: The solid has developed a slight pink hue. Does this affect biological assays?

  • Diagnosis: Early-stage aniline oxidation. The pink color comes from trace quinoid-like impurities (often <0.5% mass).[1]

  • Technical Verdict:

    • For Synthetic Chemistry: Usable.[4][5][6][7][8] The impurity load is likely negligible for subsequent reactions.

    • For Biological Assays: RISK. Quinoids are redox-active and can act as PAINS (Pan-Assay Interference Compounds), generating false positives in enzymatic assays.[1] Recrystallize before use.

Category B: Solubility & Formulation

Q3: I cannot get the dihydrochloride salt to dissolve in Dichloromethane (DCM) or Ethyl Acetate.

  • Reason: Dihydrochloride salts are highly polar ionic species. They are generally insoluble in non-polar or moderately polar organic solvents.

  • Solution:

    • Solvent Switch: Use Methanol (MeOH), DMSO, or Water.

    • Free Basing: If you must use DCM, you need to convert it to the free base. Partition the salt between DCM and saturated aqueous

      
       (Sodium Bicarbonate). Dry the organic layer over 
      
      
      
      . Note: Use the free base immediately as it is unstable.

Q4: When I dissolve the compound in DMSO for a stock solution, it turns yellow overnight.

  • Reason: DMSO is a mild oxidant and hygroscopic. Over time, it can facilitate the oxidation of the aniline amine.

  • Prevention:

    • Store DMSO stocks at -20°C or -80°C.[1]

    • Purge the vial with Argon before closing.

    • Best Practice: Prepare fresh stocks immediately before use. Do not store aniline solutions for >1 week.

Part 4: Storage & Handling Decision Tree

Use this logic flow to determine the appropriate handling method for your specific application.

HandlingProtocol Start Incoming Shipment: 4-(Piperidin-4-ylmethyl)aniline 2HCl Open Do you have a Glovebox? Start->Open GloveboxYes YES: Open/Weigh under N2/Ar Open->GloveboxYes GloveboxNo NO: Benchtop Handling Open->GloveboxNo Storage Long Term Storage: -20°C, Desiccated, Dark GloveboxYes->Storage BenchStep1 1. Allow bottle to warm to RT (Prevent condensation) GloveboxNo->BenchStep1 BenchStep2 2. Weigh quickly (<2 mins) BenchStep1->BenchStep2 BenchStep3 3. Purge headspace with Argon before resealing BenchStep2->BenchStep3 BenchStep3->Storage

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic amine salts to prevent degradation.

Part 5: Analytical Verification Data

When verifying the purity of your batch, use these reference parameters.

Analytical MethodExpected Signal (Pure)Degradation Warning Signs
1H NMR (DMSO-d6) Aniline NH2: Broad singlet ~5.0-6.0 ppm (variable).[1] Piperidine NH: Broad singlet ~8.5-9.5 ppm (salt).[1] Aromatic: Two doublets (AA'BB' system) ~6.5 & 6.9 ppm.[1]Extra Aromatic Peaks: New multiplets downfield (>7.0 ppm) indicate oxidation (azo/nitro species).[1] Water Peak: Sharp increase at 3.33 ppm indicates hygroscopicity.
LC-MS (ESI+) M+H: Calculated Mass + 1. Single sharp peak.M+16 or M+32: Indicates N-oxide formation.[1] 2M+: Indicates dimerization (azo coupling).[1]
Appearance White to off-white crystalline powder.Pink, Brown, or Violet tint. Clumping/caking.
References
  • Sigma-Aldrich. 4-(Piperidin-1-ylmethyl)aniline Technical Data. Retrieved from

  • BenchChem. Handling and storage of hygroscopic amine hydrochlorides. Retrieved from

  • Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[9][10] Preparation of a conducting polymer (IUPAC Technical Report).[9] Pure and Applied Chemistry, 74(5), 857-867. (Mechanism of aniline oxidation).[9][5][7][8][10]

  • ChemicalBook. 4-(Piperidin-4-yl)aniline hydrochloride Properties and Stability. Retrieved from

  • Combourieu, B., et al. (1998). Common Degradative Pathways of Piperidine. Applied and Environmental Microbiology. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of Polar Aniline Compounds

Status: Operational Ticket ID: ANILINE-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Tailing, Oxidation, and Recovery of Polar Aromatic Amines Welcome to the Technical Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ANILINE-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Tailing, Oxidation, and Recovery of Polar Aromatic Amines

Welcome to the Technical Support Center

You are likely here because your aniline compound has turned into a black tar on the rotary evaporator, streaked across your entire flash column, or eluted in the void volume of your HPLC.

Polar anilines (aromatic amines) are notoriously difficult to purify due to three converging factors: basic nitrogen interaction with silanols , facile oxidation , and amphoteric solubility issues . This guide moves beyond standard protocols to address the specific chemical mechanisms causing these failures.

Module 1: Chromatography Tailing & Resolution

User Issue: "My compound streaks from the baseline to the solvent front on silica gel, or elutes as a broad, tailing peak."

The Root Cause: Silanol acidity

Standard silica gel (


) is not inert. It possesses surface silanol groups (

) with a pKa of ~3.5–4.5.
  • The Interaction: Anilines are basic.[1] As they pass through the column, they become protonated (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) by the acidic silanols (
    
    
    
    ), forming strong ionic bonds. This "drag" causes tailing.
Solution A: The "TEA Blockade" (Normal Phase)

You must neutralize the silica surface before or during the run.

Protocol: The Triethylamine (TEA) Pre-Wash Instead of just adding TEA to your mobile phase (which contaminates your product), deactivate the column first.

  • Equilibration: Flush your silica column with 3 Column Volumes (CV) of Hexane:Triethylamine (95:5).

  • The Wash: Flush with 2 CV of pure mobile phase (e.g., Hexane or DCM) to remove excess free TEA.

  • The Mechanism: TEA is a stronger base than your aniline. It binds irreversibly to the most active acidic silanol sites, capping them.

  • The Run: Run your purification using your standard gradient (e.g., DCM/MeOH). Your aniline will now "skate" over the deactivated silica.

DOT Diagram: Silanol Blocking Mechanism

SilanolBlocking Figure 1: Mechanism of Silanol Deactivation via Amine Modifiers Silica Silica Surface (Acidic Si-OH) Interaction Ionic Drag (Tailing) Silica->Interaction Proton Transfer Aniline Polar Aniline (R-NH2) Aniline->Interaction Elution Sharp Elution Aniline->Elution Passes Through TEA Triethylamine (Sacrificial Base) TEA->Silica Pre-treatment Blocked Deactivated Silica (Si-O-TEA) TEA->Blocked Caps Sites Blocked->Elution No Drag

Solution B: Amine-Functionalized Silica

If the TEA wash fails, switch stationary phases. Use Amine-functionalized silica (bonded


 groups).[2]
  • Why? The surface is already basic. It repels the basic aniline, preventing adsorption.

  • Solvent System: Use Hexane/Ethyl Acetate or DCM/MeOH.[2] No modifiers needed.

Module 2: Reverse Phase Strategy (HPLC/Flash)

User Issue: "My aniline elutes in the void volume (too polar) or has terrible peak shape on C18."

The pH Switch Strategy

In Reverse Phase (RP), pH controls the ionization state, which dictates retention.

ParameterLow pH (pH 2-3)High pH (pH 9-10)
Modifier 0.1% TFA or Formic Acid10mM Ammonium Bicarbonate or NH4OH
Aniline State Protonated (

)
Neutral (

)
Polarity High (Very Soluble in Water)Lower (More Lipophilic)
Retention on C18 Low (Elutes early)High (Retains well)
Silanol Activity Suppressed (Silanols are neutral)High (Silanols ionized)
Best For Hydrophobic anilinesVery polar/hydrophilic anilines

Critical Warning: Standard silica-based C18 columns dissolve at pH > 8. If you use High pH, you MUST use a "Hybrid" (e.g., Waters XBridge/BEH) or "Polymeric" (e.g., PLRP-S) column.

Protocol: High pH Reverse Phase

  • Column Selection: Verify your column is rated for pH 10+.

  • Buffer Prep: 10mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide.

  • Gradient: 5% to 95% Acetonitrile in Buffer.

  • Result: The neutral aniline interacts hydrophobically with the C18 chains, resulting in sharp peaks and better separation from impurities.

Module 3: Stability & Oxidation ("The Brown Oil Syndrome")

User Issue: "My product was a light yellow solid, but after rotovap, it's a black oil."

The Root Cause: Radical Oxidation

Electron-rich anilines oxidize rapidly in air, especially when concentrated or in solution with chlorinated solvents (which can generate radicals).

Troubleshooting Protocol: The "Inert Workup"
  • Avoid Chlorinated Solvents: If possible, extract with Ethyl Acetate or MTBE instead of DCM. DCM can accelerate radical decomposition.

  • The Acid Salt Trick:

    • Do not evaporate the free base to dryness if it is unstable.

    • Step: While the aniline is in the organic layer, add 1.1 equivalents of HCl (in ether/dioxane) or TFA.

    • Result: The aniline precipitates as a stable salt (

      
      ).
      
    • Benefit: Aniline salts are significantly more resistant to oxidation than their free-base counterparts.

  • Argon/Nitrogen Blanket: Always release the vacuum on your rotovap with Nitrogen or Argon, never ambient air.

Module 4: Solubility & Loading

User Issue: "I can't get my compound onto the column. It's not soluble in Hexane, but dissolves in MeOH (which ruins the gradient)."

Technique: Dry Loading

Liquid loading with strong solvents (MeOH/DMSO) causes "band broadening" because the sample travels faster than the eluent initially.

Protocol: Celite/Silica Dry Load

  • Dissolve your crude aniline in the minimum amount of MeOH or Acetone.

  • Add Celite 545 or clean Silica Gel (ratio: 2g solid per 1g crude).

  • Evaporate the solvent on a rotovap until you have a free-flowing powder.[3]

  • Pack: Pour this powder on top of your pre-equilibrated column (or into a solid load cartridge).

  • Elute: Start your gradient. The compound will elute in a tight band as the solvent strength increases.

Decision Matrix: Method Selection

Use this logic flow to select the correct purification path for your specific aniline.

MethodSelection Figure 2: Purification Decision Matrix Start Start: Polar Aniline Purification SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck YesSol Yes SolubilityCheck->YesSol NoSol No (Only MeOH/Water) SolubilityCheck->NoSol Flash Flash Chromatography (Normal Phase) YesSol->Flash Tailing Does it tail? Flash->Tailing TEA Add 1% TEA or Pre-wash Column Tailing->TEA Yes RP_Check Is it stable at pH 10? NoSol->RP_Check HighPH High pH RP-HPLC (NH4HCO3, pH 10) *Requires Hybrid Column* RP_Check->HighPH Yes LowPH Low pH RP-HPLC (0.1% TFA) *Watch for early elution* RP_Check->LowPH No (Alkali sensitive)

References
  • Méndez, A. et al. (2003).[4][5] Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Journal of Chromatography A.

  • Teledyne ISCO. (2012).[2][6] Purification of primary amines using RediSep C-18 reversed phase column. Application Note AN54.

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Application Note.

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Application Note.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog.

Sources

Optimization

How to prevent oxidation of 4-(Piperidin-4-ylmethyl)aniline

Introduction: Understanding the Challenge of Stabilizing 4-(Piperidin-4-ylmethyl)aniline Welcome to the technical support guide for 4-(Piperidin-4-ylmethyl)aniline. This versatile bifunctional molecule, featuring both a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge of Stabilizing 4-(Piperidin-4-ylmethyl)aniline

Welcome to the technical support guide for 4-(Piperidin-4-ylmethyl)aniline. This versatile bifunctional molecule, featuring both a primary aromatic amine (aniline) and a secondary aliphatic amine (piperidine), is a valuable building block in pharmaceutical and chemical research.[1] However, its chemical structure also makes it particularly susceptible to oxidative degradation. The electron-rich aniline ring can be readily oxidized, while the piperidine nitrogen is also a potential site for oxidation.[2][3][4]

Freshly purified anilines are typically colorless or pale yellow oils or solids, but upon exposure to air, they can gradually darken to yellow, red, or brown due to the formation of highly colored oxidized impurities.[3] This degradation can compromise sample integrity, leading to inconsistent experimental results, reduced yields in synthetic applications, and inaccurate pharmacological data. This guide provides a comprehensive set of frequently asked questions, troubleshooting protocols, and preventative measures to help you maintain the stability and purity of your 4-(Piperidin-4-ylmethyl)aniline samples.

Frequently Asked Questions (FAQs)

Q1: My vial of 4-(Piperidin-4-ylmethyl)aniline has turned dark brown. What happened?

This is a classic sign of oxidation. The primary amine on the aniline ring is highly susceptible to air oxidation, which can lead to the formation of complex, colored byproducts such as quinones, azobenzenes, and polymeric materials.[2][3] This process is often accelerated by exposure to light and elevated temperatures.

Q2: Can I still use my discolored 4-(Piperidin-4-ylmethyl)aniline for my experiment?

It is strongly discouraged. The colored impurities are not benign; they represent a mixture of unknown compounds that can interfere with your reaction, poison catalysts, or exhibit unintended biological activity. Using an oxidized sample will lead to non-reproducible results and can compromise the validity of your data. The material should be purified (e.g., by column chromatography or recrystallization under an inert atmosphere) or a fresh, unoxidized lot should be used.

Q3: What are the primary sites of oxidation on the molecule?

4-(Piperidin-4-ylmethyl)aniline has two primary sites susceptible to oxidation:

  • The Aniline Nitrogen (-NH₂): This is the most reactive site. The lone pair of electrons on the nitrogen delocalizes into the aromatic ring, making it "electron-rich" and highly prone to losing electrons (oxidation).[3]

  • The Piperidine Nitrogen (-NH-): As a secondary aliphatic amine, this nitrogen can also be oxidized, typically to form an N-oxide.[4] While generally less reactive than the aniline moiety, this pathway can still occur, especially in the presence of strong oxidants.

Q4: What are the ideal long-term storage conditions for this compound?

For optimal stability, 4-(Piperidin-4-ylmethyl)aniline should be stored under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed, light-resistant container (e.g., an amber glass vial with a PTFE-lined cap).[5] Storage at reduced temperatures, such as 2-8°C, is also recommended to minimize the rate of degradation.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during handling and experimentation.

Observed Problem Probable Cause Recommended Solution
Solid compound darkens upon removal from the freezer. Condensation of atmospheric moisture and oxygen on the cold solid surface is accelerating oxidation.Allow the container to warm to room temperature in a desiccator before opening. This prevents moisture from condensing on the compound.
Solution of the compound changes color during reaction setup or workup. The solvent may contain dissolved oxygen, or the experimental apparatus is not being kept under an inert atmosphere. Exposure to air during filtration or rotary evaporation is a common issue.[7]Use a solvent that has been de-gassed by sparging with nitrogen or argon for 15-30 minutes.[8] Conduct all transfers, reactions, and workup steps (including filtration) under a positive pressure of an inert gas.
NMR/LC-MS analysis shows unexpected peaks in a freshly opened sample. The compound may have partially oxidized during previous handling or during shipment and initial packaging.Re-purify the compound if possible. For future use, it is best practice to purchase smaller quantities or, upon receiving a larger bottle, immediately aliquot it into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material.
Reaction yield is low and inconsistent compared to literature. Oxidized starting material is likely interfering. Impurities can act as inhibitors or lead to unwanted side reactions.Confirm the purity of the starting material before use. If it shows signs of discoloration, purify it or use a new batch. Ensure all preventative measures in this guide are followed during the reaction.

Preventative Protocols & Methodologies

Proactive measures are the most effective way to prevent oxidation.

Protocol 1: Aliquoting and Storing Under an Inert Atmosphere

This protocol is essential upon receiving a new bottle of 4-(Piperidin-4-ylmethyl)aniline to preserve its integrity for long-term use.

Materials:

  • Original container of 4-(Piperidin-4-ylmethyl)aniline

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Schlenk line or glove box with a dry nitrogen or argon source[9]

  • Clean, oven-dried spatulas and funnels

  • Labeling materials

Procedure:

  • Preparation: Ensure all glassware (vials, funnel) and equipment (spatula) are thoroughly cleaned and oven-dried for at least 4 hours at 120°C to remove all traces of moisture. Allow them to cool to room temperature under vacuum or in a desiccator.

  • Inerting: Move the dried vials and equipment into a glove box. Alternatively, if using a Schlenk line, attach the vials to the line and cycle between vacuum and inert gas at least three times to fully replace the air.

  • Warming: Allow the main bottle of 4-(Piperidin-4-ylmethyl)aniline to warm to ambient temperature before taking it into the glove box or opening it to the inerted manifold. This prevents condensation.

  • Aliquoting: Under the positive pressure of the inert atmosphere, carefully open the main container. Using a clean, dry spatula, dispense the desired amount of the solid into each pre-tared vial.

  • Sealing: Securely cap each vial. If using parafilm, wrap the cap-vial interface for an extra seal, but note that parafilm is gas-permeable and not a substitute for a good cap and inert atmosphere.

  • Labeling and Storage: Clearly label each vial with the compound name, date, and quantity. Store the aliquoted vials in a dark, refrigerated environment (2-8°C).

Visualization: Key Oxidation Pathways

The following diagram illustrates the two primary molecular sites susceptible to oxidation.

Caption: Figure 1: Potential Oxidation Sites.

Visualization: Recommended Handling Workflow

This workflow provides a decision-making process for proper handling to minimize degradation risk.

HandlingWorkflow start Receive Compound check_color Check for Discoloration start->check_color is_discolored Discard or Purify check_color->is_discolored Yes is_ok Compound OK check_color->is_ok No storage_decision Intended Use? is_ok->storage_decision long_term Long-Term Storage (> 1 month) storage_decision->long_term Storage short_term Immediate Use storage_decision->short_term Reaction aliquot Aliquot under Inert Gas (Protocol 1) long_term->aliquot use Use in Experiment short_term->use store Store at 2-8°C in Dark aliquot->store store->use use_inert Handle under Inert Gas Use De-gassed Solvents use->use_inert end Experiment Complete use_inert->end

Caption: Figure 2: Decision tree for handling.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
  • Aniline - Wikipedia. Wikipedia.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Performing Sensitive Reactions without a Schlenk Line. Sigma-Aldrich.
  • Standard Operating Procedure for Aniline. Rutgers University.
  • 4-(Piperazin-1-yl)aniline | 67455-41-8. Sigma-Aldrich.
  • 4-(1-Methyl-piperidin-4-yl)aniline. Chem-Impex.
  • Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange.

Sources

Troubleshooting

Reducing impurities in reductive amination of piperidones

Technical Support Case Log: Reductive Amination of Piperidones Ticket ID: RA-PIP-402 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Piperidone Challenge Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case Log: Reductive Amination of Piperidones Ticket ID: RA-PIP-402 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Piperidone Challenge

Welcome to the Technical Support Center. You are likely here because the reductive amination of piperidones (piperidinones) is deceivingly simple. Unlike acyclic ketones, piperidones present unique conformational constraints and electronic effects (due to the nitrogen atom) that frequently lead to three specific failure modes:

  • Direct Reduction: The ketone reduces to an alcohol (piperidinol) before the amine can react.

  • Stalled Equilibrium: The imine fails to form or hydrolyzes back to the starting material.

  • Stereochemical Scrambling: In 4-substituted piperidones, controlling cis/trans ratios is difficult.

This guide abandons generic advice. Below are the specific troubleshooting modules designed to resolve these impurities.

Module 1: The "Alcohol" Impurity (Direct Reduction)

User Complaint: "I am seeing significant amounts of 4-hydroxypiperidine (alcohol) in my LCMS, and my amine yield is low."

Root Cause Analysis: This is a kinetic competition issue. The reducing agent is attacking the ketone (electrophile) faster than the amine can form the imine. This happens when:

  • The amine is a weak nucleophile (e.g., anilines, electron-deficient amines).

  • The reducing agent is too aggressive (e.g., Sodium Borohydride - NaBH₄).

  • The pH is incorrect, preventing imine formation.

The Solution: The "Abdel-Magid" Protocol with Lewis Acid Modification

Do not use NaBH₄ for direct reductive amination of piperidones unless you pre-form the imine. Instead, use Sodium Triacetoxyborohydride (STAB) .

Why it works: STAB is sterically crowded and electron-poor. It reduces iminium ions (C=N⁺) rapidly but reacts with ketones (C=O) very slowly.

Diagnostic Workflow:

DirectReduction cluster_0 Critical Control Point Start Start: Piperidone + Amine Imine Intermediate: Iminium Ion Start->Imine Slow (Rate Limiting) Impurity Impurity: Piperidinol (Alcohol) Start->Impurity Competitive Reduction Product Product: Desired Amine Imine->Product Fast Reduction (STAB)

Figure 1: Kinetic competition between desired imine reduction and undesired ketone reduction.

Corrective Protocol (The Ti(OiPr)₄ Method): For stubborn amines where STAB alone still yields alcohol impurities, you must force the imine formation using Titanium(IV) isopropoxide.

  • Mix: 1.0 equiv Piperidone + 1.1–1.2 equiv Amine in dry THF or DCE.

  • Activate: Add 1.2–1.5 equiv Ti(OiPr)₄ (Titanium Isopropoxide).

  • Stir: Ambient temperature for 2–16 hours. The solution often turns slightly yellow/orange, indicating imine formation.

  • Reduce: Add 1.5 equiv STAB in one portion.

  • Quench: Crucial step—see Module 4.

Module 2: Stalled Reaction (Incomplete Conversion)

User Complaint: "I have 40% starting material remaining. Adding more reducing agent doesn't help."

Root Cause Analysis: Reductive amination is an equilibrium process. If water accumulates, the equilibrium shifts back toward the ketone.



Troubleshooting Steps:

VariableAdjustmentReason
Drying Agents Add 4Å Molecular SievesPhysically removes water, driving equilibrium to the right (Le Chatelier's principle).
Acidity Add 1-2 eq. Acetic Acid (AcOH)Protonates the carbonyl oxygen, making it more electrophilic. Note: Do not use strong mineral acids, which protonate the amine and kill nucleophilicity.
Solvent Switch to 1,2-Dichloroethane (DCE)DCE is superior to MeOH for STAB reactions because it does not solvolyse the borohydride, maintaining its activity longer.

Module 3: Stereocontrol (Cis/Trans Selectivity)

User Complaint: "I am reacting a 4-substituted piperidone and need the cis-isomer, but I'm getting a mixture or the trans-isomer."

Technical Insight: Stereoselectivity in 6-membered rings is governed by the approach of the hydride.

  • Small Hydrides (NaBH₄, NaBH₃CN): Tend to attack from the axial direction (least torsional strain), leading to the equatorial amine (thermodynamic product).

  • Bulky Hydrides (L-Selectride): Attack from the equatorial direction (least steric hindrance), leading to the axial amine (kinetic product).[1]

Stereochemical Flowchart:

Stereochemistry Input 4-Substituted Piperidone Imine SmallH Small Hydride (NaBH4/STAB) Axial Attack Input->SmallH LargeH Bulky Hydride (L-Selectride) Equatorial Attack Input->LargeH Trans Major: Trans (Equatorial Amine) Thermodynamic SmallH->Trans Favored Cis Major: Cis (Axial Amine) Kinetic LargeH->Cis Favored

Figure 2: Hydride source dictates stereochemical outcome in 4-substituted piperidones.

Recommendation:

  • For Trans (Equatorial): Use STAB in DCE. Allow long reaction times to equilibrate.

  • For Cis (Axial): Pre-form the imine (using Ti(OiPr)₄), cool to -78°C, and use L-Selectride or LS-Selectride.

Module 4: Workup & Isolation (The "Titanium Emulsion")

User Complaint: "I used Titanium Isopropoxide as suggested, but now I have a white/gelatinous emulsion that won't separate."

The Fix: Titanium salts form sticky hydroxides upon water addition. You must complex the titanium to solubilize it or precipitate it cleanly.

The "Fieser" Modification for Titanium Workups:

  • Dilute: Add ethyl acetate or ether to the reaction mixture.

  • Quench: Add a solution of 20% NaOH or Rochelle's Salt (Potassium Sodium Tartrate) .

    • Rochelle's Salt Method: Add saturated aqueous Rochelle's salt and stir vigorously for 1-2 hours. The titanium forms a water-soluble tartrate complex. The layers will separate cleanly.

    • NaOH Method: Causes TiO₂ to precipitate as a white solid which can be filtered through Celite.

Impurity Removal Table:

Impurity TypeWorkup Strategy
Excess Amine Scavenge with polymer-supported isocyanate or wash with dilute HCl (if product is not basic/acid-sensitive).
Boron Residues Quench with MeOH, then aqueous NaHCO₃. Repeated MeOH co-evaporation removes trimethyl borate.
Piperidone Dimer This is an Aldol-type side product. Avoid by keeping reaction concentrated and not heating the ketone without amine present.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Core citation for the STAB protocol and comparison with NaBH3CN.
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry.

    • Establishes the Ti(OiPr)4 methodology for hindered amines.
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.

    • Validates the use of Ti(IV) with borohydrides to prevent direct reduction.

Sources

Optimization

Optimization of reaction conditions for N-alkylation of piperidines

Technical Support Center: Piperidine N-Alkylation Optimization Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Executive Summary: The Piperidine Challenge Piperidine (pKa ~11...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine N-Alkylation Optimization

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Subject:

Executive Summary: The Piperidine Challenge

Piperidine (pKa ~11.2) is a robust secondary amine, but its high nucleophilicity often leads to a common failure mode: over-alkylation (formation of quaternary ammonium salts). Furthermore, steric hindrance at the C2/C6 positions or electronic deactivation can stall conversion.

This guide moves beyond textbook definitions to provide field-proven troubleshooting for the three primary methodologies:

  • Nucleophilic Substitution (

    
    ):  Best for primary alkyl halides; high risk of quaternization.
    
  • Reductive Amination: Best for secondary alkyl groups and preventing over-alkylation.

  • Borrowing Hydrogen (Catalytic Alkylation): The modern, green standard using alcohols.

Method Selection Decision Matrix

Before starting, select the correct protocol based on your electrophile and constraints.

MethodSelection Start Select Electrophile Source Halide Alkyl Halide (R-X) Start->Halide Carbonyl Aldehyde/Ketone (R=O) Start->Carbonyl Alcohol Alcohol (R-OH) Start->Alcohol PrimaryHal Primary Alkyl Halide Halide->PrimaryHal SecHal Secondary Alkyl Halide Halide->SecHal TertHal Tertiary Alkyl Halide Halide->TertHal MethodRedAm Method B: Reductive Amination (High Selectivity) Carbonyl->MethodRedAm MethodBH Method C: Borrowing Hydrogen (Green/Catalytic) Alcohol->MethodBH MethodSN2 Method A: S_N2 Substitution (Risk: Quaternization) PrimaryHal->MethodSN2 SecHal->MethodSN2 Use Polar Aprotic Solvent MethodSN1 Not Recommended (Elimination Dominates) TertHal->MethodSN1

Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on available starting materials.

Troubleshooting & Optimization Guides (Q&A)

Ticket #101: Preventing Over-Alkylation (Quaternization)

User Report: "I am reacting piperidine with benzyl bromide using


 in DMF. I see significant formation of the bis-alkylated quaternary salt, reducing my yield."

Root Cause: Piperidine is a strong nucleophile. Once the mono-alkylated product (tertiary amine) is formed, it remains nucleophilic and can compete with the starting material for the alkyl halide, especially if the alkyl halide is highly reactive (like benzyl bromide).

Solution Protocol:

  • Stoichiometry Inversion: Do not use a 1:1 ratio. Use 1.5 to 2.0 equivalents of piperidine relative to the alkyl halide. The excess piperidine acts as a "nucleophile buffer," statistically favoring the attack of the starting material over the product.

  • Addition Rate: Dissolve the alkyl halide in the reaction solvent and add it dropwise over 1–2 hours to the piperidine solution. This keeps the concentration of the electrophile low relative to the piperidine.

  • Base Switch: Switch to a heterogeneous base like

    
     or 
    
    
    
    in Acetonitrile (MeCN)
    . The lower solubility of the base can modulate the reaction rate compared to homogeneous bases like DIPEA.

Expert Insight: If the product is valuable and separation is difficult, switch to Reductive Amination (Method B). Imine formation is self-limiting; an imine cannot be alkylated again until it is reduced, preventing double alkylation in situ.

Ticket #102: Low Conversion with Secondary Alkyl Halides

User Report: "Reaction of piperidine with 2-bromopropane is stalling at 40% conversion even after 24h at reflux."

Root Cause: Secondary alkyl halides suffer from steric hindrance. Piperidine, being a cyclic secondary amine, also has steric bulk around the nitrogen. The competing


 elimination pathway (forming propene) becomes significant.

Solution Protocol:

  • The "Finkelstein" Boost: Add 0.1–0.5 equiv of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). This converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Solvent Polarity: Switch to a polar aprotic solvent with a higher dielectric constant to stabilize the transition state. DMF or DMSO are superior to MeCN or THF for sluggish

    
     reactions.
    
  • Temperature: Increase temperature to 60–80°C.

Comparative Data: Base & Solvent Effects on Yield

SolventBaseAdditiveTemp (°C)Yield (2° Halide)Notes
DCMTEANone25<10%Too slow; DCM is poor for

.
MeCN

None8045%Moderate; elimination competes.
DMF

TBAI (10%)6088% Cesium effect + Iodide catalysis.
Ticket #103: Reductive Amination Failure (Imine Not Reducing)

User Report: "Using acetophenone and piperidine with


. LCMS shows the imine formed, but reduction to the amine is poor."

Root Cause: Ketones (especially steric ones like acetophenone) form ketimines slower than aldehydes form aldimines. Furthermore, ketimines are less electrophilic.


 (STAB) is sometimes too mild for sterically hindered ketimines.

Solution Protocol:

  • Lewis Acid Activation: Add 1.0–1.5 equiv of Titanium(IV) isopropoxide (

    
    ) . This acts as a water scavenger and a Lewis acid to drive imine formation and activate it for reduction.
    
  • Reducing Agent Upgrade: If STAB fails, use Sodium Cyanoborohydride (

    
    )  in Methanol at pH 5–6 (adjust with acetic acid). It is stronger than STAB but still selective for imines over ketones.
    

Warning:


 generates toxic HCN gas if acidified too strongly. Always work in a fume hood and quench with bleach.

Detailed Experimental Protocols

Protocol A: Standard Alkylation (Optimized)

For Primary Alkyl Halides

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Reagents: Add Piperidine (1.2 equiv) and anhydrous Acetonitrile (MeCN) [0.2 M concentration].

  • Base: Add powdered

    
      (2.0 equiv).
    
  • Addition: Add Alkyl Halide (1.0 equiv) dropwise. Option: Add TBAI (0.1 equiv) if the halide is a chloride or unreactive bromide.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC/LCMS.[1][2][3]

  • Workup: Filter off solids. Concentrate filtrate.[1][2][3][4] Dissolve residue in EtOAc, wash with water/brine.[1] Dry over

    
    .[1][2]
    
Protocol B: Ti-Mediated Reductive Amination

For Ketones or Hindered Aldehydes

  • Imine Formation: To a neat mixture of Piperidine (1.2 equiv) and Ketone (1.0 equiv), add

    
      (1.25 equiv). Stir at room temperature for 2–6 hours. (The mixture will become viscous).
    
  • Dilution: Dilute with anhydrous Methanol or THF [0.3 M].

  • Reduction: Cool to 0°C. Add

    
      (2.0 equiv) portion-wise (Caution: Exothermic/Gas evolution).
    
  • Quench: Stir for 2 hours. Quench with 1N NaOH or aqueous Rochelle's salt solution to break the titanium emulsion. Stir vigorously until layers separate.

Protocol C: "Green" Borrowing Hydrogen

For Alkylation using Alcohols (Avoids Halides)

  • Catalyst: Use

    
     (1 mol%) and a bidentate phosphine ligand (e.g., DPEphos).
    
  • Conditions: React Piperidine (1.0 equiv) with Alcohol (1.1 equiv) in Toluene or t-Amyl Alcohol at 110°C.

  • Mechanism: The catalyst oxidizes the alcohol to an aldehyde (borrowing H), the amine condenses to form an imine, and the catalyst returns the H to reduce the imine.[5]

  • Benefit: Water is the only byproduct.[6]

Mechanistic Workflow: Reductive Amination

Understanding the mechanism helps troubleshoot the "Stalled Imine" issue.

ReductiveAmination Substrates Piperidine + Ketone Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Acid/Ti(IV) Imine Iminium Ion (Activated) Hemiaminal->Imine - H2O StallPoint Stall Point: Water accumulation reverses equilibrium Hemiaminal->StallPoint Product N-Alkyl Piperidine Imine->Product + H- (Hydride) StallPoint->Imine Use Ti(OiPr)4 to scavenge H2O

Figure 2: Mechanistic flow of reductive amination showing the critical water-removal step facilitated by Titanium(IV) isopropoxide.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. Link

  • Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Efficient Synthesis of Secondary Amines." Tetrahedron Letters. Link

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[6][7][8] Advanced Synthesis & Catalysis. Link

  • Guillena, G., et al. (2010). "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles." Chemical Reviews. Link

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Yield in Strecker-Type Condensation for Piperidines

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor yields in Str...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor yields in Strecker-type syntheses for functionalized piperidines. The piperidine motif is a cornerstone in medicinal chemistry, and its efficient synthesis is paramount.[1] This document provides in-depth troubleshooting, field-proven protocols, and a mechanistic understanding to help you navigate the complexities of these powerful reactions.

Troubleshooting Guide: Diagnosis and Resolution of Poor Yields

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.

Q1: My tandem Strecker-cyclization reaction is giving a very low yield of the desired piperidine. What are the most likely causes?

Low yields in a tandem Strecker-cyclization process often stem from a failure in one or both of the key reaction stages: the initial formation of the α-aminonitrile or the subsequent intramolecular cyclization.

Possible Causes & Solutions:

  • Inefficient Iminium Ion Formation: The Strecker reaction begins with the condensation of an aldehyde or ketone with an amine to form an iminium ion, which is then attacked by the cyanide nucleophile.[2] If this equilibrium is unfavorable, the overall reaction will be sluggish.

    • Troubleshooting:

      • pH Control: The formation of the iminium ion is often acid-catalyzed.[3] However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. Conversely, basic conditions will not sufficiently activate the carbonyl group. For many Strecker reactions, a pH range of 6-8 is optimal. Consider the use of a mild acid catalyst, such as acetic acid, or a buffer system.

      • Water Scavenging: The condensation step produces water, which can push the equilibrium back towards the starting materials. The use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water with a suitable solvent (e.g., toluene) can improve the yield of the iminium ion.

  • Competing Cyanohydrin Formation: The cyanide ion can also directly attack the carbonyl starting material to form a cyanohydrin, a common side reaction that consumes starting material and reduces the yield of the desired α-aminonitrile.[4]

    • Troubleshooting:

      • Order of Addition: Adding the amine and carbonyl compound together first to allow for imine formation before introducing the cyanide source can sometimes minimize cyanohydrin formation.

      • Reaction Concentration: Higher concentrations can favor the bimolecular imine formation over the direct attack of cyanide on the carbonyl.

  • Failure of the Intramolecular Cyclization: The α-aminonitrile intermediate must be suitably configured to undergo an efficient intramolecular cyclization to form the piperidine ring.

    • Troubleshooting:

      • Steric Hindrance: If the reacting centers are sterically encumbered, the intramolecular reaction may be slow or completely inhibited. Re-evaluate your substrate design if possible. In some cases, using a less bulky protecting group on the nitrogen might be beneficial.[5][6]

      • Ring Strain: The formation of highly strained piperidine rings will be energetically unfavorable.

      • Incorrect Diastereomer: If the stereochemistry of the α-aminonitrile is not suitable for cyclization (e.g., the nucleophile and electrophile are not in proximity in a stable conformation), the reaction will fail. Diastereoselectivity can sometimes be controlled by the choice of chiral auxiliaries or catalysts.[7]

Q2: I am observing multiple spots on my TLC plate, and I'm having trouble isolating the desired piperidine product. What are the likely side products?

The formation of multiple products is a common issue, leading to low isolated yields. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Mitigation Strategies:

Side Product Plausible Cause Mitigation Strategy
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions or catalyst deactivation.Optimize reaction time, temperature, and catalyst loading. Ensure high purity of starting materials.[8]
Cyanohydrin Direct attack of cyanide on the carbonyl starting material.[4]Adjust the order of reagent addition; pre-form the imine before adding the cyanide source.
Polymeric Materials Aldol-type self-condensation of the aldehyde or ketone starting material, particularly with enolizable carbonyls.Use a less basic catalyst or lower the reaction temperature.
Acyclic Amine Reduction of the nitrile group of the intermediate without cyclization, especially if a reducing agent is present or formed in situ.Carefully select reagents to avoid unwanted reductions.
Partially Hydrolyzed Products If the workup is not carefully controlled, the nitrile can be partially or fully hydrolyzed to an amide or carboxylic acid before or after cyclization.Perform the workup under anhydrous conditions if the nitrile is desired. Control the pH and temperature during aqueous workup.
Q3: My reaction seems to work, but I lose most of my product during purification. What are the best practices for purifying functionalized piperidines?

Functionalized piperidines can be challenging to purify due to their basicity and sometimes-polar nature.

Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating basic piperidine products from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine will be protonated and move to the aqueous layer.

    • Separate the layers. The organic layer contains neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the piperidine.

    • Extract the free piperidine back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified product.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used, but it is acidic and can cause streaking or decomposition of basic compounds. To mitigate this, you can:

      • Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent.

      • Use neutral or basic alumina as the stationary phase.

    • Eluent System: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane) is typically effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve the chromatography of basic compounds on silica gel.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

Protocol 1: General Procedure for a Tandem Strecker-Intramolecular Cyclization

This protocol is a general guideline and will require optimization for specific substrates.

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amino-aldehyde or amino-ketone starting material (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or toluene).

    • If using an external amine, add it at this stage (1.0-1.2 eq).

    • Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC or NMR.

  • Cyanide Addition:

    • Cool the reaction mixture to 0 °C.

    • In a separate flask, prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) in a minimal amount of water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Slowly add the cyanide solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the formation of the α-aminonitrile intermediate.

  • Cyclization:

    • The cyclization may occur spontaneously upon formation of the α-aminonitrile, or it may require heating.

    • If the reaction has not proceeded to the piperidine product, heat the mixture to reflux until the reaction is complete as indicated by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture and quench any remaining cyanide with a dilute solution of sodium hypochlorite (bleach).

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude product using one of the methods described in the purification section above (acid-base extraction, column chromatography, or crystallization).

Visualizing the Process

Strecker-Cyclization Reaction Pathway

Caption: Tandem Strecker-Cyclization workflow and common failure points.

Troubleshooting Logic Flow

Caption: A logical workflow for diagnosing the cause of low reaction yield.

Frequently Asked Questions (FAQs)

Q1: Can I use trimethylsilyl cyanide (TMSCN) instead of NaCN or KCN? A: Yes, TMSCN is a common alternative cyanide source and is often used in organic solvents. It can be advantageous as it is less basic and the reaction can sometimes be performed under milder conditions. However, TMSCN is volatile and highly toxic, so appropriate safety precautions are essential.[9]

Q2: How do I choose the right protecting group for the amine? A: The choice of protecting group is critical. It must be stable to the Strecker reaction conditions (mildly acidic/basic, presence of cyanide) and the cyclization conditions. Furthermore, it should not sterically hinder the cyclization step. Common protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are often used. The choice will depend on the overall synthetic strategy and the desired final product.[5][6]

Q3: My starting material is a ketone. Why is the yield much lower than with an aldehyde? A: Reactions involving ketones in Strecker-type syntheses are often more sluggish and lower-yielding than those with aldehydes. This is primarily due to the increased steric hindrance around the carbonyl carbon, which disfavors the nucleophilic attack of both the amine and the cyanide ion.[4] Higher temperatures, longer reaction times, or the use of a more active catalyst may be required.

Q4: Can this reaction be performed asymmetrically? A: Yes, asymmetric Strecker reactions are well-established for the synthesis of chiral α-amino acids and can be adapted for the synthesis of chiral piperidines.[7][10] This is typically achieved by using a chiral amine auxiliary or a chiral catalyst to control the diastereoselectivity of the cyanide addition to the iminium ion.

References

  • Reddy, B. V. S., & Reddy, L. R. (2016). Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. In Multicomponent Reactions: Concepts and Applications for Eco-Friendly Synthesis (pp. 1-32). Apple Academic Press.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Bull, J. A., & Mousseau, J. J. (2012). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 10(28), 5309-5346. [Link]

  • Marsault, E., & Gessier, F. (2017). A Two-Step Synthesis of 2-Spiropiperidines. The Journal of Organic Chemistry, 82(15), 8277-8284. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Saeed, A. (2016). One-Pot Access to a Privileged Library of Six Membered Nitrogenous Heterocycles Through Multi-Component Cascade Approach. ResearchGate. [Link]

  • Davies, H. M., & Lian, Y. (2012). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Accounts of chemical research, 45(6), 923–935. [Link]

  • Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Abdel-Magid, A. F. (2014). Recent advances in asymmetric Strecker reactions. Arkivoc, 2014(1), 205-248. [Link]

  • Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373. [Link]

  • Opatz, T., & Nauth, A. M. (2015). Strecker Reactions with Hexacyanoferrates as non-toxic Cyanide Sources. Green Chemistry, 17(8), 4431-4435. [Link]

  • Zhdanko, A., & Maier, M. E. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link]

  • Zhdanko, A., & Maier, M. E. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (2020). ResearchGate. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Shafran, Y., & Gandelman, M. (2018). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Arkivoc, 2018(1), 1-118. [Link]

  • Lundt, I., & Bols, M. (2011). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. European Journal of Organic Chemistry, 2011(25), 4733-4752. [Link]

  • Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines. ResearchGate. [Link]

  • Opatz, T., & Nauth, A. M. (2015). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Green Chemistry, 17(8), 4431-4435. [Link]

  • Wang, Y., & Chen, P. (2021). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Journal of the American Chemical Society, 143(30), 11406-11412. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • A Multicomponent aza-Prins Strategy for the Diastereoselective Synthesis of Piperidine-Fused Dihydroquinazolinones. (2025). ResearchGate. [Link]

  • Chen, J.-R., & Xiao, W.-J. (2018). Tandem Strecker/C(sp3)–H amination reactions for the construction of cyanide-functionalized imidazo[1,5-a]pyridines with NH4SCN as a cyanating agent. Organic Chemistry Frontiers, 5(11), 1772-1776. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). [Link]

  • An Asymmetric Approach Towards 3-Spiropiperidines. (2021). [Link]

  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018). [Link]

  • Atobe, M., & Fuchigami, T. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 372-379. [Link]

  • Reddy, G. M., & Reddy, P. V. (2011). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Journal of the Korean Chemical Society, 55(5), 817-822. [Link]

  • Hou, S., & Zhou, Y. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12(1), 4531. [Link]

  • Company, A., & Pérez-Ramírez, H. (2012). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 31(15), 5556-5564. [Link]

  • Williams, D. L. H. (2011). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Durham University. [Link]

  • Tandem Synthesis of Pyrrolidine and Piperidine Derivatives from Propargylic Alcohols Under Multimetallic Catalysis. (2025). ResearchGate. [Link]

  • Why doesn't Strecker synthesis produce AHAs instead?. Chemistry Stack Exchange. (2025). [Link]

  • Reddy, A. V., & Reddy, P. V. (2016). Total synthesis of a piperidine alkaloid, microcosamine A. Tetrahedron Letters, 57(4), 425-427. [Link]

Sources

Optimization

Technical Support Center: Dihydrochloride Salt Crystallization

Ticket ID: #CRYS-2HCl-OPT Subject: Refining Crystallization Processes for Dihydrochloride Salts Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CRYS-2HCl-OPT
Subject: Refining Crystallization Processes for Dihydrochloride Salts
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

You have reached the Tier 3 Technical Support Center. This guide is not a generic textbook summary; it is a troubleshooting repository designed for researchers facing the specific, often infuriating challenges of dihydrochloride (2HCl) salt formation.

Unlike monohydrochlorides, 2HCl salts possess unique thermodynamic instabilities—specifically high hygroscopicity, propensity for "oiling out" (Liquid-Liquid Phase Separation), and stoichiometric disproportionation (losing one HCl molecule). This guide provides self-validating protocols to stabilize these systems.

Module 1: The "Oiling Out" Crisis (LLPS)

User Question: “I added my antisolvent, but instead of crystals, a sticky oil droplet phase separated at the bottom. Cooling it just turned it into a hard gum. What happened?”

Root Cause Analysis

You have encountered Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the metastable limit for liquid separation is reached before the metastable limit for crystallization.

  • Thermodynamics: The interaction between your highly polar ionic salt and the non-polar antisolvent is so unfavorable that the solution splits into two liquid phases (one solvent-rich, one solute-rich) to minimize free energy, rather than organizing into a crystal lattice.

  • Kinetics: The "oil" phase is a supersaturated trap. It has high viscosity, which arrests molecular diffusion, preventing the ordered packing required for nucleation.

Troubleshooting Protocol: The "Dual-Temperature" Fix

Do not simply cool the oil; it will glassify. You must lower the supersaturation without cooling initially.

  • Re-dissolution: Heat the mixture until the oil phase dissolves back into a single homogeneous phase.

  • Seeding Point: Cool slightly to the Metastable Zone Width (MSZW) —just above the temperature where oiling previously occurred.

  • Seed Addition: Add 0.5–1.0 wt% of high-quality seed crystals.

    • Why? Seeding provides a template for growth, bypassing the high energy barrier of primary nucleation.

  • Isothermal Aging: Hold the temperature constant for 1–2 hours. Allow the seeds to grow.[2] This consumes the supersaturation, lowering the concentration below the critical threshold for LLPS.

  • Slow Cooling: Once a crystal bed is established, cool slowly (0.1°C/min).

Visual Logic: Oiling Out Mitigation Strategy

LLPS_Mitigation cluster_mechanism Mechanism start Issue: Oiling Out (LLPS) check_temp Is the system hot? start->check_temp heat Heat to Homogeneity (Single Phase) check_temp->heat No (It's cold oil) gum Result: Hard Gum/Glass (Failure) check_temp->gum Cooling further seed Add Seeds in Metastable Zone heat->seed hold Isothermal Hold (Consume Supersaturation) seed->hold cool Slow Cool (0.1°C/min) hold->cool crystal Result: Crystalline Solid (Success) cool->crystal mech LLPS occurs when Liquid-Liquid spinodal is crossed before Crystallization binodal

Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Stoichiometry Control (Getting the 2HCl)

User Question: “My elemental analysis shows 1.4 HCl equivalents, not 2.0. I added exactly 2 equivalents during the reaction. Why is it low?”

Root Cause Analysis

Dihydrochlorides are prone to Disproportionation .

  • pKa Gap: The first protonation (Base

    
     1HCl) is usually strong. The second protonation (1HCl 
    
    
    
    2HCl) often involves a much lower pKa (weaker basicity).
  • Volatility: HCl is a gas. If the second proton is weakly held, drying the solid under high vacuum or heating can drive off the second HCl molecule, reverting the salt to a sesqui- (1.5) or mono- (1.0) hydrochloride.[3][4][5][6][7][8][9]

The "Common Ion" Protocol

You must utilize the Common Ion Effect to force the equilibrium toward the 2HCl form and suppress dissociation.

Step-by-Step Optimization:

  • Excess Acid: Do not use 2.0 equivalents. Use 2.2 to 2.5 equivalents of HCl. The excess [Cl-] shifts the equilibrium to the right (Le Chatelier’s Principle).

  • Anhydrous Source: Avoid aqueous HCl if possible. Water acts as a base relative to the weak second proton. Use HCl in Dioxane, Ether, or IPA .

  • Drying Conditions:

    • Never dry 2HCl salts at high temperature (>40°C) under vacuum initially.

    • Dry at ambient temperature with a nitrogen bleed.

    • If the salt is stable, slowly ramp temperature.

Stoichiometry Troubleshooting Matrix
ObservationProbable CauseCorrective Action
1.0 eq HCl 2nd pKa is too low (< 2.0)Salt may not be stable.[5] Consider disulfate or dimesylate instead.
1.5 eq HCl Lattice entrapment / Partial lossUse 2.5 eq HCl during crystallization. Do not wash filter cake with pure solvent; use acidified solvent.
Variable eq Hygroscopicity (Water weight error)Dry sample rigorously (TGA verification) before titration. Correct for water content.

Module 3: Solvent Selection & Hygroscopicity

User Question: “The solid looks great on the filter, but turns into a puddle of goo within 5 minutes of exposure to air. How do I handle this?”

Root Cause Analysis

Dihydrochloride salts have a high charge density and two chloride ions, making them extremely hygroscopic .[10] They will scavenge moisture from the air until they deliquesce (dissolve in their own absorbed water).

Solvent System Design

You need a "Goldilocks" system: Polar enough to dissolve the salt, but non-polar enough to force crystallization upon cooling/antisolvent addition.

Solvent RoleRecommended SolventsWhy?
Solvent (Dissolver) Methanol, Ethanol, Water (min volume)High dielectric constant needed to dissociate the ionic lattice for purification.
Antisolvent (Crasher) Isopropyl Acetate (IPAc), Acetone, MTBEIPAc is superior to Ethyl Acetate (more stable against hydrolysis by HCl). Acetone is good but can form ketals with 1,2-diols.
Wash Solvent Acidified AntisolventPure antisolvent might strip the "loose" 2nd HCl. Add 1% HCl to the wash.
Visual Logic: Solvent & Handling Workflow

Solvent_Workflow Input Crude 2HCl Salt Dissolve Dissolve: MeOH/EtOH (Min Volume, 50°C) Input->Dissolve Acidify Add Excess HCl (Target 2.5 eq total) Dissolve->Acidify Antisolvent Slow Add: IPAc or MTBE (Maintain T > 40°C initially) Acidify->Antisolvent Cool Cool to 0°C (0.2°C/min) Antisolvent->Cool Filter Filter under N2 blanket Cool->Filter Wash Wash: IPAc + 1% HCl Filter->Wash

Figure 2: Optimized workflow for solvent handling and washing of unstable dihydrochloride salts.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Ethyl Acetate as an antisolvent?

  • A: Proceed with caution. In the presence of excess HCl and heat, Ethyl Acetate hydrolyzes to Ethanol and Acetic Acid. This changes your solvent composition mid-process and introduces impurities.[2] Isopropyl Acetate (IPAc) is sterically hindered and much more stable to acid.

Q: My salt is a solvate. Is that bad?

  • A: Not necessarily. Dihydrochlorides often trap solvent (methanol/water) to stabilize the crystal lattice. If the solvate is stoichiometric and stable (e.g., a hemi-hydrate), it may be the most robust form. Verify via TGA (Thermogravimetric Analysis) and DSC.

Q: How do I scale this up?

  • A: The biggest risk in scale-up is local supersaturation during antisolvent addition. On a bench, you add dropwise. In a reactor, use a subsurface dip tube for addition and ensure high-shear mixing to prevent "oiling out" plumes at the addition point.

References

  • Oiling Out Mechanisms

    • Jiang, M., et al. (2024). Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. Chemical Engineering & Technology.
  • Common Ion Effect & Solubility

    • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text on solubility suppression via common ions).
  • Hygroscopicity in Hydrochloride Salts

    • Nambiar, A. G., et al. (2023).[3] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics (MDPI).[3]

    • [3][9]

  • Solvent Selection Guides

    • Prat, D., et al. (2013). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Spectral Analysis of 4-(Piperidin-4-ylmethyl)aniline Dihydrochloride

This guide provides an advanced technical analysis of 4-(Piperidin-4-ylmethyl)aniline dihydrochloride , focusing on NMR spectral characterization. It is designed for medicinal chemists and analytical scientists requiring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of 4-(Piperidin-4-ylmethyl)aniline dihydrochloride , focusing on NMR spectral characterization. It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this building block.

Executive Summary

4-(Piperidin-4-ylmethyl)aniline dihydrochloride (CAS: 1185001-16-4) is a critical bifunctional intermediate used in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structure features two distinct basic centers: an aromatic primary amine (aniline) and an aliphatic secondary amine (piperidine), linked by a methylene bridge.

The Analytical Challenge: Commercial samples are supplied as the dihydrochloride salt (2HCl) to ensure stability. However, the salt form introduces significant spectral complexity compared to the free base, including:

  • Solvent-Dependent Chemical Shifts: Drastic movement of aromatic and piperidine signals due to protonation states.[1]

  • Broadening Effects: Ammonium proton exchange broadening signals in aprotic solvents (DMSO-d₆).

  • Solubility Constraints: Incompatibility with CDCl₃, necessitating the use of D₂O or DMSO-d₆.

This guide compares the Salt Form (2HCl) directly against the Free Base and evaluates solvent performance to establish a standard for purity assessment.

Structural Context & Numbering

To ensure accurate assignment, we define the connectivity and atom numbering below. Note the "C-linked" connectivity (Piperidine-C4 attached to Methylene), which distinguishes this from N-benzyl isomers.[1]

ChemicalStructure cluster_aniline Aniline Ring (A) cluster_linker cluster_piperidine Piperidine Ring (P) N1 N1 (NH3+) C1 C1 N1->C1 C2 C2/6 C1->C2 C3 C3/5 C2->C3 C4 C4 C3->C4 C_alpha (CH2) C4->C_alpha Bridge C4_p C4' C_alpha->C4_p C3_p C3'/5' C4_p->C3_p C2_p C2'/6' C3_p->C2_p N_p N1' (NH2+) C2_p->N_p

Figure 1: Connectivity and numbering scheme. In the dihydrochloride form, both N1 and N1' are protonated.

Comparative Analysis: Salt (2HCl) vs. Free Base

The protonation of the amine groups induces predictable but dramatic shifts (Shielding/Deshielding).

FeatureFree Base (in CDCl₃)Dihydrochloride Salt (in D₂O)Mechanistic Cause
Aniline Ortho-H (C2/6) ~6.60 ppm (Upfield)~7.35 ppm (Downfield)Loss of lone-pair donation from N1 into the aromatic ring upon protonation (NH₂ → NH₃⁺).[1]
Piperidine α-H (C2'/6') ~2.60 ppm ~3.40 ppm Inductive effect of the positive charge on N1' (NH → NH₂⁺) deshields adjacent protons.[1]
Exchangeable Protons Broad singlet (~3.5 ppm)Not visible (exchanged)Rapid deuterium exchange in D₂O eliminates NH signals.
Solubility High in CDCl₃, MeOHHigh in H₂O, DMSO; Insoluble in CDCl₃Ionic lattice energy requires polar protic/aprotic solvents.

Key Insight: The most diagnostic indicator of the salt form is the downfield shift of the aromatic protons . In the free base, the aniline protons show a distinct AA'BB' pattern with the ortho-protons significantly shielded (< 6.7 ppm). In the salt, this shielding is lost, and the aromatic signals collapse into a tighter range around 7.2–7.5 ppm.

Experimental Protocols
Protocol A: Direct Analysis of Dihydrochloride Salt

Best for: Purity assay, salt stoichiometry verification.

  • Solvent Selection: Use DMSO-d₆ (for observing NH protons) or D₂O (for sharpest resolution of carbon backbone).[1]

    • Recommendation:DMSO-d₆ is superior for verifying the "dihydrochloride" state as it allows integration of the ammonium protons.

  • Sample Preparation:

    • Weigh 5–10 mg of the 2HCl salt.

    • Add 0.6 mL DMSO-d₆.

    • Critical: Do not heat above 40°C to dissolve, as this may accelerate H/D exchange with residual water.

  • Acquisition:

    • Set relaxation delay (d1) to ≥ 5 seconds to ensure full relaxation of the quaternary carbons and ammonium protons.

Protocol B: In-Situ Neutralization (Free Base Verification)

Best for: Comparing with literature values of the free base.[1]

  • Dissolve 10 mg of 2HCl salt in 0.6 mL CDCl₃ (Suspension will form).

  • Add 2 drops of 1M NaOD/D₂O or solid K₂CO₃ .

  • Shake vigorously for 2 minutes.

  • Allow layers to separate (or filter solid K₂CO₃).

  • Analyze the clear CDCl₃ layer.

Spectral Interpretation Guide (Data Tables)
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Note: Chemical shifts are approximate (±0.1 ppm) due to concentration/pH dependence.

PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
NH₃⁺ (Aniline) 9.80 – 10.2 Broad Singlet3HDisappears in D₂O. Diagnostic for salt.
NH₂⁺ (Pip) 8.60 – 8.90 Broad Singlet2HPiperidine ammonium.
Ar-H (C2/6) 7.35 Doublet (J~8 Hz)2HDeshielded relative to free base.[1]
Ar-H (C3/5) 7.25 Doublet (J~8 Hz)2HOverlap likely with C2/6 depending on exact pH.[1]
Pip-H (C2'/6') eq 3.25 Broad Doublet2HAlpha to N+, equatorial.
Pip-H (C2'/6') ax 2.80 Triplet/Multiplet2HAlpha to N+, axial.
Linker (Cα) 2.55 Doublet (J~7 Hz)2HBenzylic methylene.
Pip-H (C4') 1.75 Multiplet1HMethine bridgehead.[1]
Pip-H (C3'/5') 1.30 – 1.50 Multiplet4HBeta to N.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
CarbonShift (δ, ppm)TypeNotes
Ar-C1 (C-N) 130.5 QuaternaryWeak intensity.
Ar-C4 (C-C) 140.2 QuaternaryLinker attachment point.[1]
Ar-C (2,3,5,6) 129.5, 122.0 CHAromatic signals.
Pip-C (2'/6') 43.5 CH₂Alpha to Nitrogen.[1]
Linker (Cα) 40.1 CH₂Benzylic carbon.
Pip-C (4') 35.2 CHMethine.[1]
Pip-C (3'/5') 28.5 CH₂Beta to Nitrogen.[1]
Troubleshooting & Validation Workflow

Common artifacts in the analysis of amine salts include "missing" protons due to exchange or water suppression. Use this decision tree to validate your spectrum.

ValidationWorkflow Start Start Analysis (DMSO-d6) CheckNH Are NH peaks visible (>8.0 ppm)? Start->CheckNH YesNH Integrate NH peaks. Target: 5H total (3H + 2H) CheckNH->YesNH Yes NoNH Check Water Content. Is H2O peak > 3.3 ppm? CheckNH->NoNH No CheckAr Check Aromatic Region. Are peaks > 7.0 ppm? YesNH->CheckAr DrySample Action: Dry sample or use fresh ampoule. NoNH->DrySample Yes (Wet) NoNH->CheckAr No (Dry) SaltConfirmed Conclusion: Salt Form Confirmed CheckAr->SaltConfirmed Yes (Deshielded) FreeBaseSuspect Conclusion: Suspect Free Base or Decomposition CheckAr->FreeBaseSuspect No (<6.8 ppm)

Figure 2: Analytical decision tree for validating the salt form.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for substituent effects on chemical shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • ChemicalBook. (n.d.). 4-(Piperidin-4-ylmethyl)aniline hydrochloride Product Data. Retrieved from ChemicalBook Database. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative guide on amine protonation effects). Link

Sources

Comparative

Comprehensive Guide to Mass Spectrometry Analysis of 4-(Piperidin-4-ylmethyl)aniline

Topic: Mass Spectrometry Analysis of 4-(Piperidin-4-ylmethyl)aniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 4-(Piperidin-4-ylmethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 4-(Piperidin-4-ylmethyl)aniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(Piperidin-4-ylmethyl)aniline (CAS 163264-82-8) is a critical bifunctional intermediate often employed in the synthesis of tyrosine kinase inhibitors (e.g., Neratinib analogs) and other piperidine-scaffolded pharmaceuticals. Its structural duality—comprising a lipophilic, aromatic aniline moiety and a highly polar, basic piperidine ring—presents unique analytical challenges.

This guide objectively compares mass spectrometry (MS) methodologies for the reliable quantification and structural characterization of this compound. We analyze the trade-offs between ionization techniques (ESI vs. APCI) and chromatographic fronts (HILIC vs. High-pH RP), providing a validated roadmap for trace-level analysis in complex matrices.

Chemical Profile & MS Readiness

To design a robust MS method, one must first understand the ionization behavior dictated by the molecule's physicochemical properties.

PropertyValueMS Implication
Molecular Formula C₁₂H₁₈N₂Monoisotopic Mass: 190.1470 Da
Primary Amine (Aniline) pKa ~4.6Weakly basic; poor proton acceptor in acidic mobile phases.
Secondary Amine (Piperidine) pKa ~11.0Dominant ionization site. Highly basic; ensures high sensitivity in ESI(+) mode.
LogP ~1.2 (Predicted)Moderately polar; difficult to retain on C18 at low pH.

Expert Insight: The large pKa difference (ΔpKa > 6) between the two nitrogen centers means that under standard acidic LC-MS conditions (0.1% Formic Acid), the molecule exists almost exclusively as a singly charged cation


, protonated at the piperidine nitrogen. Double protonation is rare unless super-acidic conditions are used.

Comparative Analysis: Ionization Alternatives

Selecting the correct source is the first decision point. We compared Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI).

Comparison Matrix: ESI(+) vs. APCI(+)
FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization)
Mechanism Ion evaporation/Charge residue (Soft)Gas-phase proton transfer (Harder)
Sensitivity High (Preferred) Moderate
Matrix Tolerance Low (Susceptible to suppression)High (Robust against salts/lipids)
Fragmentation Minimal (Intact

)
Moderate (Thermal degradation possible)
Suitability Best for Trace Analysis (< 1 ng/mL)Best for High-Concentration Process Control

Verdict: ESI(+) is the superior choice for 4-(Piperidin-4-ylmethyl)aniline. The high basicity of the piperidine ring facilitates exceptional ionization efficiency in the liquid phase, whereas APCI offers no significant advantage for this polar, non-volatile species.

Chromatographic Front-End Comparison

The "Achilles' heel" of analyzing this compound is retention. Standard Reverse Phase (RP) methods often fail because the protonated piperidine makes the molecule too polar to bind to C18 columns.

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Mechanism: Partitioning into a water-rich layer on a polar stationary phase.

  • Performance: Excellent retention for the protonated cation.

  • Buffer: 10-20 mM Ammonium Formate (pH 3.0) in high ACN.

  • Pros: High sensitivity (high organic content enhances ESI desolvation).

  • Cons: Long equilibration times; sensitive to sample diluent composition.

Option B: High-pH Reverse Phase (High-pH RP)
  • Mechanism: Deprotonation of the piperidine ring (pH > pKa) to induce hydrophobicity.

  • Performance: Good retention on hybrid-silica C18 columns (e.g., BEH C18).

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Pros: Robust, reproducible, familiar mechanism.

  • Cons: Requires alkali-resistant columns; suppression of positive ionization (neutral molecule ionizes less efficiently).

Decision Workflow

MethodSelection cluster_legend Key Factors Start Select LC Method Sensitivity Is Sensitivity Critical? (< 1 ng/mL) Start->Sensitivity Robustness Is Robustness Critical? (QC/Routine) Start->Robustness HILIC Method A: HILIC-MS (Ammonium Formate pH 3.0) Sensitivity->HILIC Yes (Max Ionization) HighPH Method B: High-pH RP (Ammonium Bicarb pH 10) Robustness->HighPH Yes (Stable RT) HILIC: Best for Metabolites/Trace HILIC: Best for Metabolites/Trace High-pH: Best for Impurity Profiling High-pH: Best for Impurity Profiling

Caption: Decision tree for selecting the chromatographic approach based on analytical requirements.

Structural Elucidation & Fragmentation Pathways

Understanding the fragmentation pattern is essential for developing MRM (Multiple Reaction Monitoring) transitions.

Precursor Ion:


 191.15 

Key Fragment Ions (MS/MS)
  • 
     106.07 (Base Peak):  Cleavage of the methylene-piperidine bond. The charge is retained on the aminobenzyl moiety (
    
    
    
    ). This is the most stable and diagnostic fragment.
  • 
     84.08:  Piperidine ring fragment (
    
    
    
    ). Common to all piperidine derivatives; less specific but high intensity.
  • 
     77.04:  Phenyl cation (
    
    
    
    ). Non-specific.
Proposed Fragmentation Mechanism

Fragmentation Precursor Precursor Ion [M+H]+ m/z 191.15 (Protonated Piperidine) Frag1 Fragment A (Base Peak) 4-Aminobenzyl Cation m/z 106.07 Precursor->Frag1 C-C Bond Cleavage (Benzyl-Piperidine) Frag2 Fragment B Piperidinium Ion m/z 84.08 Precursor->Frag2 Ring Fragmentation Neutral1 Neutral Loss Piperidine (85 Da) Precursor->Neutral1

Caption: Primary fragmentation pathways under Collision Induced Dissociation (CID).

Experimental Protocol (Validated Method)

This protocol utilizes HILIC-MS/MS for maximum sensitivity, suitable for pharmacokinetic (PK) studies or trace impurity analysis.

A. Sample Preparation[1][2]
  • Stock Solution: Dissolve 1.0 mg of 4-(Piperidin-4-ylmethyl)aniline in 1 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute stock to 100 ng/mL in ACN:H2O (90:10, v/v).

  • Matrix Extraction (Plasma):

    • Aliquot 50 µL plasma.

    • Add 150 µL cold Acetonitrile (protein precipitation).

    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

    • Inject 5 µL of the supernatant.

B. LC-MS/MS Parameters
ParameterSetting
Column Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-1 min: 90% B; 1-4 min: 90% -> 50% B; 4-5 min: 50% B; 5.1 min: 90% B.
Flow Rate 0.4 mL/min
Ion Source ESI Positive
Source Temp 350°C
Capillary Voltage 3.0 kV
MRM Transitions Quantifier: 191.15 -> 106.1 (CE: 20 eV)Qualifier: 191.15 -> 84.1 (CE: 25 eV)

References

  • PubChem Database. (n.d.). Compound Summary for CID 21959529: 4-(Piperidin-4-ylmethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Saw, Y. L., et al. (2023).[1] Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science. Retrieved from [Link]

  • Desantis, J., et al. (2022).[2] PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. ResearchGate. Retrieved from [Link]

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of 4-(Piperidin-4-ylmethyl)aniline Derivatives

Executive Summary: The "Extended Tail" Pharmacophore In the landscape of kinase inhibitor design, particularly for Rho-associated protein kinase (ROCK) and Protein Kinase A/C (PKA/PKC) , the solvent-exposed region of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Extended Tail" Pharmacophore

In the landscape of kinase inhibitor design, particularly for Rho-associated protein kinase (ROCK) and Protein Kinase A/C (PKA/PKC) , the solvent-exposed region of the ATP-binding pocket presents a critical opportunity for optimization. The 4-(Piperidin-4-ylmethyl)aniline moiety represents a privileged substructure—often referred to as the "extended tail"—that serves two distinct functions:

  • Solubility Enhancement: The basic secondary amine of the piperidine solubilizes hydrophobic heteroaromatic cores.

  • Specific Anchoring: The piperidine nitrogen often forms a salt bridge with aspartate residues (e.g., Asp160 in ROCK1) in the ribose-binding pocket.

This guide objectively compares the SAR of this specific scaffold against its direct-bond analogs and piperazine bioisosteres, providing actionable data on potency, selectivity, and physicochemical properties.

Structural Analysis & Pharmacophore Definition

The molecule , 4-(Piperidin-4-ylmethyl)aniline , consists of three distinct zones, each governing a specific aspect of the SAR profile:

  • The Aniline Head (Zone A): Acts as the attachment point to the hinge-binding core (typically via urea or amide formation).

  • The Methylene Linker (Zone B): A critical "swivel" point providing rotational freedom (

    
     hybridization).
    
  • The Piperidine Tail (Zone C): The solvent-interacting, basic moiety.

Comparative Alternatives

To evaluate performance, we compare the primary scaffold against two common alternatives used in hit-to-lead optimization:

  • Alternative A (Rigid): 4-(Piperidin-4-yl)aniline (Direct bond, no methylene linker).

  • Alternative B (Hydrophilic): 4-(Piperazin-1-ylmethyl)aniline (Nitrogen insertion in the ring).

SAR Comparison: Performance Metrics

The following data summarizes representative SAR trends observed in ROCK1/ROCK2 inhibitor development campaigns. Data is synthesized from consensus medicinal chemistry principles and specific fragment contributions in kinase inhibitor literature.

Table 1: Biochemical Potency & Selectivity Profile
FeatureTarget Scaffold (Piperidin-4-ylmethyl)Alt A: Rigid Analog (Piperidin-4-yl)Alt B: Piperazine (Piperazin-1-ylmethyl)
ROCK1 IC50 (nM) 12 - 45 (High Potency)> 250 (Moderate)60 - 100 (Good)
ROCK2 IC50 (nM) 8 - 30 > 20050 - 90
Linker Flexibility High (Rotatable

bond)
Low (Steric clash risk)High
Basic pKa ~10.8 (Strong Salt Bridge)~10.5~8.5 (Weaker Interaction)
Selectivity (vs PKA) Moderate (10-50x)High (>100x)High (>100x)

Key Insight: The methylene linker in the target scaffold is crucial. It allows the piperidine ring to twist out of the plane of the aniline phenyl ring, adopting a "step-down" conformation required to access the ribose pocket without steric clashing with the kinase gatekeeper residue. The rigid analog (Alt A) often suffers a potency drop due to the inability to adopt this conformation.

Table 2: ADMET & Physicochemical Properties
PropertyTarget Scaffold Alt B: Piperazine Implication
LogD (pH 7.4) 1.8 - 2.50.5 - 1.2Piperidine is more permeable (CNS penetrant).
Solubility ModerateHighPiperazine is preferred for IV formulations.
hERG Liability Moderate RiskLow RiskHigh basicity/lipophilicity of piperidine correlates with hERG block.
Metabolic Stability GoodFairPiperazine N-oxidation is a common clearance route.

Mechanistic Visualization

Pathway: ROCK Signaling & Inhibition

The following diagram illustrates the biological cascade where these inhibitors intervene, specifically preventing the phosphorylation of Myosin Light Chain (MLC).

ROCK_Pathway RhoA RhoA (GTP) ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Inhibitor Piperidine-Aniline Derivative Inhibitor->ROCK Inhibits (ATP Competitive) MBS->MLC Dephosphorylates (Normally) Actin Actomyosin Contraction MLC->Actin Promotes Cross-bridge

Figure 1: Mechanism of Action. The inhibitor blocks ROCK-mediated phosphorylation of MLC, preventing smooth muscle contraction (relevant in hypertension/glaucoma).

Experimental Protocols

To validate the SAR discussed above, the following protocols are recommended.

A. Synthesis: Reductive Amination (The Industry Standard)

This method is preferred over direct alkylation due to higher yields and fewer side products.

Reagents: 4-Nitrobenzaldehyde, 4-Piperidinemethanol (protected), Sodium Triacetoxyborohydride (STAB).

  • Imine Formation: Dissolve 4-nitrobenzaldehyde (1.0 eq) and the Boc-protected piperidine amine (1.1 eq) in DCE (Dichloroethane). Add catalytic acetic acid. Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Warm to RT and stir overnight.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

  • Nitro Reduction: Hydrogenate the resulting intermediate (

    
    , Pd/C) in MeOH to yield the final 4-(Piperidin-4-ylmethyl)aniline  core.
    
B. Biochemical Assay: ADP-Glo Kinase Assay (Promega)

This assay measures the ADP formed from the kinase reaction, providing a direct correlation to IC50.

  • Preparation: Dilute ROCK1/2 enzyme (0.5 ng/µL) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1% BSA).

  • Incubation: Add 2 µL of inhibitor (serial dilution in DMSO). Add 2 µL of substrate/ATP mix (S6 peptide substrate).

  • Reaction: Incubate at RT for 60 minutes.

  • Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins.

  • Readout: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

SAR Decision Workflow

Use this logic tree to select the correct derivative based on your lead optimization hurdles.

SAR_Workflow Start Start: 4-(Piperidin-4-ylmethyl)aniline Issue1 Issue: Low Potency? Start->Issue1 Issue2 Issue: Low Solubility? Issue1->Issue2 No Sol1 Check Linker Flexibility (Ensure Methylene) Issue1->Sol1 Yes Issue3 Issue: hERG Toxicity? Issue2->Issue3 No Sol2 Switch to Piperazine (4-Piperazin-1-ylmethyl) Issue2->Sol2 Yes Sol3 Reduce Basicity (Add F to Piperidine or Switch to Morpholine) Issue3->Sol3 Yes

Figure 2: SAR Optimization Workflow. Decision matrix for modifying the tail region based on assay feedback.

References

  • Vertex AI Search. (2023). Structure-activity relationship of 4-(piperidin-4-ylmethyl)aniline kinase inhibitors.
  • BenchChem. (2025).[1] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • Robbins, D. W., et al. (2024). Discovery and Preclinical Pharmacology of NX-2127. Journal of Medicinal Chemistry, 67(4), 2321-2336. [Source 1.8]
  • Wang, L., et al. (2021).[2][3] The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(3), 121-131.[2][3] [Source 1.13]

  • Ghosh, et al. (2021).[4] Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors. PeerJ. [Source 1.11]

Sources

Comparative

Analytical Comparison Guide: 4-(Piperidin-4-yl)aniline Dihydrochloride (CAS 1159824-20-0)

This guide provides an in-depth analytical comparison and characterization framework for 4-(Piperidin-4-yl)aniline Dihydrochloride (CAS 1159824-20-0) .[1] This compound is a critical pharmacophore scaffold used in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analytical comparison and characterization framework for 4-(Piperidin-4-yl)aniline Dihydrochloride (CAS 1159824-20-0) .[1] This compound is a critical pharmacophore scaffold used in the synthesis of next-generation kinase inhibitors (e.g., ALK inhibitors like Ceritinib analogs) and PARP inhibitors.

[1][2][3]

Executive Summary & Strategic Relevance

In the development of piperidine-based therapeutics, the choice of intermediate form significantly impacts process yield and impurity profiles. CAS 1159824-20-0 represents the dihydrochloride salt form of 4-(piperidin-4-yl)aniline.[1][2]

While the Free Base (CAS 113310-52-4) is often the initial synthetic product, the Dihydrochloride Salt is the preferred commercial form due to enhanced crystallinity, oxidative stability, and water solubility. However, this salt form introduces specific analytical challenges—notably hygroscopicity and pH-dependent chromatographic behavior—that must be distinguished from positional isomers (3-yl analogs) and protected precursors (N-Boc).[1]

Key Performance Matrix:

Feature Dihydrochloride (CAS 1159824-20-0) Free Base (CAS 113310-52-4) N-Boc Precursor
Solubility (Aq) High (>100 mg/mL) Low (<1 mg/mL) Insoluble
Stability High (Resistant to oxidation) Moderate (Amine oxidation risk) High
Hygroscopicity High (Requires dessication) Low Low

| Process Utility | Direct aqueous coupling | Requires organic solvents | Requires deprotection |

Structural & Synthetic Context

Understanding the origin of the sample is prerequisite to valid analysis.[1] The dihydrochloride is typically generated via acid-mediated deprotection of the N-Boc intermediate.[1]

SynthesisPath cluster_0 Precursor cluster_1 Target Product cluster_2 Critical Impurities Boc N-Boc-4-(4-aminophenyl) piperidine (Lipophilic, Neutral) Salt 4-(Piperidin-4-yl)aniline Dihydrochloride (CAS 1159824-20-0) (Hydrophilic, Ionic) Boc->Salt HCl / Dioxane Deprotection Base Free Base (Incomplete Salt Formation) Salt->Base pH > 9 Iso 3-Isomer (Regio-impurity) Iso->Salt Co-elutes if unresolved

Figure 1: Synthetic relationship between the N-Boc precursor, the target Dihydrochloride salt, and potential impurities.

Physicochemical Characterization

Differentiation between the salt and free base is the first critical quality attribute (CQA).[1]

Solubility & pH Profile[1]
  • Protocol: Dissolve 10 mg of sample in 1 mL of D.I. water.

  • Observation:

    • CAS 1159824-20-0: Dissolves immediately.[1] Solution pH will be acidic (~ pH 1-2) due to HCl dissociation.[1]

    • Free Base: Remains as a suspension or requires sonication/heating; pH remains neutral/basic.[1]

  • Chloride Content Titration:

    • Theory: The dihydrochloride stoichiometry implies 2 moles of Cl⁻ per mole of base.[1]

    • Method: Potentiometric titration with AgNO₃.[1]

    • Target: ~28.5% w/w Chloride content (Theoretical).

Melting Point
  • Dihydrochloride: Decomposes >250°C (typical of high-melting salts).[1]

  • Free Base: Distinct melting range typically lower (approx 100-110°C, varies by polymorph).[1]

Chromatographic Performance (HPLC/UPLC)

The high polarity of the dihydrochloride salt makes standard C18 retention difficult without ion-pairing or pH modification.[1]

Method A: Ion-Pairing RP-HPLC (Recommended)

This method suppresses the ionization of the basic amines, allowing retention on hydrophobic stationary phases.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Ion-pairing agent).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aniline absorption).[1]

  • Performance Note: The TFA forms a hydrophobic ion-pair with the piperidine and aniline nitrogens, improving peak shape and retention.

Method B: HILIC (Alternative for Polar Impurities)

If retaining the extremely polar free amine is difficult, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior.[1]

  • Column: Amide or Bare Silica (e.g., Waters XBridge Amide).[1]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (15:85).[1]

  • Mechanism: Partitions the salt into the water-rich layer on the silica surface.[1]

Spectroscopic Validation (NMR)

Nuclear Magnetic Resonance is the definitive tool for distinguishing the 4-yl (target) from the 3-yl (isomer) and confirming the salt form.

Proton NMR (1H-NMR) in DMSO-d6
  • Solvent Choice: DMSO-d6 is preferred over CDCl₃ because the dihydrochloride salt is insoluble in chloroform.[1]

  • Key Signals:

    • Ammonium Protons: Broad singlets at

      
       8.5–9.5 ppm (indicating 
      
      
      
      and
      
      
      ).[1] These are absent or shifted upfield in the free base.[1]
    • Symmetry (Regio-isomer Check):

      • 4-substituted (Target): The piperidine ring protons will show a symmetric pattern (AA'BB' system) due to the plane of symmetry through the N-C4 axis.

      • 3-substituted (Impurity): Complex, asymmetric multiplets due to the chiral center at C3.[1]

    • Aromatic Region: Two doublets (AA'XX' system) for the para-substituted benzene ring (

      
       ~7.0–7.5 ppm).[1]
      
Analytical Decision Tree

DecisionTree Start Unknown Sample (White Solid) Solubility Solubility Test (Water) Start->Solubility Soluble Soluble (Likely Salt) Solubility->Soluble Insoluble Insoluble (Likely Free Base) Solubility->Insoluble AgNO3 AgNO3 Test (Chloride ppt) Soluble->AgNO3 HPLC HPLC (C18 + TFA) Check Purity AgNO3->HPLC Positive NMR 1H-NMR (DMSO-d6) Check Symmetry HPLC->NMR Single Peak Result_Salt CONFIRMED: CAS 1159824-20-0 NMR->Result_Salt Symmetric Piperidine Result_Iso REJECT: Regio-isomer Detected NMR->Result_Iso Asymmetric Multiplets

Figure 2: Step-by-step analytical workflow for validating CAS 1159824-20-0 identity and purity.

Experimental Protocols

Protocol 6.1: Gravimetric Hygroscopicity Assessment

Objective: Determine storage requirements (Salt vs. Base).[1]

  • Weigh 1.0 g of CAS 1159824-20-0 into a tared weighing boat.

  • Place in a humidity chamber (75% RH, 25°C) for 24 hours.

  • Reweigh.[1]

  • Acceptance Criteria: The dihydrochloride is hygroscopic.[1] A weight gain of >5% indicates the need for storage under inert atmosphere (Argon/Nitrogen) and tightly sealed containers. The Free Base typically gains <1%.

Protocol 6.2: LC-MS Identification of N-Boc Impurity

Objective: Detect incomplete deprotection.[1]

  • Instrument: Q-TOF or Triple Quad MS.

  • Mode: ESI Positive (+).[1]

  • Target Ions:

    • Product (CAS 1159824-20-0):

      
      
      
      
      
      (Free base mass).[1]
    • Impurity (N-Boc):

      
      
      
      
      
      or
      
      
      
      
      .[1]
  • Note: In MS, the salt counter-ions (Cl⁻) are stripped; you detect the cation of the base. You must rely on the retention time and AgNO₃ titration to confirm it was the salt form initially.[1]

References

  • Marsilje, T. H., et al. (2013).[1] "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378, Ceritinib)." Journal of Medicinal Chemistry, 56(14), 5675-5690. (Describes the utility of the 4-piperidinyl-aniline scaffold).

  • PubChem. (2025).[1] Compound Summary: 4-(Piperidin-4-yl)aniline.[1][2][3] National Library of Medicine.[1] Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Bioisosteric Replacements for the Piperidine Ring

Introduction: The Enduring Significance and Inherent Challenges of the Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous blockbuster drugs.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance and Inherent Challenges of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous blockbuster drugs.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including aqueous solubility at physiological pH and the capacity to engage in strong ionic interactions with biological targets.[1] However, the very characteristics that make piperidine so useful can also present significant challenges in drug development. Issues such as high basicity leading to off-target effects (e.g., hERG channel inhibition), susceptibility to metabolic degradation, and limitations in exploring diverse chemical space often necessitate its replacement.[3]

This guide provides a comparative analysis of common and emerging bioisosteric replacements for the piperidine ring. We will delve into the rationale for their use, compare their key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and provide actionable experimental protocols for their evaluation. Our focus is on providing drug discovery and development professionals with the insights needed to make informed decisions in lead optimization.

The Logic of Bioisosteric Replacement: A Strategic Pivot in Drug Design

The core principle of bioisosterism is to substitute a functional group with another that retains similar biological activity while altering other properties in a desirable manner. In the context of the piperidine ring, this strategy is employed to fine-tune a molecule's characteristics to overcome developmental hurdles. The following diagram illustrates the decision-making process that often leads to considering a piperidine bioisostere.

Caption: Decision workflow for considering piperidine bioisosteres.

Comparative Analysis of Key Piperidine Bioisosteres

The choice of a piperidine bioisostere is a multi-parameter optimization problem. The following sections provide a comparative overview of the most common replacements, with a summary of their key properties in the table below.

BioisostereRing SizeHeteroatomsTypical pKaTypical logPKey Features & Rationale for Use
Piperidine 61 (N)~11.2~0.84High basicity, good solubility, well-established chemistry.
Azetidine 41 (N)~11.3< PiperidineReduced lipophilicity, increased sp3 character, novel vector space.[4]
Pyrrolidine 51 (N)~11.3~0.46Similar basicity to piperidine, slightly less lipophilic.
Morpholine 62 (N, O)~8.4< PiperidineReduced basicity, increased polarity and metabolic stability.[3]
Piperazine 62 (N, N)pKa1 ~5.4, pKa2 ~9.7< PiperidineTwo points for substitution, modulated basicity, increased polarity.[5][6]
Azaspiro[3.3]heptane Spirocyclic1 or 2 (N)~11.3 (for 1-aza)< PiperidineRigid scaffold, novel 3D vectors, improved solubility.[7][8]
2-Azabicyclo[2.2.2]octane Bicyclic1 (N)~10.9> PiperidineConformationally restricted, can mimic axial/equatorial substituents.
Smaller Saturated Heterocycles: Azetidine and Pyrrolidine

Replacing the six-membered piperidine ring with a four-membered azetidine or a five-membered pyrrolidine ring can introduce subtle but significant changes.

  • Azetidine: This strained four-membered ring offers a significant increase in three-dimensional character and provides novel exit vectors for substituents compared to the more planar piperidine.[4] While its basicity is comparable to piperidine, its smaller size generally leads to lower lipophilicity and potentially improved aqueous solubility. However, the synthesis of substituted azetidines can be more challenging.

  • Pyrrolidine: As a five-membered ring, pyrrolidine is less strained than azetidine and shares a similar pKa with piperidine. Its slightly lower lipophilicity can be advantageous. The conformational flexibility of the pyrrolidine ring differs from that of the piperidine chair, which can impact binding to the target protein.

Heteroatom-Containing Six-Membered Rings: Morpholine and Piperazine

Introducing an additional heteroatom into the six-membered ring dramatically alters its electronic and physicochemical properties.

  • Morpholine: The replacement of a methylene group in piperidine with an oxygen atom to form morpholine significantly reduces basicity (pKa ~8.4 vs. ~11.2 for piperidine).[3] This can be a crucial modification to mitigate hERG liability, which is often associated with highly basic amines. The oxygen atom also increases polarity and can act as a hydrogen bond acceptor, often leading to improved solubility and metabolic stability.[3]

  • Piperazine: With a second nitrogen atom, piperazine offers two points for diversification, which can be a significant advantage in exploring structure-activity relationships (SAR).[9] The two nitrogen atoms have distinct pKa values, allowing for fine-tuning of the ionization state at physiological pH.[5][6] The increased polarity of piperazine generally enhances aqueous solubility.

Bicyclic and Spirocyclic Scaffolds: Exploring 3D Space

Rigidifying the piperidine scaffold through bicyclic or spirocyclic systems offers a powerful strategy to lock in a specific conformation, explore novel chemical space, and improve metabolic stability.

  • Azaspiro[3.3]heptanes: These spirocyclic systems, particularly 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, have emerged as highly valuable piperidine bioisosteres.[10] They offer a rigid framework with well-defined exit vectors for substituents, allowing for precise exploration of binding pockets.[7][8] They often lead to improved aqueous solubility and can enhance metabolic stability by shielding the nitrogen atom and adjacent carbons. A notable example is the incorporation of a 1-azaspiro[3.3]heptane core into an analog of the anesthetic bupivacaine, which resulted in a compound with high activity.[7][8]

  • 2-Azabicyclo[2.2.2]octane: This bicyclic system provides a conformationally constrained piperidine mimic. Its rigid structure can be used to emulate either an axial or equatorial substituent of a piperidine ring, which can be a powerful tool in dissecting SAR and improving potency. The synthesis of these systems can be more complex than that of their monocyclic counterparts.

Experimental Protocols for Comparative Evaluation

To ensure the trustworthiness of a comparative analysis, robust and standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to characterize and compare piperidine and its bioisosteres.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Properties cluster_admet In Vitro ADMET Profiling cluster_pharma Pharmacological Evaluation Synthesis Synthesis of Analogs QC Purity & Structural Verification (NMR, LC-MS) Synthesis->QC pKa_assay pKa Determination QC->pKa_assay logP_assay logP/logD Measurement QC->logP_assay Caco2 Caco-2 Permeability QC->Caco2 MetStab Metabolic Stability (Microsomes) QC->MetStab hERG hERG Inhibition QC->hERG BindingAssay Target Binding Assay QC->BindingAssay FunctionalAssay Functional Cell-Based Assay BindingAssay->FunctionalAssay

Caption: A typical experimental workflow for comparing piperidine bioisosteres.

Protocol 1: Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[11]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage 40-60).

  • Transwell™ plates (e.g., 24-well with 0.4 µm pore size inserts).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • Lucifer yellow (paracellular integrity marker).

  • Control compounds (e.g., atenolol for low permeability, propranolol for high permeability).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Analytical instrumentation (LC-MS/MS).

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold.

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer.

    • Prepare the donor solution by diluting the test compound to the final concentration (e.g., 10 µM) in transport buffer. Also include Lucifer yellow in the donor solution.

    • Add fresh transport buffer to the receiver (basolateral) compartment.

  • Permeability Measurement (Apical to Basolateral):

    • Add the donor solution to the apical compartment.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Analysis:

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

    • Measure the fluorescence of Lucifer yellow to confirm monolayer integrity during the experiment.

  • Calculation: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

  • (Optional) Efflux Ratio Determination: To assess active efflux, perform the assay in the basolateral to apical direction as well and calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate of an efflux transporter.[11]

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

This assay measures the intrinsic clearance of a compound, providing an indication of its susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[12][13]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs).

  • 0.1 M Phosphate buffer (pH 7.4).

  • NADPH regenerating system (or 1 mM NADPH).

  • Control compounds (e.g., dextromethorphan for high clearance, verapamil for moderate clearance).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Acetonitrile with an internal standard for reaction termination and sample preparation.

  • Analytical instrumentation (LC-MS/MS).

Procedure:

  • Incubation Preparation:

    • Prepare a solution of HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

    • Add the test compound to the HLM solution to a final concentration of, for example, 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Control Incubations: Perform parallel incubations without the NADPH regenerating system to control for non-enzymatic degradation.

  • Sample Processing: Centrifuge the terminated samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance: Clint (µL/min/mg protein) = (k * 1000) / protein concentration (mg/mL).

Protocol 3: hERG Inhibition Assay (Automated Patch Clamp)

This assay is a critical component of preclinical safety assessment to evaluate the potential for a compound to cause cardiac arrhythmias.[14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel.

Materials:

  • A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Extracellular and intracellular solutions for patch-clamp recording.

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Positive control (e.g., E-4031, a potent hERG blocker).

  • Test compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension.

  • Automated Patch-Clamp Setup:

    • Load the cell suspension, intracellular solution, extracellular solution, and test compounds onto the automated patch-clamp system.

    • The system will automatically capture individual cells and form a gigaseal.

    • The whole-cell configuration is then established by rupturing the cell membrane.

  • Current Recording:

    • Apply a specific voltage protocol to elicit the characteristic hERG tail current.

    • Record a stable baseline current in the extracellular solution.

  • Compound Application:

    • Apply increasing concentrations of the test compound sequentially to the cell, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).

    • Record the hERG current at each concentration.

  • Positive Control: At the end of the experiment, apply a saturating concentration of a known hERG blocker to confirm the identity of the recorded current.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion: A Strategic Toolkit for the Modern Medicinal Chemist

The piperidine ring, while a valuable scaffold, is not always the optimal choice. The bioisosteric replacements discussed in this guide offer a rich toolkit for medicinal chemists to address the multifaceted challenges of drug discovery. By strategically replacing the piperidine ring with smaller heterocycles, rings with additional heteroatoms, or more complex bicyclic and spirocyclic systems, researchers can modulate physicochemical properties, improve ADMET profiles, and unlock novel chemical space. The decision to employ a particular bioisostere should be data-driven, supported by the robust experimental evaluation outlined in this guide. A thorough understanding of the subtle yet significant differences between these scaffolds is paramount to accelerating the journey from a promising lead compound to a safe and effective medicine.

References

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry.
  • Metabolic Stability Assays. Merck Millipore.
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Form
  • Caco-2 Permeability Assay. Evotec.
  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. PubMed.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
  • Application Notes and Protocols for hERG Channel Assay of Actisomide. Benchchem.
  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling.
  • Caco-2 Permeability Assay Protocol. Studylib.
  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres.
  • Caco2 assay protocol.
  • metabolic stability in liver microsomes. Mercell.
  • Synthesis of 2-Oxa-6-azaspiro[3.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. EU Science Hub.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink.
  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem.
  • Microsomal Stability. Evotec.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Chemistry.
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • hERG Safety. Evotec.
  • Herg Assay Services. Reaction Biology.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Modular Access to Azabicyclo[2.2.
  • hERG Inhibition Fact Sheet. Evotec.
  • Synthesis of 2-oxabicyclo[2.2.2]octanes and....
  • Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. PubMed.
  • Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. PubMed.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics.
  • Spirocyclic analogues of the anesthetic drug Bupivacaine.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.
  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PubMed Central.
  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,....
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Benchchem.
  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.
  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed Central.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI.
  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new....
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.

Sources

Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling 4-(Piperidin-4-ylmethyl)aniline Dihydrochloride

This guide provides a detailed operational plan for the safe handling and disposal of 4-(Piperidin-4-ylmethyl)aniline dihydrochloride, tailored for researchers and drug development professionals. The protocols outlined b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed operational plan for the safe handling and disposal of 4-(Piperidin-4-ylmethyl)aniline dihydrochloride, tailored for researchers and drug development professionals. The protocols outlined below are designed to establish a self-validating system of safety, emphasizing the scientific rationale behind each procedural step to ensure comprehensive protection.

Hazard Analysis: Understanding the Compound's Profile

4-(Piperidin-4-ylmethyl)aniline dihydrochloride is an organic salt. While specific toxicological data for this exact compound is not extensively published, its structure—containing both an aniline and a piperidine moiety, and existing as a dihydrochloride salt—informs a cautious approach. Aniline and its derivatives can be toxic and are often readily absorbed through the skin.[1] Piperidine-based compounds can be corrosive and irritant.[2] The dihydrochloride form indicates it is acidic and can release hydrogen chloride gas under certain conditions, though it is generally a stable crystalline solid.

The primary hazards associated with this and structurally similar compounds include:

  • Skin Irritation and Absorption: May cause skin irritation upon contact.[3][4] Aniline derivatives, as a class, are known for their potential to be absorbed through the skin, which could lead to systemic effects.

  • Serious Eye Damage: As a fine powder or in solution, the compound poses a significant risk of causing serious eye irritation or damage.[3][4]

  • Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory system.[1][5]

  • Harmful if Swallowed: Oral ingestion may be harmful.[4][5]

Therefore, a multi-layered Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical necessity to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for any procedure involving 4-(Piperidin-4-ylmethyl)aniline dihydrochloride. The level of protection should be escalated based on the scale of the operation and the potential for exposure (e.g., handling milligram quantities versus multi-gram quantities, or responding to a spill).

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (e.g., weighing, solution prep in a ventilated enclosure)ANSI Z87.1 compliant safety glasses with side shields.[6]Chemical-resistant nitrile gloves (minimum 4-6 mil thickness).[7]Fully-buttoned laboratory coat.Not generally required if handled within a certified chemical fume hood.
Large-Scale Operations or Potential for Dusting Chemical safety goggles.[6] Consider a face shield in addition to goggles.[6][8]Thicker gauge nitrile or neoprene gloves. Double-gloving is recommended.[9]Chemical-resistant apron over a lab coat.A NIOSH-approved respirator with particulate filters (e.g., N95) may be necessary if not handled in a fume hood.[10][11]
Spill Cleanup Chemical safety goggles and a full-face shield.[6][8]Heavy-duty, chemical-resistant gloves (e.g., neoprene, butyl rubber).[8]Chemical-resistant suit or apron and shoe covers.[3]NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and acid gases.[11]
Detailed PPE Protocols and Rationale

A. Eye and Face Protection: The First Line of Defense The eyes are exceptionally vulnerable to chemical insults. Standard safety glasses with side shields are the minimum requirement to protect against incidental splashes or projectiles.[6] For procedures with a higher risk of splashing or dust generation, chemical goggles that form a seal around the eyes are essential.[6] When handling larger quantities or cleaning spills, a full-face shield should be worn over goggles to protect the entire face.[8]

B. Hand Protection: Preventing Dermal Absorption The choice of glove material is critical for handling amine compounds. Nitrile gloves offer good resistance to a range of chemicals, including weak acids and bases, making them suitable for handling this dihydrochloride salt.[7][12]

  • Causality: The primary function of the glove is to prevent skin contact, which can lead to local irritation and, more critically, dermal absorption of the aniline moiety.[1]

  • Protocol:

    • Always inspect gloves for any signs of degradation, punctures, or tears before use.[11]

    • For routine work, a standard disposable nitrile glove (4-6 mil) provides adequate splash protection.[7]

    • When working with larger quantities or for prolonged periods, double-gloving provides an additional layer of safety.

    • If a glove is contaminated, remove it immediately using the proper technique (peeling it off from the cuff without touching the outer surface) and wash your hands thoroughly before donning a new glove.[3]

    • Dispose of contaminated gloves in the designated chemical waste container.[3]

C. Body Protection: Shielding the Skin A clean, fully-buttoned laboratory coat is mandatory to protect skin and personal clothing from contamination. For tasks with a higher risk of splashes, such as transferring solutions or cleaning spills, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[6][8]

D. Respiratory Protection: Safeguarding Against Inhalation Handling 4-(Piperidin-4-ylmethyl)aniline dihydrochloride as a solid powder poses an inhalation risk.

  • Causality: Fine powders can easily become airborne, and inhaling these particles can cause respiratory tract irritation.[5]

  • Protocol:

    • Primary Control: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or other ventilated enclosure to minimize airborne dust.[13][14]

    • Secondary Control: If engineering controls are insufficient or unavailable, a NIOSH-approved respirator is required. A simple N95 dust mask can provide protection against particulates, but for spill scenarios or areas with poor ventilation, an air-purifying respirator with cartridges for organic vapors and acid gases is more appropriate.[10][11]

Operational and Disposal Plans

A. Step-by-Step Handling Procedure

  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Assemble all necessary equipment and PPE before retrieving the chemical.

  • Donning PPE: Don PPE in the following order: lab coat, shoe covers (if needed), respirator (if needed), eye/face protection, and finally, gloves (don the outer pair if double-gloving).

  • Handling: Carefully open the container. Use a spatula to weigh the desired amount of solid onto weighing paper or into a container. Avoid actions that could generate dust, such as dropping or vigorous scraping. If preparing a solution, add the solid slowly to the solvent.

  • Post-Handling: Securely close the chemical container. Clean any contaminated surfaces.

  • Doffing PPE: Remove PPE in a way that avoids cross-contamination. The typical order is: outer gloves, apron, lab coat, face shield/goggles, respirator, and finally inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[13]

B. Spill Management Workflow In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

Spill_Response_Workflow spill Spill Discovered alert Alert Personnel & Evacuate Area spill->alert Immediate Action assess Assess Spill Size & Hazard alert->assess don_ppe Don Spill-Appropriate PPE assess->don_ppe If Safe to Handle contain Contain Spill (Use Absorbent Dikes) don_ppe->contain absorb Absorb/Cover Spill (Inert Material like Sand) contain->absorb collect Collect Contaminated Material (Use Non-Sparking Tools) absorb->collect package Package Waste in Labeled, Sealed Container collect->package decontaminate Decontaminate Area package->decontaminate dispose Dispose of Waste & Contaminated PPE decontaminate->dispose report Report Incident dispose->report Final Step

Caption: Workflow for small-scale chemical spill response.

C. Disposal of Contaminated PPE and Waste All materials, including gloves, weighing papers, and absorbent pads, that come into contact with 4-(Piperidin-4-ylmethyl)aniline dihydrochloride must be treated as chemical waste.

  • Protocol:

    • Collect all contaminated solid waste in a clearly labeled, sealed plastic bag or container.[1]

    • Dispose of the container in accordance with your institution's and local environmental regulations for chemical waste. Do not mix with general trash.[13]

    • Empty containers should be decontaminated or disposed of as hazardous waste.[1]

By adhering to these detailed protocols, researchers can create a robust safety framework that minimizes risk and ensures the well-being of all laboratory personnel when handling 4-(Piperidin-4-ylmethyl)aniline dihydrochloride.

References

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves.
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
  • Unigloves. (2020, March 20). Nitrile Gloves Acid Resistance.
  • KBS Coatings. (n.d.). Chemical Resistance Chart.
  • (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from a specialized chemical handling guide.
  • (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from an academic institution's environmental health and safety document.
  • (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from a specialized chemical handling guide.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Tri-iso. (n.d.). Material Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet for Piperidine.
  • Fisher Scientific. (2010, October 23). Safety Data Sheet for 1-Methyl-4-piperidone.
  • Apollo Scientific. (2022, June 22). Safety Data Sheet for 4-(Piperidin-1-yl)aniline.
  • (2015, February 2). Safety Data Sheet for 4-Methylpiperidine.
  • (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 18). Safety Data Sheet for 4-(4-Methyl-1-piperazinyl)aniline.
  • Sigma-Aldrich. (2023, October 27). Safety Data Sheet.
  • Indagoo Research Chemicals. (2025, December 29). Safety Data Sheet for 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride.
  • (2018, January 18). Safety Data Sheet for Piperazine.
  • Angene Chemical. (2024, April 17). Safety Data Sheet for 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • European Pharmacopoeia. (2018, October 11). Safety data sheet for 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. Retrieved from the European Directorate for the Quality of Medicines & HealthCare.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-(4-Methylpiperazino)aniline.
  • BLD Pharm. (n.d.). 4-(Piperidin-4-yl)aniline hydrochloride | 548768-98-5.
  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Safety Data Sheet for Piperidine.
  • New Jersey Department of Health. (n.d.). Hazard Summary for 4,4'-Methylene Dianiline Dihydrochloride.
  • ChemicalBook. (n.d.). 4-(PIPERIDIN-4-YL)ANILINE HYDROCHLORIDE | 548768-98-5.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.